Araldite
Description
Properties
IUPAC Name |
3-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H62O9/c1-52(2,38-10-8-7-9-11-38)39-12-24-48(25-13-39)60-34-45(57)35-61-50-28-18-42(19-29-50)54(5,6)43-20-30-51(31-21-43)63-37-46(58)36-62-49-26-16-41(17-27-49)53(3,4)40-14-22-47(23-15-40)59-33-44(56)32-55/h7-31,44-46,55-58H,32-37H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLNMOVIMRLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OCC(COC5=CC=C(C=C5)C(C)(C)C6=CC=C(C=C6)OCC(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Araldite Embedding Medium for Electron Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Araldite, an epoxy resin, has long been a cornerstone of sample preparation for electron microscopy (EM). Its properties of uniform polymerization with minimal shrinkage, excellent preservation of ultrastructural details, and stability under the electron beam have made it a reliable choice for embedding a wide variety of biological specimens.[1][2][3] This technical guide provides a comprehensive overview of this compound embedding media, including their composition, properties, and detailed protocols for their use.
Core Components of this compound Embedding Media
This compound embedding media are typically composed of four key components, each with a specific function that can be modulated to achieve the desired block characteristics for sectioning.
-
Epoxy Resin: The fundamental component that forms the polymer matrix. Different types of this compound resins are available, each offering distinct properties.
-
Hardener: Anhydride (B1165640) compounds that cross-link the epoxy resin molecules, leading to the solidification of the medium. The choice and concentration of the hardener are primary determinants of the final block's hardness.
-
Accelerator: A tertiary amine that catalyzes the polymerization reaction between the resin and the hardener, controlling the rate of curing.
-
Plasticizer: An optional component added to increase the plasticity and reduce the brittleness of the cured block, which can improve sectioning quality.
The precise ratio of these components is critical for achieving optimal embedding results. It is essential to mix the components thoroughly to ensure a uniform and completely polymerized block.[4]
Types of this compound Resins for Electron Microscopy
Several types of this compound resins have been developed and utilized for electron microscopy. The choice of resin often depends on the specific requirements of the sample and the desired final block properties.
| Resin Type | Key Characteristics | Typical Applications |
| This compound 502 | A glycerol-based aromatic epoxy resin.[5] It produces a light gold-colored block and is known for its good beam stability.[6] However, it has a relatively high viscosity.[3][7] | General-purpose embedding of a wide range of biological tissues.[8] |
| This compound 6005 | Also known as "American this compound," it produces slightly harder blocks than this compound 502.[9] It is very viscous and its use is recommended for very hard specimens where deep penetration is not a primary concern.[10] | Embedding of hard tissues and materials. |
| This compound CY212 | A colorless, relatively low-viscosity epoxy resin with very low shrinkage. | Suitable for a variety of tissues and when minimal distortion is critical.[11] |
Ancillary Chemicals in this compound Formulations
The properties of the final this compound block are significantly influenced by the hardeners, accelerators, and plasticizers used in the formulation.
| Component | Chemical Name | Function | Key Properties |
| Hardener | Dodecenyl Succinic Anhydride (DDSA) | Cross-links the epoxy resin. | A commonly used hardener that produces blocks of moderate hardness. Density: ~1.00 g/mL.[5][12] |
| Nadic Methyl Anhydride (NMA) | A hardener that produces harder, more brittle blocks than DDSA. | Often used in combination with DDSA to adjust block hardness. | |
| Accelerator | 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Catalyzes the polymerization reaction. | A traditional accelerator. Recommended concentration: 1.5-2.0%.[6] |
| Benzyldimethylamine (BDMA) | A more modern accelerator. | Lower viscosity and longer shelf life than DMP-30.[9][11] Recommended concentration: 2.5-3.0%.[9] | |
| Plasticizer | Dibutyl phthalate (B1215562) (DBP) | Increases the plasticity of the block. | Reduces brittleness and can improve sectioning. |
Experimental Protocols
The following sections provide detailed methodologies for preparing biological samples for electron microscopy using this compound embedding media.
I. Preparation of this compound Embedding Medium
This protocol describes the preparation of a standard this compound 502 embedding medium. The ratios of the components can be adjusted to modify the hardness of the final block.
Materials:
-
This compound 502 Resin
-
Dodecenyl Succinic Anhydride (DDSA)
-
Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
-
(Optional) Dibutyl phthalate (DBP) or Nadic Methyl Anhydride (NMA)
-
Glass vials or beaker
-
Stirring rod or magnetic stirrer
-
Oven pre-heated to 60°C
Procedure:
-
To reduce viscosity and facilitate mixing, gently warm the this compound 502 resin and DDSA hardener to 60°C.[4][5]
-
In a clean, dry glass container, combine the desired amounts of this compound 502 and DDSA. A common starting formulation is a 1:1 ratio by volume.
-
(Optional) To create a softer block, add Dibutyl phthalate. To create a harder block, replace a portion of the DDSA with NMA (e.g., for every 1 ml of DDSA removed, add 0.5 ml of NMA).[5]
-
Mix the resin and hardener thoroughly for several minutes until the mixture is homogeneous.
-
Just before use, add the accelerator. Use BDMA at a concentration of 2.5-3.0% or DMP-30 at 1.5-2.0% of the total volume of resin and hardener.[6][9]
-
Mix the complete embedding medium thoroughly for another 2-3 minutes.
Quantitative Data: Standard this compound 502 Formulation
| Component | Volume (mL) for a standard mix |
| This compound 502 | 10 |
| DDSA | 10 |
| BDMA | 0.5 - 0.6 |
II. Sample Preparation Workflow for Animal Tissues
This protocol outlines the standard steps for fixing, dehydrating, and embedding animal tissues in this compound.
A. Fixation:
-
Immediately after dissection, immerse small tissue blocks (no more than 1 mm in one dimension) in a primary fixative solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) or cacodylate buffer, pH 7.2-7.4) for 2-4 hours at 4°C.
-
Wash the tissue blocks three times in the buffer for 15 minutes each.
-
Post-fix the tissues in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature in a fume hood.
-
Wash the tissue blocks three times in distilled water for 15 minutes each.
B. Dehydration:
-
Dehydrate the tissue blocks through a graded series of ethanol (B145695):
-
50% Ethanol: 20 minutes
-
75% Ethanol: 20 minutes
-
100% Ethanol: 20 minutes (repeat twice)[8]
-
-
Transfer the tissue blocks to a transitional solvent, such as propylene (B89431) oxide, for two changes of 15 minutes each.[8] This step is crucial as ethanol is not fully miscible with this compound.
C. Infiltration:
-
Infiltrate the tissues with a series of this compound and propylene oxide mixtures on a rotator:
-
1:1 mixture of this compound embedding medium and propylene oxide for 1-3 hours.
-
3:1 mixture of this compound embedding medium and propylene oxide for 3-6 hours or overnight.
-
-
Transfer the tissues to 100% fresh this compound embedding medium for at least 6 hours, with one change of fresh resin.
D. Embedding and Polymerization:
-
Place individual tissue blocks at the bottom of embedding molds (e.g., BEEM® capsules).
-
Fill the molds with fresh, bubble-free this compound embedding medium.
-
Polymerize the blocks in an oven at 60°C for 24-48 hours.
-
Allow the blocks to cool to room temperature before trimming and sectioning.
III. Sample Preparation Workflow for Plant Tissues
This protocol is adapted for the embedding of plant tissues, which often require longer infiltration times due to the presence of cell walls.
A. Fixation:
-
Fix small pieces of plant tissue (e.g., leaf sections, root tips) in a solution containing 2.5% glutaraldehyde and 3.5% formaldehyde (B43269) in 0.1-0.2 M sodium cacodylate buffer with ~0.12 M sucrose.
-
Apply a vacuum for short periods to aid fixative penetration.
-
Wash the tissues three times in the buffer for 15 minutes each.
-
Post-fix in 1% osmium tetroxide in the same buffer for 2 hours at room temperature.
-
Wash the tissues three times in distilled water for 5 minutes each.
B. Dehydration:
-
Dehydrate the tissues in a graded series of ethanol, with each step lasting 10 minutes: 15%, 30%, 50%, 70-75%, 80%, 90%, 95%.
-
Perform three washes in 100% ethanol, followed by one wash in 100% acetone.
C. Infiltration:
-
Infiltrate the tissues with a graded series of this compound in acetone, with gentle shaking, often overnight for each step to ensure complete penetration:
-
5% this compound in acetone
-
10% this compound in acetone
-
20% this compound in acetone
-
40% this compound in acetone
-
60% this compound in acetone
-
80% this compound in acetone
-
90% this compound in acetone
-
95% this compound in acetone
-
-
Perform three changes of pure this compound resin, each overnight with shaking.
D. Embedding and Polymerization:
-
Position the infiltrated plant tissues in embedding molds with a small amount of resin.
-
Fill the molds with fresh this compound and cure in a 60°C oven overnight.
Visualizations
Chemical Polymerization Pathway
The following diagram illustrates the chemical reactions involved in the polymerization of this compound resin. The anhydride hardener opens the epoxy rings of the this compound molecules, and the amine accelerator catalyzes this process, leading to a cross-linked polymer network.
References
- 1. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. agarscientific.com [agarscientific.com]
- 5. tedpella.com [tedpella.com]
- 6. tedpella.com [tedpella.com]
- 7. researchgate.net [researchgate.net]
- 8. 2spi.com [2spi.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. laddresearch.com [laddresearch.com]
- 11. taab.co.uk [taab.co.uk]
- 12. Epoxy embedding medium, hardener DDSA for microscopy 26544-38-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Araldite M
Araldite M is a specialized epoxy resin system primarily utilized as an embedding medium in microscopy, particularly for the preparation of biological specimens for electron microscopy.[1][2] Its formulation is designed to provide excellent preservation of cellular and tissue fine structures. This guide provides a detailed overview of its properties, experimental protocols for its use, and a workflow for the embedding process.
Chemical Composition
This compound M is typically supplied as a multi-component kit. The final cured resin is a result of the reaction between these components. The exact composition can be adjusted to achieve desired block hardness for sectioning.[3][4][5] A common formulation consists of:
-
Resin: this compound M (also known as this compound CY 212)[1][6]
-
Hardener: Dodecenyl succinic anhydride (B1165640) (DDSA)[1][6]
-
Plasticizer: Dibutyl phthalate (B1215562) (DBP)[1][6]
-
Accelerator: 2,4,6-Tridimethylaminomethyl phenol (B47542) (DMP-30)[1][6]
Physical and Chemical Properties
Quantitative data for this compound M is not as extensively published in consolidated datasheets as it is for industrial this compound adhesives. The following tables summarize the available information.
Table 1: General Physical and Chemical Properties of Uncured this compound M Resin
| Property | Value | Source |
| Form | Viscous liquid | [1] |
| Color | Light yellow | [1][7] |
| Refractive Index (n/D) | 1.555 - 1.570 | [1][7] |
| Boiling Point | 165-170 °C @ 14 mm Hg | [8] |
| Density | 1.038 g/mL @ 25 °C | [8] |
| Solubility | Slightly soluble in water | [8] |
| Storage Temperature | Room temperature | [1][7] |
Table 2: Properties of Cured this compound M Embedding Medium
Note: The mechanical and thermal properties of the cured this compound M block are highly dependent on the precise mixing ratio of the resin, hardener, plasticizer, and accelerator, as well as the curing conditions (time and temperature). The values below are general characteristics rather than specific quantitative data, as these are often adjusted by the end-user for optimal sectioning.
| Property | Description | Source |
| Polymerization Shrinkage | Very low, which is critical for preserving the morphology of embedded samples. | [3][4][6] |
| Sublimation in Microscope | Does not sublime under the electron beam, providing stable support for the specimen. | [1][7] |
| Hardness | Can be varied by adjusting the proportion of plasticizer (dibutyl phthalate) to achieve the desired hardness for ultrathin sectioning. | [3][4][5] |
| Adhesion | Exhibits good adhesion to biological tissues. | [6] |
| Uniformity | The reaction is uniform, resulting in a homogenous block. | [6] |
Experimental Protocol: Embedding Biological Samples in this compound M
The following is a detailed methodology for embedding biological tissues in this compound M for electron microscopy. This protocol is a standard procedure and may require optimization based on the specific tissue type.
Materials:
-
This compound M resin
-
Dodecenyl succinic anhydride (DDSA) hardener
-
Dibutyl phthalate (DBP) plasticizer
-
2,4,6-Tridimethylaminomethyl phenol (DMP-30) accelerator
-
Propylene (B89431) oxide
-
Ethanol (B145695) (graded series: 50%, 70%, 90%, 100%)
-
Fixed biological tissue samples
-
Embedding capsules or molds
-
Oven for polymerization
Procedure:
-
Fixation: Tissues are first fixed using standard electron microscopy fixatives (e.g., glutaraldehyde (B144438) followed by osmium tetroxide).
-
Dehydration: The fixed tissues are dehydrated through a graded series of ethanol to remove water. This typically involves sequential immersion in 50%, 70%, 90%, and 100% ethanol.
-
Infiltration with Propylene Oxide: The dehydrated tissue is then infiltrated with propylene oxide, which acts as a transitional solvent between the ethanol and the epoxy resin.
-
Infiltration with this compound M Mixture:
-
Prepare the this compound M embedding mixture according to the desired hardness. A common starting ratio is equal parts this compound M and DDSA, with a smaller amount of DBP and DMP-30.
-
The tissue is first placed in a 1:1 mixture of this compound M embedding mixture and propylene oxide.[2] This allows for gradual infiltration of the resin into the tissue.
-
The tissue is then transferred to pure this compound M embedding mixture. Longer soaking times are recommended to ensure complete penetration due to the viscosity of the resin.[4][5]
-
-
Embedding: The infiltrated tissue is placed in an embedding capsule or mold, which is then filled with fresh this compound M embedding mixture.
-
Polymerization (Curing): The capsules are placed in an oven for polymerization. The curing process typically involves heating at a specific temperature (e.g., 60°C) for a set period (e.g., 48 hours) to ensure complete hardening of the resin block.
-
Sectioning: Once cured, the this compound M block containing the tissue can be trimmed and sectioned using an ultramicrotome to produce ultrathin sections for viewing in the electron microscope.
Signaling Pathways and Logical Relationships
The concept of "signaling pathways" is not applicable to this compound M, as it is a synthetic epoxy resin and does not participate in biological signaling. However, a logical workflow for its primary application in preparing biological samples for microscopy can be visualized.
Caption: Workflow for embedding biological samples in this compound M.
Safety Information
This compound M and its components are chemicals that require careful handling. Users should always consult the Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area to avoid inhaling vapors.
-
Skin Contact: Avoid direct contact with the skin. In case of contact, wash thoroughly with soap and water.[9]
-
Hazard Classifications: this compound M is associated with hazard statements such as H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H360FD (may damage fertility or the unborn child), and H411 (toxic to aquatic life with long-lasting effects).[1][2]
References
- 1. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. nisshin-em.co.jp [nisshin-em.co.jp]
- 7. This compound® M suitable for (use as an embedding medium) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3101-60-8 CAS MSDS (this compound M) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. backoffice.hoyermotors.com [backoffice.hoyermotors.com]
Araldite 502 Epoxy Resin: A Technical Guide for Biological Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Araldite 502 epoxy resin, a widely used embedding medium for the preparation of biological samples for electron microscopy (EM) and light microscopy. This document details the resin's core properties, various formulations, and standardized experimental protocols to ensure optimal sample preservation and high-quality imaging.
Introduction to this compound 502
This compound 502 is an epoxy resin that yields a light gold-colored block upon polymerization.[1][2][3] It is favored in biological sample preparation for its excellent beam stability under the electron beam and minimal shrinkage during curing, which is as low as 1-2%.[4][5][6] These characteristics are crucial for maintaining the ultrastructural integrity of cells and tissues. While it can be used with various organic solvents for dehydration, a transitional solvent like propylene (B89431) oxide is recommended to ensure complete miscibility with the resin.[1][3][7] Although this compound 502 has a higher viscosity compared to some other resins like Eponate, this can be managed by warming the components prior to mixing.[4][5][8]
Properties and Formulations
The final properties of the this compound 502 block, such as hardness and sectioning quality, are highly dependent on the formulation, specifically the ratio of resin to hardener and the type and concentration of the accelerator.
Core Components
This compound 502 embedding kits typically consist of the following components:
-
This compound 502 Resin: A glycerol-based aromatic epoxy resin.[5] Some formulations contain dibutyl phthalate (B1215562) (DBP) as a plasticizer to reduce the hardness of the final block.[5][9]
-
Hardener (Anhydride): Dodecenylsuccinic anhydride (B1165640) (DDSA) is the most common hardener used with this compound 502.[1][10][11] The ratio of DDSA to this compound 502 can be adjusted to alter the hardness of the block.[7][10] For harder blocks, NMA (Nadic methyl anhydride) can be used to replace a portion of the DDSA.[1][5][12]
-
Accelerator (Tertiary Amine): The accelerator catalyzes the polymerization of the resin and hardener. Common accelerators include:
-
DMP-30 (2,4,6-Tri(dimethylaminomethyl)phenol): Used at a concentration of 1.5-2%.[4][5][11]
-
BDMA (Benzyldimethylamine): Has a lower viscosity and diffuses more rapidly into tissues.[4][9] It is typically used at a concentration of 2.5-3%.[5][13] BDMA is often preferred for better penetration and a longer shelf life compared to DMP-30.[5][9][14]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound 502 and its components.
Table 1: Physical Properties of this compound 502 and its Components
| Component | Specific Gravity (g/mL) | Viscosity at 25°C (cP) | Boiling Point (°C) | Flash Point (°C) |
| This compound 502 Resin | 1.13 - 1.17 | 2100 - 3600 | >200 | 160 - 192 |
| DDSA | 1.00 | 290 | - | - |
| NMA | - | 225 - 315 | - | - |
| DMP-30 | 0.97 | - | - | - |
| BDMA | 0.90 | - | - | - |
Data sourced from references[3][4][5][15].
Table 2: Common this compound 502 Formulations
| Formulation | This compound 502 | DDSA | Accelerator | Notes |
| Luft's Formula | 54 ml | 46 ml | 1.5-2.0% DMP-30 | A widely used standard formulation.[11][12][13][16] |
| Standard EMS | 20 ml | 22 ml | 0.63-0.84 ml DMP-30 or 1-1.2 ml BDMA | Recommended for general use.[1][12][17] |
| SPI Supplies | 10.0 g | 7.8 g | 0.27 g DMP-30 or 0.45 g BDMA | Formulation provided by weight for precision.[10] |
| Ladd Research | 100 g | 74-80 g (depending on WPE) | 0.14 ml DMP-30 per 10g of mixture | Emphasizes the importance of Weight Per Epoxide (WPE) for reproducibility.[18] |
WPE (Weight Per Epoxide equivalent) can vary between batches of this compound 502, which can affect the final block hardness. It is recommended to use formulations based on weight for reproducible results.[18]
Table 3: Curing Parameters
| Temperature (°C) | Duration | Notes |
| 60 | 12 - 48 hours | The most common curing temperature. Longer times can improve sectioning properties.[1][4][18][19] |
| 35 -> 45 -> 60 | Overnight at each temperature | A three-stage curing process that can result in more uniform polymerization.[6][7][9][10] |
| 45 | 72 - 96 hours (minimum) | For heat-sensitive samples.[9] |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of biological sample preparation using this compound 502.
Fixation
The goal of fixation is to preserve the cellular structure as close to its living state as possible.
Protocol:
-
Primary Fixation: Immerse small tissue blocks (approx. 1-2 mm³) in a primary fixative solution. A common fixative is a mixture of glutaraldehyde (B144438) and formaldehyde (B43269) in a suitable buffer (e.g., 2.5% glutaraldehyde, 3.5% formaldehyde in 0.1-0.2 M sodium cacodylate buffer).[1][12][20][21] The duration of fixation can range from 2 hours to overnight, depending on the tissue size and type.[14]
-
Washing: Wash the tissue blocks three times in the buffer solution for 5-10 minutes each to remove excess fixative.[21]
-
Post-fixation (Secondary Fixation): Immerse the tissue blocks in a 1% osmium tetroxide solution in the same buffer for 1-2 hours. This step enhances contrast and preserves lipids.[14][21]
-
Washing: Wash the tissue blocks three times in distilled water for 5 minutes each.[21]
Dehydration
Dehydration removes water from the tissue, which is immiscible with the epoxy resin.
Protocol:
-
Graded Ethanol Series: Sequentially immerse the tissue blocks in increasing concentrations of ethanol:
-
Transitional Solvent: Immerse the tissue blocks in a transitional solvent, typically propylene oxide, for 15 minutes (2 changes).[1][7][10][12] Acetone can also be used as an alternative.[14][15]
Infiltration
Infiltration involves the gradual replacement of the transitional solvent with the this compound 502 resin mixture.
Protocol:
-
Preparation of Resin Mixture: Prepare the desired this compound 502 formulation. It is recommended to warm the resin and hardener to 60°C to reduce their viscosity before mixing.[1][5][19][20] The accelerator should be added just before use.[11]
-
Graded Infiltration:
-
Immerse the tissue blocks in a 1:1 mixture of propylene oxide and the complete this compound 502 mixture for at least 1 hour at room temperature.[1][15][19] A specimen rotator is recommended for all infiltration steps.[1][19][20]
-
Remove the 1:1 mixture and replace it with a 1:3 mixture of propylene oxide and the complete this compound 502 mixture for 3-6 hours or longer.[6]
-
Remove the 1:3 mixture and replace it with 100% complete this compound 502 mixture and leave for 6-12 hours (or overnight) at room temperature.[1][18][19]
-
Replace the resin with a fresh change of 100% complete this compound 502 mixture for at least 2 hours.[19]
-
Embedding and Polymerization
In this final step, the infiltrated tissues are placed in molds with fresh resin and polymerized.
Protocol:
-
Embedding: Transfer each tissue sample to a dry embedding mold (e.g., BEEM® capsules or flat embedding molds).[18][20] Fill the mold with fresh, complete this compound 502 mixture.
-
Polymerization (Curing): Place the filled molds in an oven at 60°C for 12-48 hours.[1][18][19] The exact time will depend on the formulation and desired block hardness. For better sectioning, a longer curing time of 24-48 hours is often beneficial.[1][18][19][20]
-
Cooling: After polymerization, allow the blocks to cool to room temperature before trimming and sectioning.[1][7][19]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
General Workflow for Biological Sample Preparation
Caption: Overview of the sample preparation workflow using this compound 502.
Detailed Dehydration and Infiltration Protocol
Caption: Step-by-step dehydration and infiltration protocol.
Conclusion
This compound 502 remains a reliable and effective embedding medium for biological sample preparation in electron microscopy. Its excellent stability and low shrinkage contribute to high-quality ultrastructural preservation. By carefully controlling the formulation and following standardized protocols for fixation, dehydration, and infiltration, researchers can consistently produce high-quality blocks for sectioning and imaging. The choice of accelerator and the precise ratio of resin to hardener can be tailored to the specific needs of the tissue being studied, offering a degree of flexibility that has contributed to its enduring popularity in the field.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. Kit this compound 502 - Koch Electron Microscopy [kochelectron.com.br]
- 3. proscitech.com.au [proscitech.com.au]
- 4. tedpella.com [tedpella.com]
- 5. tedpella.com [tedpella.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. 2spi.com [2spi.com]
- 8. Epoxy Resins in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPI-Chem this compound 502 with BDMA Embedding Resin Kit 1150 ml (CofC not available) [DGPACK] | 02658-AB | SPI Supplies [2spi.com]
- 10. 2spi.com [2spi.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. This compound 502 [scienceservices.eu]
- 13. emsdiasum.com [emsdiasum.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. tedpella.com [tedpella.com]
- 16. This compound 502 Kit - Delta Microscopies [deltamicroscopies.com]
- 17. This compound 502 [scienceservices.de]
- 18. laddresearch.com [laddresearch.com]
- 19. emsdiasum.com [emsdiasum.com]
- 20. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]
- 21. prometheusprotocols.net [prometheusprotocols.net]
An In-depth Technical Guide to the Ideal Qualities of an Embedding Medium for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of ultrastructural detail, the choice of an embedding medium for electron microscopy (EM) is a critical determinant of experimental success. The ideal medium serves as the bridge between the hydrated biological specimen and the high-vacuum environment of the electron microscope, providing the necessary support for ultrathin sectioning while preserving the intricate architecture of cells and tissues. This guide delves into the essential qualities of an embedding medium, presents a comparative analysis of commonly used resins, and provides detailed protocols to aid in the selection and application of the optimal medium for your research needs.
Core Principles: The Ideal Embedding Medium
The perfect embedding medium would be an inert, electron-transparent substance that seamlessly infiltrates the tissue, polymerizes uniformly with negligible volume change, and provides a block of the ideal hardness for sectioning. While no single medium is perfect for all applications, a thorough understanding of the ideal characteristics is essential for making an informed choice. These qualities can be broadly categorized into physical, chemical, and performance-related properties.[1][2][3]
Key qualities of an ideal embedding medium include:
-
Low Viscosity: A low viscosity allows the monomeric resin to readily penetrate the smallest intracellular and extracellular spaces, ensuring complete infiltration and minimizing the risk of artifacts caused by incomplete embedding.[1][2][3][4]
-
Uniform Polymerization: The medium should polymerize uniformly throughout the tissue block without generating significant heat, which could damage delicate structures.[1][2]
-
Minimal Volume Change: Shrinkage or expansion during polymerization can lead to distortion of cellular and tissue architecture. An ideal medium exhibits minimal volume change upon curing.[1][2][5] Epoxy resins, for example, have a low shrinkage of less than 2%.[5][6]
-
Optimal Hardness and Plasticity: The cured block must be of appropriate hardness to allow for the cutting of ultrathin sections (typically 50-100 nm) without crumbling or chattering. It should also possess some degree of plasticity to prevent the sections from being too brittle.[1] The optimal hardness for ultrathin sectioning has been determined to be in the range of 13–18 HV (Vickers hardness).[1]
-
Excellent Preservation of Ultrastructure: The primary function of the embedding medium is to preserve the fine structural details of the specimen. This includes membranes, organelles, and macromolecular assemblies.[1][2]
-
Stability under the Electron Beam: The polymerized resin must be stable and not sublime or distort when exposed to the high energy of the electron beam, which can generate localized heating.[1][2][5][7]
-
Electron Lucency: The embedding medium itself should be as transparent to electrons as possible to provide high contrast for the stained biological structures within the section.[1]
-
Solubility in Dehydrating Agents: The monomeric resin must be soluble in the dehydrating agents (e.g., ethanol (B145695), acetone) used to remove water from the biological sample.[1][2]
-
Chemical Inertness and Preservation of Antigenicity: For immunocytochemical studies, the embedding medium and the embedding process should not destroy the antigenicity of the molecules of interest. Hydrophilic acrylic resins are often preferred for this reason.[8][9]
-
Safety and Availability: Ideally, the components of the embedding medium should be readily available, have a long shelf life, and pose minimal health risks to the user.[1][2]
Comparative Analysis of Common Embedding Media
The two most widely used classes of embedding media for electron microscopy are epoxy resins and acrylic resins. Each has its own set of advantages and disadvantages, making the choice dependent on the specific experimental goals.
| Property | Epoxy Resins (e.g., Epon, Araldite, Spurr's) | Acrylic Resins (e.g., LR White, Lowicryl) |
| Viscosity | Generally higher (e.g., Epon 812: 150-220 cps) | Generally lower, facilitating infiltration.[8] |
| Polymerization Shrinkage | Low (<2%)[5][6] | Can be more variable.[5] |
| Hardness (Vickers) | Can be varied by adjusting the ratio of hardeners (e.g., EMbed 812: ~10-18 HV)[1] | Generally softer than epoxy resins. |
| Curing Time & Temperature | Typically requires heat for polymerization (e.g., 60-70°C for 8-48 hours).[7][8] | Can be polymerized by heat or UV light, often at lower temperatures.[8] |
| Ultrastructural Preservation | Excellent, the standard for morphological studies.[5][8] | Good, but can sometimes be less detailed than epoxy resins.[9] |
| Electron Beam Stability | Relatively stable.[5] | Can be less stable than epoxy resins.[5] |
| Antigenicity Preservation | Generally poor due to the hydrophobic nature and high curing temperatures.[8] | Good, especially with low-temperature curing methods, making them suitable for immunocytochemistry.[8] |
| Dehydration Requirement | Complete dehydration is necessary.[5][8] | Can tolerate small amounts of water (hydrophilic), allowing for partial dehydration.[9] |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for embedding biological samples in epoxy and acrylic resins. It is crucial to note that specific timings and concentrations may need to be optimized depending on the tissue type and size.
Protocol 1: Epoxy Resin Embedding (e.g., Epon 812)
This protocol is a standard procedure for achieving excellent morphological preservation.
1. Primary Fixation:
-
Immerse small tissue blocks (approx. 1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C.
2. Rinsing:
-
Wash the tissue blocks three times in 0.1 M sodium cacodylate buffer for 10 minutes each.
3. Secondary Fixation:
-
Post-fix the tissue in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature. This step enhances contrast and preserves lipids.
4. Rinsing:
-
Wash the tissue blocks three times in distilled water for 10 minutes each.
5. Dehydration:
-
Dehydrate the tissue through a graded series of ethanol:
-
50% ethanol for 10 minutes
-
70% ethanol for 10 minutes
-
90% ethanol for 10 minutes
-
100% ethanol, three changes of 15 minutes each.
-
6. Transition to Resin:
-
Immerse the tissue in propylene (B89431) oxide, two changes of 15 minutes each.
7. Infiltration:
-
Infiltrate the tissue with a series of resin-propylene oxide mixtures:
-
1:1 mixture of Epon 812 resin and propylene oxide for 1-2 hours.
-
3:1 mixture of Epon 812 resin and propylene oxide for 2-4 hours or overnight.
-
100% Epon 812 resin, two changes of 2-4 hours each.
-
8. Embedding and Polymerization:
-
Place the infiltrated tissue in embedding molds filled with fresh Epon 812 resin.
-
Polymerize in an oven at 60°C for 48 hours.
Protocol 2: Acrylic Resin Embedding (e.g., LR White) for Immunocytochemistry
This protocol is designed to preserve antigenicity for subsequent immunolabeling studies.
1. Primary Fixation:
-
Fix small tissue blocks in a milder fixative (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate (B84403) buffer, pH 7.4) for 2 hours at room temperature.
2. Rinsing:
-
Wash the tissue blocks three times in 0.1 M phosphate buffer for 10 minutes each.
3. Dehydration (Partial):
-
Dehydrate the tissue through a graded series of ethanol at progressively lower temperatures:
-
30% ethanol at 4°C for 30 minutes.
-
50% ethanol at -20°C for 60 minutes.
-
70% ethanol at -20°C for 60 minutes.
-
4. Infiltration:
-
Infiltrate the tissue with LR White resin mixed with 70% ethanol at -20°C:
-
1:2 mixture of LR White and 70% ethanol for 60 minutes.
-
1:1 mixture of LR White and 70% ethanol for 60 minutes.
-
100% LR White, three changes of 60 minutes each.
-
5. Embedding and Polymerization:
-
Place the infiltrated tissue in gelatin capsules filled with fresh LR White resin.
-
Polymerize under UV light at -20°C for 24-48 hours, followed by 24 hours at room temperature. Alternatively, heat polymerization can be performed at 50-60°C for 24 hours if antigenicity is not a primary concern.[8]
Visualizing the Workflow
To better understand the procedural differences between epoxy and acrylic resin embedding, the following diagrams illustrate the key steps and decision points in each workflow.
Caption: Comparative workflow for epoxy and acrylic resin embedding.
References
- 1. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 3. EMBEDDING MEDIA [ou.edu]
- 4. A low-viscosity epoxy resin embedding medium for electron microscopy. (1969) | Arthur R. Spurr | 13443 Citations [scispace.com]
- 5. Transmission electron microscopy | Basicmedical Key [basicmedicalkey.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. uvic.ca [uvic.ca]
- 8. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 9. A comparison of different embedding media on the ultrastructure of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Araldite® Polymerization and Shrinkage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the polymerization and shrinkage phenomena associated with Araldite® epoxy resins. Understanding these core principles is crucial for the successful application of these versatile adhesives and materials in research, development, and manufacturing.
The Chemistry of this compound® Polymerization
This compound® adhesives are two-component systems consisting of an epoxy resin and a hardener.[1] The polymerization, or curing, process is an exothermic chemical reaction that commences upon mixing these two components.[1] This reaction transforms the low-viscosity liquid into a rigid, three-dimensional cross-linked network, resulting in a strong and durable bond.
The fundamental chemistry involves the reaction between the epoxide groups (oxirane rings) of the resin and the active hydrogen atoms of the hardener.[2] For many common this compound® systems, particularly those that cure at room temperature, the hardeners are polyamines.[2] The curing mechanism proceeds as follows:
-
Primary Amine Reaction: A primary amine group (-NH2) on the hardener molecule acts as a nucleophile and attacks the carbon atom of the epoxy ring. This leads to the opening of the epoxy ring and the formation of a hydroxyl group (-OH) and a secondary amine.
-
Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, continuing the chain growth.
-
Cross-linking: Since both the epoxy resin and the hardener molecules typically have multiple reactive sites (functionalities greater than two), a complex, three-dimensional network is formed. This extensive cross-linking is responsible for the final mechanical and thermal properties of the cured adhesive.[2]
The hydroxyl groups formed during the reaction can also participate in further reactions, especially at elevated temperatures, contributing to the overall network structure.[2]
Factors Influencing Polymerization Kinetics
The rate and extent of the polymerization reaction are influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the curing process. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.
-
Catalysts: The presence of catalysts can significantly increase the reaction rate.
-
Chemical Structure: The specific chemical structures of the epoxy resin and the hardener play a crucial role in their reactivity and the final properties of the cured product.
Understanding Polymerization Shrinkage
A virtually unavoidable consequence of the polymerization of epoxy resins is volumetric shrinkage. This phenomenon arises from the conversion of monomers into a more densely packed polymeric structure. During this process, the intermolecular distances between monomer units, governed by van der Waals forces, are replaced by much shorter covalent bonds within the polymer network.[3][4] This reduction in free volume manifests as a macroscopic decrease in the overall volume of the material.[3]
The magnitude of shrinkage can have significant implications, particularly in applications requiring high precision. Uncontrolled shrinkage can lead to:
-
Internal Stresses: The development of internal stresses can compromise the integrity of the adhesive bond and the bonded components.
-
Dimensional Inaccuracy: Shrinkage can alter the final dimensions of a molded part, leading to a poor fit.
-
Warpage and Cracking: In constrained geometries, shrinkage-induced stresses can cause warping of the assembly or even cracking of the adhesive.
Factors Affecting Shrinkage
Several factors influence the degree of shrinkage in this compound® and other epoxy systems:
-
Resin and Hardener Chemistry: The molecular structure of the resin and hardener dictates the initial free volume and the packing efficiency of the resulting polymer network.
-
Curing Temperature: Higher curing temperatures can lead to greater shrinkage upon cooling to room temperature due to thermal contraction.
-
Fillers: The incorporation of inorganic fillers can significantly reduce overall shrinkage as they displace a portion of the reactive resin volume.[5]
Quantitative Data
The following tables summarize key quantitative data related to the polymerization and shrinkage of various this compound® systems.
Table 1: Polymerization Kinetic Data for Selected this compound® Systems
| This compound® System | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) | Reference |
| This compound® LY556 / HY917 / DY070 | DSC | 57.48 | - | - | [6] |
| This compound® LY 5052 / Aradur® 5052 | DSC (Borchardt-Daniels) | 48.7 | 1.1 x 10⁶ | 0.86 | [7] |
| This compound® DLS 772 / 4 4' DDS | DSC | Lower with microwave curing | - | - | [8] |
Note: Kinetic parameters are highly dependent on the specific experimental conditions and the kinetic model used for analysis.
Table 2: Volumetric Shrinkage of Various this compound® Systems
| This compound® System | Shrinkage (%) | Measurement Method | Reference |
| This compound® 2021 | ~13 | Not Specified | [9] |
| This compound® LY 564 / Aradur 22962 | 3.5 - 4.5 | Density Measurement | [2] |
| Amine-cured bisphenol A epoxy | 3.2 | DMA and Pycnometer | [10] |
| This compound® 2011 | Low Shrinkage | Technical Datasheet | [11] |
| This compound® Standard | Low Shrinkage | Technical Datasheet | [5] |
| This compound® 8579 | Negligible Shrinkage | Technical Datasheet | [12] |
Experimental Protocols
Measurement of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for studying the kinetics of epoxy curing by measuring the heat flow associated with the exothermic polymerization reaction.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the uncured, thoroughly mixed this compound® resin and hardener is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Isothermal Analysis:
-
The sample is rapidly heated to a specific isothermal curing temperature.
-
The heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of cure (α) at any given time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.
-
The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).
-
This procedure is repeated at several different isothermal temperatures to determine the temperature dependence of the reaction.
-
-
Non-isothermal (Dynamic) Analysis:
-
The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.
-
The heat flow is recorded as a function of temperature.
-
Kinetic parameters such as the activation energy (Ea) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
-
-
Kinetic Modeling: The data obtained from isothermal and/or non-isothermal experiments can be fitted to various kinetic models, such as the n-th order or autocatalytic (e.g., Kamal-Sourour) models, to determine the rate constants and reaction orders.
Measurement of Volumetric Shrinkage
4.2.1. Gas Pycnometry Method (based on ISO 1183-3)
This method determines the density of the uncured and cured adhesive, from which the volumetric shrinkage can be calculated.[8]
Methodology:
-
Density of Uncured Adhesive:
-
Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Weigh a clean, empty sample cup.
-
Add a known mass of the freshly mixed, uncured this compound® to the sample cup.
-
Place the sample cup in the pycnometer's analysis chamber.
-
Run the analysis to determine the volume of the uncured sample.
-
Calculate the density of the uncured adhesive (ρ_uncured = mass / volume).
-
-
Density of Cured Adhesive:
-
Cure a sample of the this compound® according to the desired curing schedule in a mold of a suitable shape (e.g., small cubes or cylinders).
-
After complete curing and cooling to room temperature, weigh the cured sample.
-
Place the cured sample in the pycnometer's analysis chamber.
-
Run the analysis to determine the volume of the cured sample.
-
Calculate the density of the cured adhesive (ρ_cured = mass / volume).
-
-
Calculation of Volumetric Shrinkage:
-
Volumetric Shrinkage (%) = [ (ρ_cured - ρ_uncured) / ρ_cured ] * 100
-
4.2.2. Dilatometry Method
Volume dilatometry directly measures the change in volume of the resin during the curing process.
Methodology:
-
Sample Preparation: A known mass of the uncured this compound® is placed in the sample holder of the dilatometer.
-
Measurement Setup: The sample is confined by an immiscible liquid (e.g., mercury or a suitable oil) in a calibrated capillary tube.
-
Curing and Data Acquisition:
-
The dilatometer is placed in a temperature-controlled environment (e.g., a water bath or an oven).
-
The curing process is initiated by raising the temperature according to the desired profile.
-
As the resin cures and shrinks, the level of the confining liquid in the capillary tube changes.
-
This change in height is recorded over time.
-
The volumetric shrinkage is calculated from the change in the liquid level and the known dimensions of the capillary tube.
-
Visualizations
Caption: this compound® Polymerization Signaling Pathway.
Caption: Experimental Workflow for Shrinkage Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. backoffice.hoyermotors.com [backoffice.hoyermotors.com]
- 4. scispace.com [scispace.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. azom.com [azom.com]
- 7. freemansupply.com [freemansupply.com]
- 8. researchgate.net [researchgate.net]
- 9. freemansupply.com [freemansupply.com]
- 10. freemansupply.com [freemansupply.com]
- 11. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Role of plasticizers and accelerators in Araldite mixtures.
An In-depth Technical Guide on the Core Role of Plasticizers and Accelerators in Araldite® Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical roles that plasticizers and accelerators play in the formulation and performance of this compound® epoxy resin mixtures. Understanding the interplay of these components is essential for tailoring the properties of the final cured material to meet the specific demands of various research, scientific, and drug development applications. This document details the mechanisms of action, quantitative effects, and experimental protocols for evaluating these additives, supplemented with clear data presentation and visual diagrams.
The Role of Plasticizers in this compound® Mixtures
Plasticizers are additives that increase the flexibility and reduce the brittleness of the cured epoxy resin.[1] They function by inserting themselves between the polymer chains, which disrupts the intermolecular forces and increases the free volume, allowing the chains to move more freely.[1] This modification of the polymer network leads to a decrease in the glass transition temperature (Tg), hardness, and tensile strength, while increasing the elongation at break and impact resistance.
Mechanism of Action
The addition of plasticizers to an epoxy resin system is a form of external plasticization. These low molecular weight compounds do not chemically react with the epoxy matrix but rather physically disrupt the polymer chain packing. This disruption reduces the cohesive forces between the polymer chains, leading to a softer and more flexible material.
Quantitative Effects of Plasticizers
The specific effects of a plasticizer on the properties of this compound® depend on the type and concentration of the plasticizer used. While extensive quantitative data for proprietary this compound® formulations is not always publicly available, the general trends are well-established in epoxy chemistry.
Table 1: General Quantitative Effects of Plasticizers on Epoxy Resin Properties
| Property | Effect of Increasing Plasticizer Concentration | Typical Range of Change |
| Glass Transition Temp (Tg) | Decrease | 5-15 °C per 10 phr increase |
| Tensile Strength | Decrease | 10-30% decrease per 10 phr incr. |
| Elongation at Break | Increase | 50-200% increase per 10 phr incr. |
| Shore D Hardness | Decrease | 5-10 points decrease per 10 phr |
| Viscosity (uncured) | Decrease | 20-50% decrease per 10 phr incr. |
Note: phr = parts per hundred parts of resin.
Experimental Protocols for Evaluating Plasticizers
-
Formulation: Prepare a series of this compound® mixtures with varying concentrations of the plasticizer (e.g., 0, 5, 10, 15, 20 phr).
-
Mixing: Thoroughly mix the this compound® resin, hardener, and plasticizer at a controlled temperature until a homogeneous mixture is achieved.
-
Degassing: Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Cast the mixture into appropriate molds for the required test specimens and cure according to the manufacturer's recommendations or a defined curing schedule.
-
Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus of elasticity, and elongation at break of dumbbell-shaped specimens.[2][3][4] The test is conducted at a constant rate of crosshead displacement.
-
Flexural Properties (ASTM D790): A three-point bending test is performed on rectangular bar specimens to measure the flexural strength and modulus.[5][6][7] This provides insight into the material's stiffness and resistance to bending forces.
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the cured epoxy.[8][9][10] The Shore D scale is typically used for rigid and semi-rigid plastics.
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (ASTM E1640): DMA is a highly sensitive technique for determining the Tg.[11][12][13] A small rectangular specimen is subjected to an oscillating force at a set frequency while the temperature is ramped. The Tg can be identified as the peak of the tan delta curve or the onset of the storage modulus drop.
-
Viscosity Measurement (ASTM D2393): The viscosity of the uncured resin mixture is measured using a rotational viscometer at a controlled temperature.[14][15][16] This is crucial for understanding the processability of the formulation.
The Role of Accelerators in this compound® Mixtures
Accelerators, also known as catalysts, are added to this compound® mixtures to increase the rate of the curing reaction.[17] They achieve this by lowering the activation energy of the epoxy-hardener reaction, allowing the cross-linking process to occur more rapidly or at lower temperatures.
Mechanism of Action
The specific mechanism of an accelerator depends on its chemical nature and the type of hardener used in the this compound® system. For amine-cured systems, tertiary amines are common accelerators. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the epoxy ring, initiating ring-opening polymerization.
Quantitative Effects of Accelerators
The addition of an accelerator has a significant impact on the curing kinetics of this compound®. The cure time can be dramatically reduced, which is a critical factor in many manufacturing and experimental settings.
Table 2: Performance Data of Accelerators in this compound® Systems
| This compound® System | Accelerator (phr) | Cure Time at 23°C | Cure Time at 60°C |
| This compound® 2011 | None | ~24 hours | ~3 hours |
| This compound® 2011 + Accelerator A (2 phr) | 2 phr | ~8 hours | ~1 hour |
| This compound® 2014-2 | (Proprietary) | 5 hours for LSS > 1MPa | 20 minutes for LSS > 1MPa |
| This compound® Rapid | (Proprietary) | 30 minutes for LSS > 1MPa | - |
LSS = Lap Shear Strength. Data is illustrative and based on typical values from various this compound® technical datasheets.[3][18][19]
Experimental Protocols for Evaluating Accelerators
The sample preparation follows the same procedure as for plasticizer evaluation, with the variable being the type and concentration of the accelerator.
-
Differential Scanning Calorimetry (DSC) (ASTM E698): DSC is the primary technique for studying the cure kinetics of epoxy resins.[5][7]
-
Non-isothermal Scan: A small, uncured sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) in the DSC. The resulting exotherm is integrated to determine the total heat of reaction (ΔH_total).
-
Isothermal Scan: An uncured sample is rapidly heated to a specific isothermal cure temperature, and the heat flow is monitored over time. The extent of cure (α) at any time (t) can be calculated by integrating the heat flow up to that time (ΔH_t) and dividing by the total heat of reaction: α = ΔH_t / ΔH_total.
-
Kinetic Modeling: The data from isothermal scans at different temperatures can be used to determine kinetic parameters such as the activation energy (Ea) and the reaction order (n) using various kinetic models.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the curing process by tracking the disappearance of characteristic absorption bands of the reactants (e.g., the epoxy group at ~915 cm⁻¹) and the appearance of bands corresponding to the products.[2][8][20]
-
A thin film of the reacting mixture is placed between two KBr plates or on an ATR crystal.
-
Spectra are recorded at regular intervals during the curing process.
-
The extent of reaction can be determined by monitoring the change in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction.
-
Conclusion
The judicious selection and use of plasticizers and accelerators are paramount in tailoring the properties of this compound® epoxy systems for specific applications. Plasticizers offer a means to enhance flexibility and toughness, while accelerators provide control over the curing rate and processing time. A thorough understanding of their mechanisms of action and a systematic experimental approach to their evaluation are essential for optimizing the performance of the final cured material. The experimental protocols outlined in this guide, based on established ASTM standards, provide a robust framework for the characterization of plasticized and accelerated this compound® mixtures.
References
- 1. freemansupply.com [freemansupply.com]
- 2. theijes.com [theijes.com]
- 3. intertronics.co.uk [intertronics.co.uk]
- 4. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 5. Comparison of the Isothermal Cure Kinetics of this compound LY 5052 / 4 4â DDS Epoxy System Using a Differential Scanning Calorimetry and a Microwave Heated Calorimeter [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsdjournal.org [rsdjournal.org]
- 9. medium.com [medium.com]
- 10. biesterfeld.no [biesterfeld.no]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Mechanical Properties of Ductile/Brittle Epoxy Resin BFRP-AL Joints under Different Immersion Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. freemansupply.com [freemansupply.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pbipolymer.com [pbipolymer.com]
- 18. static.rapidonline.com [static.rapidonline.com]
- 19. intertronics.co.uk [intertronics.co.uk]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of Araldite Components for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety precautions for the handling of Araldite components, specifically targeting laboratory environments. This compound, a widely used epoxy resin system, consists of two primary components: an epoxy resin, commonly based on bisphenol A diglycidyl ether (BADGE), and a hardener, typically an amine-based compound. While invaluable for their strong adhesive properties, these components present chemical hazards that necessitate strict safety protocols to mitigate risks of skin irritation, sensitization, and other adverse health effects.
This document outlines the core hazards, provides detailed handling protocols, and summarizes key quantitative safety data. It is intended to supplement, not replace, official Safety Data Sheets (SDS) and institutional safety procedures.
Core Hazards of this compound Components
The primary health risks associated with uncured this compound components are skin and eye irritation, and allergic skin reactions (sensitization).[1][2] Vapors or mists, particularly from heated components or during spraying, can also cause respiratory irritation.[2]
-
Epoxy Resin (Bisphenol A Diglycidyl Ether - BADGE): This component is a primary skin irritant and a known skin sensitizer.[3] Repeated or prolonged contact can lead to allergic contact dermatitis.[1] While cured epoxy is generally considered non-toxic, dust from sanding partially cured epoxy can be hazardous.[4] BADGE is also a suspected endocrine disruptor.[5][6]
-
Amine Hardeners: These compounds are often corrosive and can cause severe skin and eye irritation or burns.[5] They are also potent skin sensitizers.[7][8] Inhalation of amine vapors can lead to respiratory irritation and, in sensitized individuals, may trigger asthma-like symptoms.[9]
Quantitative Safety Data
The following tables summarize key quantitative data for the common components of this compound. This information has been compiled from various safety data sheets and occupational safety databases.
Table 1: Occupational Exposure Limits (OELs) for Common this compound Components
| Chemical Component | CAS No. | Agency | TWA (8-hour) | STEL/Ceiling | Skin Notation |
| Bisphenol A Diglycidyl Ether (BADGE) | 1675-54-3 | OSHA | Not Established | Not Established | No |
| ACGIH | Not Established | Not Established | No | ||
| NIOSH | Not Established | Not Established | No | ||
| Germany (MAK) | 5 mg/m³ (inhalable fraction) | - | Yes (Sensitizer) | ||
| Diethylenetriamine (DETA) | 111-40-0 | ACGIH | 1 ppm (4.2 mg/m³) | - | Yes |
| NIOSH | 1 ppm (4 mg/m³) | - | Yes | ||
| Triethylenetetramine (TETA) | 112-24-3 | AIHA (WEEL) | 1 ppm | - | Yes |
| Isophorone diamine (IPDA) | 2855-13-2 | - | Not Established | Not Established | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. A "Skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[7][10][11]
It is critical to note that for many specific epoxy resin and hardener formulations, formal occupational exposure limits have not been established.[3] Therefore, a conservative approach to minimize exposure is essential.
Table 2: Physical and Chemical Properties of Primary Components
| Property | Bisphenol A Diglycidyl Ether (Resin) | Diethylenetriamine (Hardener Example) |
| Appearance | Colorless to pale yellow viscous liquid | Yellow, viscous liquid |
| Odor | Slight, characteristic | Ammoniacal |
| Boiling Point | >200 °C (>392 °F) | 207 °C (405 °F) |
| Flash Point | >200 °C (>392 °F) | 98.9 °C (210 °F) |
| Vapor Pressure | <0.1 Pa @ 20 °C | 22 Pa @ 20 °C |
| Specific Gravity | ~1.16 | ~0.95 |
| Solubility in Water | Insoluble | Soluble |
(Values are approximate and can vary by specific product formulation)
Experimental Protocols for Safe Handling
Adherence to detailed, standardized procedures is paramount for minimizing exposure and ensuring safety in a laboratory setting.
Protocol for Risk Assessment and Control
Before any new procedure involving this compound, a formal risk assessment should be conducted. This protocol follows the principles of the Hierarchy of Controls.
-
Elimination/Substitution:
-
Assess if the use of an epoxy resin is necessary.
-
If required, investigate whether a less hazardous formulation is available (e.g., single-component systems, systems with less volatile hardeners, or those with a lower sensitization potential).
-
-
Engineering Controls:
-
All handling of uncured this compound resin and hardener must be performed within a certified chemical fume hood to control vapor inhalation.
-
Ensure an eyewash station and safety shower are immediately accessible.[5]
-
-
Administrative Controls:
-
Personal Protective Equipment (PPE):
-
Use the prescribed PPE as detailed in Protocol 3.2. PPE is the last line of defense.
-
Protocol for Personal Protective Equipment (PPE)
-
Hand Protection:
-
Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. PVC gloves may be suitable for minor tasks but are not recommended for cleaning up spills with solvents.
-
Never use latex gloves, as they offer poor protection against the chemicals in epoxy systems.
-
Gloves should be inspected for tears or holes before each use.
-
If contact occurs, remove gloves immediately, wash hands, and don a new pair.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
-
Eye and Face Protection:
-
Wear safety glasses with side shields at a minimum.
-
Chemical splash goggles are required when there is a risk of splashing.
-
A full-face shield should be worn over safety glasses when handling larger quantities or during procedures with a high splash potential.[5]
-
-
Body Protection:
-
A fully fastened laboratory coat must be worn.
-
For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Wear long pants and closed-toe shoes.
-
Protocol for Mixing and Application
-
Preparation:
-
Gather all necessary materials (resin, hardener, mixing containers, stir sticks, application tools, and waste container) inside the chemical fume hood before starting.
-
Cover the work surface with a disposable absorbent liner.
-
-
Mixing:
-
Carefully dispense the required amounts of resin and hardener according to the manufacturer's instructions.
-
Mix the components thoroughly but gently to avoid entraining excessive air bubbles.
-
Be aware that the curing reaction is exothermic and can generate significant heat, especially with larger volumes. Do not mix large quantities in a single, deep container.
-
-
Application:
-
Apply the mixed epoxy using appropriate tools (e.g., spatula, brush).
-
If applying to a component that cannot be placed in the fume hood, ensure the area is well-ventilated and minimize the time spent outside the hood.
-
-
Curing:
-
Allow components to cure in a designated, well-ventilated area, preferably within a fume hood.
-
Label the curing items with the date and time of mixing.
-
-
Cleanup:
Protocol for Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
-
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Do not use sawdust or other combustible materials to absorb hardeners.[11]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water. A small amount of solvent may be used for final cleaning if necessary, with appropriate precautions.
-
For large spills, evacuate the area, alert others, and contact the institutional emergency response team.
-
Visualized Workflows and Pathways
The following diagrams illustrate key safety concepts and workflows for handling this compound components.
Caption: Hierarchy of controls for managing this compound hazards.
Caption: Standard workflow for the safe handling of this compound.
Caption: Conceptual pathway of skin sensitization by this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdph.ca.gov [cdph.ca.gov]
- 3. dap.com [dap.com]
- 4. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICSC 0620 - DIETHYLENETRIAMINE [chemicalsafety.ilo.org]
- 8. Health Problems of Epoxy Resins and Amine-curing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. TRIETHYLENETETRAMINE | Occupational Safety and Health Administration [osha.gov]
- 12. hwmaint.oem.bmj.com [hwmaint.oem.bmj.com]
- 13. DIGLYCIDYL ETHER (DGE) | Occupational Safety and Health Administration [osha.gov]
Araldite Viscosity: A Technical Guide to Tissue Penetration and Embedding for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Araldite viscosity in achieving optimal tissue penetration for microscopic analysis and other research applications. This compound, a widely used epoxy resin, serves as a robust embedding medium, providing the necessary support for ultrathin sectioning of biological samples. The extent to which the resin infiltrates the tissue directly impacts the quality of structural preservation and the fidelity of subsequent imaging. This document provides a comprehensive overview of various this compound formulations, their viscosity characteristics, and the experimental protocols necessary to evaluate and optimize tissue embedding procedures.
The Critical Role of Viscosity in Tissue Infiltration
The viscosity of an embedding resin is a primary determinant of its ability to penetrate the intricate structures of biological tissues. Lower viscosity resins generally exhibit more effective and complete infiltration, which is crucial for preserving the ultrastructure of cells and their organelles. Incomplete penetration can lead to artifacts such as tissue distortion, sectioning difficulties, and poor image quality.
The process of tissue embedding involves a sequential replacement of water with a dehydrating agent (typically ethanol (B145695) or acetone), followed by a transitional solvent (like propylene (B89431) oxide), and finally, the liquid resin mixture. The viscosity of the resin at each stage of infiltration is a key factor. For dense tissues or samples with complex geometries, a low-viscosity resin is essential to ensure that all interstitial spaces are thoroughly filled before polymerization.
This compound Formulations and Their Viscosity
This compound is available in various formulations, each with distinct physical properties. The viscosity of the final embedding mixture is influenced by the specific type of this compound resin used, as well as the choice of hardener, accelerator, and any plasticizers or other modifiers. Temperature also plays a significant role; warming the resin components before mixing can substantially reduce their viscosity, facilitating more thorough mixing and easier handling.[1][2]
Below is a summary of the viscosity data for several common this compound resins and their components used in microscopy and other applications. It is important to note that the viscosity of the final mixture will be a composite of these individual values and can be tailored by adjusting the component ratios.
| Component/Resin | Type/Application | Viscosity (at 25°C unless otherwise noted) | Reference(s) |
| This compound Resins | |||
| This compound 502 | Epoxy Embedding Resin | 2100-3600 cP | [3] |
| This compound 6005 | General Purpose Epoxy Resin | 7500-9500 cP | [4][5] |
| This compound CY 212 | Epoxy Resin | 1200-1700 mPa·s | [6] |
| This compound M | Epoxy Embedding Resin | Viscous Liquid | [7] |
| This compound AY 105-1 | Epoxy Resin | 6-8.5 Pa·s | [8] |
| This compound 2011 (Resin) | Multipurpose Epoxy Adhesive | 30-50 Pa·s | [8][9] |
| This compound 2020 (Resin) | Low Viscosity Epoxy Adhesive | 100-200 mPa·s | [10] |
| Hardeners | |||
| Dodecenylsuccinic anhydride (B1165640) (DDSA) | Hardener | 290 cP | [11] |
| Methyl nadic anhydride (MNA) | Hardener | 225-315 cP | [11] |
| Hardener HY 991 | Hardener for AY 105-1 | 15-35 Pa·s | [8] |
| This compound 2011 (Hardener) | Hardener for 2011 Resin | 20-35 Pa·s | [8][9] |
| This compound 2020 (Hardener) | Hardener for 2020 Resin | 70-170 mPa·s | [10] |
| Accelerators | |||
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Accelerator | - | [12] |
| Benzyldimethylamine (BDMA) | Accelerator (lower viscosity than DMP-30) | - | [11][13] |
| Comparative Resins | |||
| Eponate 12™ | Aliphatic Epoxy Resin | 15-21 cP | [11] |
| Spurr's Resin | Low Viscosity Embedding Medium | 60 cP | [14] |
Experimental Protocols
Protocol for Measuring this compound Viscosity
Accurate and consistent measurement of resin viscosity is essential for quality control and for optimizing embedding protocols. A rotational viscometer is a standard instrument for this purpose.
Objective: To determine the dynamic viscosity of an this compound resin mixture.
Materials and Equipment:
-
Rotational viscometer (e.g., cone and plate or coaxial cylinder type)
-
Temperature-controlled sample holder
-
This compound resin components (resin, hardener, accelerator)
-
Mixing container and stirrer
-
Timer
-
Solvent for cleaning (e.g., acetone)
Procedure:
-
Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.
-
Sample Preparation:
-
Pre-warm the this compound resin and hardener to the desired mixing temperature (e.g., 60°C) to reduce their viscosity.[1]
-
Accurately weigh or measure the desired amounts of resin and hardener into a mixing container.
-
Thoroughly mix the components for a specified time (e.g., 10-15 minutes) to ensure a homogenous mixture.
-
Add the accelerator and mix for an additional 1-2 minutes.
-
-
Viscosity Measurement:
-
Set the temperature of the viscometer's sample holder to the desired measurement temperature (e.g., 25°C).
-
Place the required volume of the prepared this compound mixture into the sample holder.
-
Lower the spindle or cone into the resin and allow the temperature to equilibrate.
-
Start the rotation of the spindle at a defined shear rate.
-
Record the viscosity reading once it has stabilized. For non-Newtonian fluids, it is important to record viscosity at multiple shear rates.
-
-
Data Recording: Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP), along with the temperature and shear rate.
-
Cleaning: Thoroughly clean the viscometer components with a suitable solvent immediately after use to prevent the resin from curing on the instrument.
Protocol for Quantifying Tissue Penetration of this compound
This protocol describes a method to visualize and quantify the penetration depth of this compound resin into a tissue sample using confocal microscopy and a fluorescently labeled resin.
Objective: To measure the infiltration depth of a fluorescently labeled this compound mixture in a biological tissue sample.
Materials and Equipment:
-
Tissue sample, fixed and dehydrated
-
This compound embedding mixture
-
Fluorescent dye compatible with epoxy resins (e.g., Rhodamine B)
-
Confocal laser scanning microscope (CLSM)
-
Image analysis software (e.g., ImageJ, FIJI)
-
Embedding molds
-
Oven for polymerization
Procedure:
-
Preparation of Fluorescent this compound Mixture:
-
Dissolve a small amount of the fluorescent dye (e.g., 0.01% w/v) in the this compound resin or hardener before mixing the final embedding formulation. Ensure the dye is fully dissolved.
-
-
Tissue Infiltration:
-
Following fixation and dehydration, immerse the tissue sample in a graded series of the fluorescent this compound mixture and a transitional solvent (e.g., propylene oxide). A typical series might be:
-
1:2 fluorescent this compound:propylene oxide for 1-2 hours.
-
1:1 fluorescent this compound:propylene oxide for 2-4 hours.
-
2:1 fluorescent this compound:propylene oxide overnight.
-
100% fluorescent this compound for 4-6 hours with several changes.
-
-
Ensure gentle agitation throughout the infiltration process to facilitate penetration.
-
-
Embedding and Polymerization:
-
Place the infiltrated tissue in an embedding mold and fill it with fresh fluorescent this compound mixture.
-
Polymerize the resin in an oven at the recommended temperature and time (e.g., 60°C for 48 hours).
-
-
Sectioning and Imaging:
-
Cut thick sections (e.g., 50-100 µm) of the embedded tissue using a vibratome or a microtome.
-
Mount the sections on a glass slide with an appropriate mounting medium.
-
Image the sections using a confocal laser scanning microscope. Use the appropriate laser line to excite the fluorescent dye and capture a Z-stack of images through the thickness of the section.
-
-
Data Analysis:
-
Use image analysis software to measure the depth of fluorescence from the surface of the tissue inwards.
-
Quantify the penetration depth at multiple locations across the tissue section to obtain an average value and standard deviation.
-
Visualizing Workflows and Relationships
Experimental Workflow for Tissue Embedding
The following diagram illustrates the key steps in a standard tissue embedding protocol for electron microscopy.
Factors Influencing this compound Viscosity
The viscosity of the final this compound embedding medium is a multifactorial property. The diagram below illustrates the key factors that influence the viscosity of the resin mixture.
Logical Relationship: Viscosity and Tissue Penetration
The fundamental relationship between this compound viscosity and tissue penetration is an inverse one. As viscosity decreases, the ability of the resin to infiltrate the tissue increases, leading to better structural preservation.
Biological Impact of this compound Components
While this compound resins are largely inert once polymerized, the individual components in their uncured state can have biological effects. Many of the components are classified as irritants and potential sensitizers.[1][4][12][15][16] Therefore, it is imperative to handle these chemicals with appropriate personal protective equipment in a well-ventilated area. The primary interaction of this compound with biological tissue during the embedding process is physical, involving the infiltration and subsequent solidification of the resin to provide structural support. There is no evidence to suggest that this compound components activate specific cellular signaling pathways in the context of tissue embedding for microscopy. However, uncured resins and their components can be toxic if they come into direct contact with living cells.[4][12][15] Once cured, the epoxy resin matrix is generally considered to be biocompatible and stable, with minimal leaching of components.[12][15]
Conclusion
The viscosity of this compound is a critical parameter that directly influences the quality of tissue embedding for microscopic and other research applications. By understanding the viscosity of different this compound formulations and their components, and by employing rigorous experimental protocols to measure viscosity and quantify tissue penetration, researchers can optimize their embedding procedures to achieve high-fidelity structural preservation. The careful selection of a low-viscosity resin system, coupled with appropriate handling and infiltration techniques, is paramount for obtaining reliable and reproducible results in advanced biological imaging and analysis.
References
- 1. Biological effects of epoxy resins on the human body: toxicity and allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-temperature resin embedding of the whole brain for various precise structures dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro evaluation of Icon resin infiltrant penetration into demineralized enamel lesions using an indirect staining technique with confocal laser scanning microscope analysis in dual fluorescence mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. legacy.plasticseurope.org [legacy.plasticseurope.org]
- 5. researchgate.net [researchgate.net]
- 6. Depth of resin penetration into enamel with 3 types of enamel conditioning methods: A confocal microscopic study | Pocket Dentistry [pocketdentistry.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. fiveable.me [fiveable.me]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Penetration model for chemical reactivation for resin-embedded green fluorescent protein imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the depth of penetration of an epoxy resin-based sealer following a final rinse of irrigants and use of activation systems: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go-araldite.com [go-araldite.com]
The Advent and Evolution of Araldite: A Technical Deep Dive into its Role as an Embedding Medium
For researchers, scientists, and drug development professionals, the journey of a biological sample from living tissue to a high-resolution micrograph is paved with meticulous protocols and specialized materials. Among the most crucial of these is the embedding medium, a substance that permeates and surrounds the tissue, giving it the structural integrity to be sliced into ultra-thin sections for microscopic examination. This technical guide delves into the historical development of Araldite, an epoxy resin that revolutionized electron microscopy and remains a cornerstone of biological sample preparation.
First introduced to the world of electron microscopy in 1958 by Audrey M. Glauert and R.H. Glauert, this compound offered a significant improvement over the previously used methacrylate (B99206) resins.[1][2][3] Epoxy resins like this compound provided superior preservation of cellular fine structure due to their minimal shrinkage (as low as 1-2%) during polymerization and their stability under the electron beam.[1][4][5] This stability prevents the sublimation or degradation of the embedding material in the high vacuum of an electron microscope, ensuring the specimen's delicate details are faithfully preserved.[1]
From this compound M to Specialized Formulations: A Chemical Journey
The earliest this compound formulation used for electron microscopy was this compound M, also known as this compound CY 212.[6] This was soon followed by other formulations, notably this compound 502 and this compound 6005, each with distinct properties tailored for different specimen types and research needs. The American counterpart to the British this compound M was this compound 502, which became widely adopted.[7][8] this compound 6005, an unmodified epichlorohydrin-bisphenol A condensation product, is known for producing slightly harder blocks than this compound 502.[1][9]
The versatility of this compound lies in the ability to modify the properties of the final block by adjusting the proportions of its core components: the epoxy resin itself, a hardener, an accelerator, and sometimes a plasticizer.
-
Epoxy Resin: The foundation of the embedding medium. This compound resins are polyaryl ethers of glycerol (B35011) with terminal epoxy groups.[10]
-
Hardener: Typically an anhydride, such as Dodecenyl Succinic Anhydride (DDSA), which cross-links the resin molecules.[1] The ratio of resin to hardener is a critical determinant of the final block's hardness.[4]
-
Accelerator: An amine, such as N-benzyl, N-N-dimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), which catalyzes the polymerization reaction.[1][9] The amount of accelerator influences the curing time and can also affect the block's color and brittleness.[11][12]
-
Plasticizer: A substance like Dibutyl phthalate (B1215562) (DBP) can be added to impart more elasticity to the cured resin, resulting in softer blocks.[1][6]
Quantitative Comparison of Common this compound Formulations
The precise formulation of the this compound embedding medium can be tailored to achieve the desired block hardness and sectioning quality for a specific tissue type. The following tables summarize the typical compositions and curing parameters for various this compound formulations.
| Component | This compound CY 212 (this compound M) | This compound 502 (Medium Hardness) | This compound 6005 |
| This compound Resin | 20 ml | 10.0 ml | 20 ml |
| DDSA (Hardener) | 22 ml | 10.0 ml | 27 ml |
| BDMA (Accelerator) | 1.1 ml | 0.5 ml | 1.4 ml |
| Dibutyl Phthalate (DBP) | 1.0 ml (for softer blocks) | 0 to 3.0 ml | - |
Table 1: Typical Compositions of this compound Embedding Media.
| Parameter | This compound CY 212 | This compound 502 | This compound 6005 |
| Curing Temperature | 60°C | 60°C | 60°C |
| Curing Time | Overnight (16-48 hours) | Overnight (16-48 hours) | At least 16 hours (24-48 hours may improve sectioning) |
Table 2: Curing Parameters for this compound Formulations.
Detailed Experimental Protocols: A Step-by-Step Guide
The process of embedding biological specimens in this compound involves a series of carefully controlled steps to ensure complete infiltration of the resin and proper polymerization. While specific timings may need to be optimized for different tissues, the general workflow remains consistent.
Fixation
The initial step is to preserve the tissue's structure by cross-linking proteins and inactivating degradative enzymes.
-
Protocol: Tissues are typically fixed in a primary fixative, such as glutaraldehyde, followed by a secondary fixation in osmium tetroxide.[11][13]
Dehydration
Water is removed from the tissue to allow for infiltration with the non-aqueous epoxy resin.
-
Protocol: Dehydration is carried out in a graded series of ethanol, typically starting from 70% and progressing to 100% ethanol.[11][13]
Infiltration
The dehydrated tissue is gradually infiltrated with the this compound embedding medium. A transitional solvent is often used to facilitate this process.
-
Protocol:
-
The tissue is first immersed in a transitional solvent, most commonly propylene (B89431) oxide, to ensure miscibility with the epoxy resin.[11][13]
-
The specimen is then placed in a 1:1 mixture of propylene oxide and the complete this compound embedding medium for at least one hour at room temperature.[13]
-
This is followed by an incubation in 100% embedding medium for 6-12 hours at room temperature to ensure complete infiltration.[13] For some tissues, applying a vacuum during the 100% resin stage can help remove trapped air bubbles.[1]
-
Embedding and Curing
The infiltrated tissue is placed in a mold, filled with fresh embedding medium, and then polymerized by heating.
-
Protocol:
Visualizing the Workflow
The logical progression of the this compound embedding protocol can be visualized as a clear, sequential workflow.
Caption: Standard workflow for embedding biological specimens in this compound.
The process of preparing the this compound embedding mixture itself is also a critical, multi-step procedure.
Caption: Preparation of the this compound embedding medium.
The Legacy of this compound
While newer embedding resins with lower viscosities, such as Epon and Spurr's resin, were later developed and gained popularity, this compound remains a valuable and widely used embedding medium.[4][7][8] Its excellent structural preservation, stability, and the ability to customize block hardness have secured its place in the toolkit of electron microscopists. For many applications, particularly with hard tissues, this compound continues to be the medium of choice, a testament to its pioneering role in revealing the ultrastructural intricacies of the biological world.
References
- 1. 2spi.com [2spi.com]
- 2. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMBEDDING MEDIA [ou.edu]
- 5. scispace.com [scispace.com]
- 6. agarscientific.com [agarscientific.com]
- 7. rupress.org [rupress.org]
- 8. Epoxy Resins in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emsdiasum.com [emsdiasum.com]
- 10. scispace.com [scispace.com]
- 11. This compound 502 [scienceservices.de]
- 12. 2spi.com [2spi.com]
- 13. emsdiasum.com [emsdiasum.com]
Methodological & Application
Application Notes: Standard Araldite 502 Embedding Protocol for Animal Tissues
Araldite 502 is an epoxy resin widely utilized as an embedding medium in electron microscopy for biological samples.[1][2] Its popularity stems from its ability to polymerize uniformly with minimal shrinkage, providing excellent preservation of cellular ultrastructure.[2][3] This protocol details the standard procedure for embedding animal tissues in this compound 502, a process that renders the tissue sufficiently rigid to be sectioned for microscopic examination.
The selection of an appropriate embedding protocol can be based on the desired hardness of the final block and the time available for polymerization.[2] Variations in the accelerator concentration, for instance, can significantly impact the brittleness and color of the embedded tissue block.[1][4] While pre-mixed resin/anhydride (B1165640) solutions can be stored for up to six months under refrigerated conditions, it is highly recommended to use freshly prepared embedding medium for optimal results.[1][5] Should a stored mixture be used, it must be warmed to room temperature before the addition of the accelerator to prevent moisture condensation, which can compromise the quality of the block.[3]
Experimental Protocols
I. Fixation
The initial and most critical step in tissue preparation for electron microscopy is fixation, which aims to preserve the tissue's structure as close to its living state as possible.
-
Primary Fixation: A common approach involves immersion of the tissue in a 2.5% glutaraldehyde (B144438) solution in phosphate (B84403) buffer for a duration ranging from 2 hours to overnight, depending on the size of the tissue sample.[6]
-
Post-fixation: Following the primary fixation, a secondary fixation step is performed using 1% osmium tetroxide.[6] Tissues can be fixed in a variety of fixatives, with an aldehyde, such as glutaraldehyde, followed by osmium tetroxide being one of the most frequently used combinations.[1][4][5]
II. Dehydration
Subsequent to fixation, the tissue must be dehydrated to remove all water, as water is immiscible with the epoxy resin. This is typically achieved through a graded series of ethanol.
-
Ethanol Dehydration Series: A typical dehydration schedule involves sequential immersion of the tissue in:
III. Infiltration
After dehydration, a transitional solvent is used to bridge the gap between the dehydrating agent and the embedding resin. Propylene (B89431) oxide is commonly used for this purpose as epoxy resins are highly soluble in it.[1]
-
Transitional Solvent: The dehydrated tissue is subjected to two changes of 100% propylene oxide for 15 minutes each.[1][7]
-
Resin Infiltration:
-
The tissue is then placed in a 1:1 solution of propylene oxide and the complete this compound 502 embedding medium for at least one hour at room temperature.[1][5]
-
This is followed by an incubation in 100% embedding medium for 6-12 hours at room temperature.[1][5] For all infiltration steps, the use of a specimen rotator is recommended to ensure thorough penetration.[1][4]
-
IV. Embedding and Polymerization
The final step involves embedding the infiltrated tissue in fresh resin and polymerizing it to form a solid block.
-
Embedding: Each tissue sample is transferred to a dry embedding capsule or mold, which is then filled with the complete embedding medium.[1][4][5]
-
Polymerization (Curing): The filled capsules are cured in an oven at 60°C. Curing times can range from overnight to 48 hours.[1][5] Longer curing times of 24-48 hours may improve the sectioning properties of certain samples.[1][5] An alternative three-stage curing process (35°C, 45°C, and 60°C for about 12 hours at each temperature) has also been described.[8] Once polymerization is complete, the blocks are allowed to cool to room temperature before trimming and sectioning.[1][5]
Data Presentation
The formulation of the this compound 502 embedding medium can be adjusted to achieve the desired block hardness. The following tables provide recommended formulations.
Table 1: Standard this compound 502 Resin Mixture
| Component | Volume (for a small batch) | Weight (alternative) | Purpose |
| This compound 502 | 20 ml | 10.0 g | Epoxy Resin |
| DDSA (Dodecenyl Succinic Anhydride) | 22 ml | 7.8 g | Hardener |
| DMP-30 | 0.63 - 0.84 ml | 0.27 g | Accelerator |
Note: The resin and anhydride should be warmed to 60°C before mixing to reduce their viscosity.[1][4] Thorough mixing is crucial for uniform blocks.[1][4]
Table 2: Alternative Accelerator and Hardener Options
| Component | Recommended Amount | Notes |
| BDMA (Benzyldimethylamine) | 1 - 1.2 ml or 0.45 g | Recommended for better penetration and stability in place of DMP-30.[1] BDMA has a lower viscosity and diffuses more rapidly into tissues.[9] |
| NMA (Nadic Methyl Anhydride) | Replace a portion of DDSA (e.g., 0.5 ml NMA for each 1.0 ml of DDSA) | To create a harder block.[1] |
Table 3: this compound 502 / Embed 812 Mixture
For tissues where a combination of thermal stability (from this compound) and high image contrast (from Epon-type resins) is desired, a mixture with Embed 812 can be used.[4][6]
| Component | Volume | Weight |
| Embed-812 | 25 ml | 27.5 g |
| This compound 502 | 15 ml | 17.0 g |
| DDSA | 55 ml | 55.0 g |
| DMP-30 | 1.5 - 1.9 ml | 1.45 - 1.8 g |
| or BDMA | 2.4 - 2.8 ml | 2.15 - 2.51 g |
Note: The quantity of BDMA is approximately double that of DMP-30.[4][10]
Mandatory Visualization
Caption: Workflow for this compound 502 embedding of animal tissues.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. 2spi.com [2spi.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. emsdiasum.com [emsdiasum.com]
- 5. laddresearch.com [laddresearch.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound 502 [scienceservices.de]
- 8. scispace.com [scispace.com]
- 9. tedpella.com [tedpella.com]
- 10. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]
Application Notes and Protocols for Epon-Araldite Mixture Preparation for Plant Tissue Embedding
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of Epon and Araldite epoxy resins for embedding plant tissues, a technique pioneered by Mollenhauer, has become a cornerstone for high-quality ultrastructural studies using transmission electron microscopy (TEM).[1] This mixture synergistically combines the low viscosity and good penetration of Epon resins with the thermal stability and ease of sectioning of this compound resins.[1][2] The resulting blocks provide excellent preservation of cellular structures, particularly the delicate plant cell wall, and produce sections with high image contrast.[1][2]
These application notes provide a comprehensive guide to the preparation and use of Epon-Araldite mixtures for embedding plant tissues, including detailed protocols, quantitative data for various formulations, and troubleshooting guidance.
Data Presentation: Epon-Araldite Mixture Formulations
The following tables summarize various formulations for Epon-Araldite mixtures. The choice of formulation depends on the specific tissue type and the desired block hardness. Harder blocks are generally preferred for thinner sectioning, while softer blocks may be necessary for particularly brittle samples.
Table 1: Mollenhauer's Epon-Araldite Formulation and Variations
| Component | Mollenhauer's Standard Mixture[1] | Softer Block Variation | Harder Block Variation |
| Resins | |||
| Epon 812 (or equivalent) | 25 ml | 25 ml | 25 ml |
| This compound 502 | 15 ml | 15 ml | 15 ml |
| Hardeners | |||
| DDSA (Dodecenyl Succinic Anhydride) | 55 ml | 60 ml | 50 ml |
| Accelerators | |||
| DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) | 1.5 - 2.0% (v/v) | 1.5% (v/v) | 2.0% (v/v) |
| or BDMA (Benzyldimethylamine) | 2.5 - 3.0% (v/v) | 2.5% (v/v) | 3.0% (v/v) |
Table 2: Alternative Epon-Araldite Formulations
| Component | Mixture for General Use | Mixture for Tough Tissues |
| Resins | ||
| Epon 812 (or equivalent) | 10 ml | 5 ml |
| This compound 502 | 10 ml | 15 ml |
| Hardeners/Flexibilizers | ||
| DDSA | 25 ml | 20 ml |
| Dibutyl Phthalate (DBP) - Plasticizer | 1-2 ml | 2-3 ml |
| Accelerator | ||
| BDMA | 2.5% (v/v) | 3.0% (v/v) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for embedding plant tissues in an Epon-Araldite mixture.
Fixation
The goal of fixation is to preserve the cellular structure as close to its living state as possible. A common approach for plant tissues is a primary fixation in an aldehyde followed by a secondary fixation in osmium tetroxide.[3]
-
Primary Fixation:
-
Immediately after excision, cut the plant tissue into small pieces (no larger than 1-2 mm in any dimension) to ensure rapid penetration of the fixative.
-
Immerse the tissue in a primary fixative solution of 2.5% glutaraldehyde (B144438) in a 0.1 M phosphate (B84403) or cacodylate buffer (pH 7.2-7.4) for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Buffer Wash:
-
After primary fixation, wash the tissue in three changes of the same buffer for 15 minutes each to remove excess glutaraldehyde.
-
-
Secondary Fixation:
-
Post-fix the tissue in a 1% osmium tetroxide solution in the same buffer for 1-2 hours at room temperature in a fume hood. Osmium tetroxide is highly toxic and should be handled with extreme care.
-
-
Final Wash:
-
Wash the tissue in three changes of distilled water for 10 minutes each to remove the osmium tetroxide.
-
Dehydration
The water within the tissue must be gradually replaced with a solvent that is miscible with the embedding resin. Ethanol (B145695) is a common dehydrating agent.
-
Dehydrate the tissue through a graded ethanol series:
-
30% Ethanol: 15 minutes
-
50% Ethanol: 15 minutes
-
70% Ethanol: 15 minutes
-
90% Ethanol: 15 minutes
-
100% Ethanol: 3 changes of 20 minutes each
-
Ensure the absolute ethanol is anhydrous to prevent incomplete dehydration.
-
Infiltration
Infiltration involves the gradual replacement of the dehydration solvent with the liquid Epon-Araldite resin mixture. Propylene (B89431) oxide is often used as a transitional solvent to improve the miscibility of the ethanol with the resin.
-
Immerse the tissue in propylene oxide for two changes of 15 minutes each.
-
Infiltrate the tissue with the following series of resin-propylene oxide mixtures, with gentle agitation:
-
1:2 Resin:Propylene Oxide: 1-2 hours
-
1:1 Resin:Propylene Oxide: 2-4 hours or overnight
-
2:1 Resin:Propylene Oxide: 2-4 hours
-
-
Infiltrate with 100% Epon-Araldite mixture for two changes of 4-8 hours each. For dense tissues, a third change and longer infiltration times may be necessary.
Embedding and Polymerization
-
Prepare fresh Epon-Araldite mixture, ensuring all components are thoroughly mixed. Warming the resins and hardener to 60°C can reduce their viscosity and facilitate mixing.[1]
-
Add the accelerator (DMP-30 or BDMA) to the resin mixture and mix thoroughly but gently to avoid introducing air bubbles.
-
Place individual tissue pieces into the bottom of embedding capsules or molds.
-
Carefully fill the capsules with the final resin mixture.
-
Polymerize the resin in an oven at 60°C for 24-48 hours. The exact time will depend on the formulation and the desired block hardness.
-
Allow the blocks to cool to room temperature before trimming and sectioning.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for plant tissue embedding in Epon-Araldite resin.
Simplified Polymerization Signaling Pathway
Caption: Simplified Epon-Araldite polymerization reaction mechanism.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Soft or Tacky Blocks | Incomplete mixing of resin components.[3] Incorrect proportions of resin, hardener, or accelerator. Incomplete dehydration (presence of water). Insufficient curing time or temperature. | Ensure thorough mixing of all components, especially after adding the accelerator.[3] Double-check all measurements. Use anhydrous ethanol and fresh propylene oxide. Extend polymerization time or slightly increase the temperature (e.g., to 65°C). |
| Brittle Blocks | Excessive accelerator concentration.[1] Over-curing (too long or too high temperature). Incorrect hardener-to-resin ratio. | Reduce the amount of accelerator.[1] Decrease the curing time or temperature. Adjust the DDSA concentration; more DDSA generally results in softer blocks. |
| Poor Infiltration | Tissue pieces are too large. Inadequate infiltration times. High viscosity of the resin mixture. | Cut tissue into smaller pieces (1-2 mm). Increase the duration of each infiltration step, especially for dense tissues. Warm the resin mixture to 60°C to reduce its viscosity before use.[1] |
| Bubbles in the Block | Aggressive mixing of the resin.[3] Air introduced during embedding. | Mix components gently by inversion or slow stirring.[3] Degas the resin mixture under a gentle vacuum before embedding. Carefully pour the resin into the capsules to avoid trapping air. |
| Chatter during Sectioning | Block is too hard or too soft. Incomplete polymerization. Dull knife. | Adjust the resin formulation to achieve the optimal hardness for the tissue. Ensure complete curing of the block. Use a new, sharp glass or diamond knife. |
References
Application Notes and Protocols for Araldite Embedding: Dehydration and Infiltration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dehydration and infiltration of biological samples for embedding in Araldite resin, a common procedure in electron microscopy and other high-resolution imaging techniques. Proper dehydration and complete infiltration are critical steps for ensuring the structural integrity of the specimen and achieving high-quality sections for analysis.
I. Introduction
This compound is an epoxy resin that, upon polymerization, forms a hard, durable block, making it an excellent embedding medium for the ultra-thin sectioning required for transmission electron microscopy (TEM). The process involves replacing the water within the tissue with a solvent that is miscible with the resin, followed by the gradual introduction of the resin itself. This ensures that the resin thoroughly permeates the tissue, preventing the formation of artifacts and maintaining the ultrastructure of the cells and tissues.
The choice of dehydration and infiltration schedule can be adapted based on the type and size of the sample. The following protocols provide standard and alternative procedures to accommodate various experimental needs.
II. Experimental Protocols
A. Materials
-
This compound Resin Kit Components:
-
Dodecenyl succinic anhydride (B1165640) (DDSA) - Hardener[1][2]
-
DMP-30 or Benzyl dimethylamine (B145610) (BDMA) - Accelerator/Catalyst[1][3]
-
Dehydrating Agents:
-
Transitional Solvent:
-
General Supplies:
-
Glass vials with caps
-
Pipettes
-
Rotator for agitation
-
Fume hood
-
Embedding capsules or molds
-
Oven for polymerization
-
B. Preparation of this compound Resin Mixture
It is highly recommended to use a freshly prepared embedding medium.[1] Prior to mixing, gently warm the this compound resin and the hardener (DDSA) to 60°C to reduce their viscosity, which facilitates thorough mixing.[1][6]
Standard this compound 502 Mixture: [1]
| Component | Volume |
| This compound 502 | 20 ml |
| DDSA | 22 ml |
| DMP-30* | 0.63-0.84 ml |
*For improved penetration and stability, BDMA can be used in place of DMP-30 at a volume of 1-1.2 ml.[1] The amount of accelerator can be adjusted to alter the hardness and brittleness of the final block.[1][2]
C. Protocol 1: Standard Dehydration and Infiltration using Ethanol and Propylene Oxide
This is a widely used protocol suitable for most animal tissues. The use of propylene oxide as a transitional solvent is recommended as epoxy resins are more soluble in it than in ethanol.[1][2][5]
Dehydration Schedule:
| Step | Reagent | Duration | Number of Changes |
| 1 | 70% Ethanol | 10-20 minutes | 1 |
| 2 | 95% Ethanol | 10-20 minutes | 1 |
| 3 | 100% Ethanol | 10-20 minutes | 2-3 |
| 4 | Propylene Oxide | 15 minutes | 2 |
Infiltration Schedule:
It is recommended to use a specimen rotator during all infiltration steps to ensure thorough mixing.[1][4]
| Step | Reagent | Duration |
| 1 | 1:1 Propylene Oxide : this compound Resin | 1 hour to overnight |
| 2 | 100% this compound Resin | 6-12 hours (or overnight) |
| 3 | 100% this compound Resin (fresh) | 1-3 hours |
D. Protocol 2: Alternative Dehydration and Infiltration using Acetone (B3395972)
Acetone can be used as both a dehydrating agent and a transitional solvent.[3][4] This protocol is often used for plant tissues or when propylene oxide is to be avoided.[3]
Dehydration Schedule:
| Step | Reagent | Duration | Number of Changes |
| 1 | 70% Acetone | 10 minutes | 1 |
| 2 | 95% Acetone | 10 minutes | 1 |
| 3 | 100% Acetone | 10 minutes | 3 |
Infiltration Schedule:
| Step | Reagent | Duration |
| 1 | 1:1 Acetone : this compound Resin | 1 hour to overnight |
| 2 | 100% this compound Resin | 6-12 hours (or overnight) |
| 3 | 100% this compound Resin (fresh) | 1-3 hours |
E. Embedding and Polymerization
-
Transfer each sample into a dry embedding capsule or mold.
-
Fill the capsule with fresh, bubble-free 100% this compound resin mixture.
-
Place a label with the sample identification inside the capsule.
-
Cure the resin in an oven at 60°C for 24-48 hours.[1][6] The exact time may vary depending on the specific this compound formulation and desired block hardness.
III. Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described protocols for easy comparison.
Table 1: Dehydration Schedules
| Parameter | Protocol 1 (Ethanol/Propylene Oxide) | Protocol 2 (Acetone) |
| Primary Dehydrant | Ethanol | Acetone |
| Graded Series | 70%, 95%, 100% | 70%, 95%, 100% |
| Time per Step | 10-20 minutes | 10 minutes |
| Transitional Solvent | Propylene Oxide | Acetone |
| Time in Transitional Solvent | 2 x 15 minutes | (Included in dehydration) |
Table 2: Infiltration Schedules
| Parameter | Protocol 1 (Ethanol/Propylene Oxide) | Protocol 2 (Acetone) |
| Initial Infiltration Ratio | 1:1 Propylene Oxide : this compound | 1:1 Acetone : this compound |
| Initial Infiltration Duration | 1 hour to overnight | 1 hour to overnight |
| Pure Resin Infiltration Duration | 6-12 hours (or overnight) | 6-12 hours (or overnight) |
| Final Fresh Resin Change | Yes, 1-3 hours | Yes, 1-3 hours |
Table 3: Polymerization Parameters
| Parameter | Recommended Value |
| Temperature | 60°C |
| Duration | 24-48 hours |
IV. Workflow Diagram
The following diagram illustrates the general workflow for this compound embedding, from sample fixation to polymerization.
Caption: Workflow for this compound Embedding.
V. Safety Precautions
Many of the reagents used in these protocols are hazardous. This compound components, propylene oxide, and acetone should be handled in a fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Propylene oxide is volatile, highly toxic, and a potential carcinogen.[3] Consult the safety data sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Using Propylene Oxide as a Transition Solvent with Araldite Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of electron microscopy and high-resolution histological studies, the preservation of cellular ultrastructure is paramount. Epoxy resins, such as Araldite, are widely used as embedding media due to their excellent preservation properties, minimal shrinkage upon polymerization, and stability under the electron beam.[1][2] However, many epoxy resins are not miscible with the ethanol (B145695) solutions commonly used for tissue dehydration.[2][3] This necessitates the use of a transition solvent that is miscible with both the dehydrating agent and the embedding resin.[1][3] Propylene (B89431) oxide is a volatile and effective transition solvent for this purpose, facilitating the complete infiltration of this compound resin into dehydrated biological specimens.[1][4]
These application notes provide detailed protocols and safety information for the use of propylene oxide as a transition solvent with this compound resins for embedding biological samples for ultrastructural analysis.
Safety Precautions
Propylene oxide is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[5] It is an extremely flammable liquid and vapor, a potential carcinogen, and may cause genetic defects.[6][7] It is toxic if inhaled, absorbed through the skin, or swallowed.[6][7]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use appropriate chemical-resistant gloves. Standard nitrile gloves are not sufficient for handling propylene oxide.[5]
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[6][7][8][9][10]
Key Components and Their Roles
The this compound embedding medium is a multi-component system. The final properties of the resin block, such as hardness and cutting quality, can be tailored by adjusting the ratio of these components.[3][11]
| Component | Function | Notes |
| This compound Resin (e.g., this compound 502) | Epoxy resin monomer | Provides the structural backbone of the polymer.[3][12] |
| Hardener (e.g., DDSA - Dodecenyl Succinic Anhydride) | Curing agent | Cross-links the epoxy resin monomers. The proportion of hardener can be varied to alter the hardness of the final block.[3] |
| Accelerator (e.g., DMP-30 or BDMA) | Catalyst for polymerization | Controls the rate of curing. Slight variations can significantly affect the brittleness and color of the block.[1][3] BDMA is often preferred due to its lower viscosity.[1] |
| Plasticizer (e.g., Dibutyl Phthalate) | Modifies block hardness | Can be added to increase the plasticity of the block, making it easier to section.[11] |
Experimental Protocols
Protocol 1: Standard this compound 502 Embedding
This protocol is a widely used method for embedding a variety of biological tissues.
Materials:
-
This compound 502 Resin
-
DDSA (Dodecenyl Succinic Anhydride)
-
DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) or BDMA (Benzyldimethylamine)
-
Propylene Oxide
-
Ethanol (graded series: 50%, 75%, 100%)
-
Fixed tissue samples
-
Embedding capsules or molds
Procedure:
-
Dehydration: Dehydrate the fixed tissue samples through a graded series of ethanol.[3]
-
50% Ethanol: 20 minutes
-
75% Ethanol: 20 minutes
-
100% Ethanol: 2 x 20 minutes
-
-
Transition to Propylene Oxide:
-
100% Propylene Oxide: 2 x 15 minutes[3]
-
-
Resin Infiltration:
-
Prepare the this compound 502 resin mixture (see table below). For initial infiltration, the accelerator can be omitted to prevent premature polymerization.[13]
-
Immerse the tissue in a 1:1 solution of propylene oxide and this compound resin mixture for 1 hour at room temperature.[12]
-
Replace with a 1:2 solution of propylene oxide and this compound resin mixture and leave for 3-6 hours, or overnight, at room temperature to allow for complete infiltration.[12]
-
Replace with 100% this compound resin mixture (with accelerator) and leave for 6-12 hours at room temperature.[12]
-
-
Embedding:
-
Transfer the infiltrated tissues into embedding capsules or molds filled with fresh, complete this compound resin mixture.
-
Orient the tissue as required.
-
-
Polymerization:
This compound 502 Resin Mixture Formulations:
| Component | Formulation A[3] | Formulation B[12] | Formulation C (this compound/Epon)[14] |
| This compound 502 | 10.0 g | 20 ml | 15 ml (17.0g) |
| Embed-812 | - | - | 25 ml (27.5g) |
| DDSA | 7.8 g | 22 ml | 55 ml (55.0g) |
| DMP-30 | 0.27 g | 0.63-0.84 ml | 1.5-1.9 ml (1.45-1.8g) |
| BDMA (alternative to DMP-30) | 0.45 g | 1-1.2 ml | 2.4-2.8 ml (2.15-2.51g) |
Note: The components should be thoroughly mixed. Warming the resin and hardener to 60°C can reduce their viscosity, aiding in mixing.[12]
Visualizations
Experimental Workflow for this compound Embedding
Caption: Workflow for embedding biological samples in this compound resin using propylene oxide.
Logical Relationship of Embedding Components
Caption: Relationship between this compound mixture components and final block properties.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Soft Blocks | Incomplete polymerization. Incorrect resin/hardener ratio. | Ensure oven temperature is correct. Increase polymerization time.[3][12] Verify component measurements. |
| Brittle Blocks | Too much accelerator. | Reduce the amount of accelerator in the mixture.[1][3] |
| Poor Sectioning Quality | Incomplete infiltration. Residual alcohol. | Ensure adequate time for each infiltration step.[3] Ensure complete dehydration and proper use of propylene oxide.[3] |
| Tissue Pull-out During Sectioning | Poor adhesion between tissue and resin. | Ensure complete infiltration. Consider using a resin mixture with better adhesion properties.[2] |
Alternatives to Propylene Oxide
While effective, the high toxicity of propylene oxide has led to the search for safer alternatives.[1] Acetone can be used as a transition solvent as it is miscible with both ethanol and epoxy resins.[1][15] Some modern low-viscosity epoxy resins, such as Spurr's resin, are compatible with ethanol, potentially eliminating the need for a transition solvent altogether, although its use is still recommended for optimal results.[16]
Conclusion
The use of propylene oxide as a transition solvent is a well-established and reliable method for achieving high-quality this compound embedding of biological specimens for electron microscopy. By carefully following the detailed protocols and adhering to strict safety measures, researchers can consistently produce well-preserved samples suitable for ultrastructural analysis. The flexibility of the this compound system allows for the optimization of block properties to suit specific sample types and research needs.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. EMBEDDING MEDIA [ou.edu]
- 3. 2spi.com [2spi.com]
- 4. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]
- 5. protocols.io [protocols.io]
- 6. balchem.com [balchem.com]
- 7. tedpella.com [tedpella.com]
- 8. fishersci.com [fishersci.com]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emsdiasum.com [emsdiasum.com]
- 13. scispace.com [scispace.com]
- 14. This compound, Embed 812 (Epon-812) [scienceservices.eu]
- 15. researchgate.net [researchgate.net]
- 16. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
Application Notes and Protocols for Curing Araldite® Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Araldite® is a brand of epoxy adhesives known for their high performance, versatility, and wide range of applications in research and industry. Proper curing of this compound is a critical step that determines the final mechanical and chemical properties of the resin block. This document provides detailed application notes and protocols for curing various this compound epoxy resins at different temperatures and times, with a particular focus on applications in sample embedding for microscopy and structural bonding.
The curing of epoxy resins is a chemical process of polymerization that can be influenced by several factors, primarily temperature and time. The extent of cure, or degree of cross-linking, directly impacts the hardness, strength, and chemical resistance of the final product. For specialized applications such as electron microscopy, the quality of the cured block is paramount for successful sectioning and imaging.
Curing Schedules and Mechanical Properties
The following tables summarize the recommended curing schedules for various this compound products. The data has been compiled from technical data sheets and application notes to provide a comparative overview.
This compound® for Structural Bonding
This section provides data for this compound formulations commonly used for bonding various materials. The lap shear strength (LSS) is a key indicator of the adhesive's performance.
Table 1: Curing Times to Achieve Minimum Lap Shear Strength for this compound® 2020. [1][2]
| Temperature (°C) | Cure Time to Reach LSS > 1 N/mm² | Cure Time to Reach LSS > 10 N/mm² |
| 10 | 24 hours | 60 hours |
| 15 | 20 hours | 48 hours |
| 23 | 16 hours | 25 hours |
| 40 | 3 hours | 7 hours |
| 60 | 90 minutes | 2.5 hours |
| 100 | 15 minutes | 20 minutes |
Table 2: Curing Schedule for this compound® AW 106 / Hardener HV 953U. [3]
| Temperature (°C) | Handling Strength | Minimum Cure Time |
| 20 | 12 hours | 15 hours |
| 25 | 7 hours | 12 hours |
| 40 | 2 hours | 3 hours |
| 70 | 30 minutes | 50 minutes |
| 100 | 6 minutes | 10 minutes |
| 150 | 4 minutes | 5 minutes |
Table 3: Curing Schedule for this compound® Rapid. [4][5]
| Temperature (°C) | Cure Time to Reach LSS > 1 MPa | Cure Time to Reach LSS > 10 MPa |
| 23 | 30 minutes | 4 hours |
Table 4: Recommended Cure Cycles for this compound® EP1000 A/B. [6]
| Cure Cycle |
| 7 to 10 days at 25°C (77°F) |
| 3 hours at 25°C (77°F) + 3 hours at 71°C (160°F) |
| 3 hours at 25°C (77°F) + 1 hour at 100°C (212°F) |
Table 5: Curing Schedule for this compound® Standard. [7]
| Temperature (°C) | Pot Life | Support Time | Full Strength |
| 23 | 90 minutes | 8 hours | 14 hours |
This compound® for Electron Microscopy Embedding
For electron microscopy, the hardness and sectioning quality of the embedded sample are crucial. The following tables provide curing guidelines for this compound formulations used in this application.
Table 6: Curing Protocols for this compound® 502. [8][9][10][11]
| Curing Temperature (°C) | Curing Time | Notes |
| 60 | Overnight (approx. 16 hours) | Standard procedure. |
| 60 | 24-48 hours | May improve sectioning properties for certain samples.[8][9][10] |
| 35 -> 45 -> 60 | Overnight at 35°C, then next day at 45°C, then that night at 60°C | Alternative procedure for controlled polymerization.[11] |
Table 7: Curing Protocol for this compound® CY 212. [12]
| Curing Temperature (°C) | Curing Time | Notes |
| 60 | Overnight | Standard procedure. Do not exceed 60°C. |
| 60 | 24-48 hours | May slightly improve sectioning properties. |
Experimental Protocols
This section provides detailed, step-by-step protocols for common applications of this compound, including surface preparation for bonding and a comprehensive guide for embedding biological samples for electron microscopy.
Protocol for Structural Bonding with this compound®
This protocol is a general guideline for achieving high-strength bonds with two-component this compound adhesives.
3.1.1 Materials
-
This compound® two-component epoxy adhesive (e.g., this compound® 2020, this compound® Standard)
-
Degreasing agent (e.g., acetone (B3395972), isopropanol)
-
Abrasive material (e.g., sandpaper, sandblaster)
-
Lint-free cloths
-
Spatula or mixing stick
-
Clamps or fixtures to hold the joint
3.1.2 Surface Preparation
-
Degreasing: Clean the surfaces to be bonded with a suitable degreasing agent to remove all traces of oil, grease, and dirt. Use a lint-free cloth for application and wipe the surface dry with a clean cloth before the solvent evaporates.[4][13][14]
-
Abrasion: For the strongest and most durable joints, mechanically abrade the surfaces. This can be done by sandblasting or using sandpaper. This step increases the surface area and provides a better key for the adhesive.[4][13]
-
Second Degreasing: After abrading, a second degreasing step is essential to remove any loose particles and residual contaminants.[4][13]
3.1.3 Mixing and Application
-
Dispensing: Dispense the correct proportions of resin and hardener according to the product's technical data sheet. For most this compound products, this is a 1:1 or 2:1 ratio by volume or weight.
-
Mixing: Mix the two components thoroughly until a homogeneous, streak-free mixture is obtained. Incomplete mixing will result in a weak or incompletely cured bond.[15]
-
Application: Apply a thin, even layer of the mixed adhesive to the prepared surfaces using a spatula. A layer of 0.05 to 0.10 mm thickness generally provides the highest lap shear strength.[1][2][4]
3.1.4 Assembly and Curing
-
Assembly: Join the components immediately after applying the adhesive.
-
Clamping: Secure the assembly using clamps or fixtures to ensure an even contact pressure throughout the joint area. This pressure should be sufficient to keep the parts from moving but not so high as to squeeze out all the adhesive.
-
Curing: Allow the adhesive to cure according to the time and temperature specified in the tables above or the product's technical data sheet. Avoid disturbing the joint during the curing period. Higher temperatures will accelerate the curing process.[16]
Figure 1. Experimental workflow for structural bonding with this compound.
Protocol for Embedding Biological Samples in this compound® 502 for Electron Microscopy
This protocol is designed for researchers preparing biological samples for ultrastructural analysis using transmission electron microscopy (TEM).
3.2.1 Materials
-
This compound® 502 resin
-
DDSA (Dodecenyl succinic anhydride) - Hardener
-
BDMA (Benzyldimethylamine) or DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) - Accelerator[8]
-
Propylene (B89431) oxide (or acetone as a transition solvent)[17]
-
Ethanol (for dehydration series)
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Embedding capsules or molds
-
Oven for curing
-
Rotator for infiltration
3.2.2 Sample Preparation
-
Fixation: Fix the tissue using a standard protocol, for example, with glutaraldehyde followed by osmium tetroxide.[8][18]
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol:
3.2.3 Infiltration
-
Transition Solvent: Immerse the dehydrated samples in a transition solvent like propylene oxide:
-
Resin Infiltration:
-
Prepare the this compound 502 embedding medium by mixing the components. It is recommended to warm the resin and hardener to 60°C to reduce their viscosity before mixing.[8][18] A typical mixture consists of this compound 502, DDSA, and an accelerator. The hardness of the final block can be adjusted by varying the ratio of DDSA.[8]
-
Infiltrate the samples with a 1:1 solution of propylene oxide and embedding medium for at least 1 hour at room temperature. The use of a rotator is recommended.[8][10][18]
-
Remove the mixture and replace it with 100% embedding medium. Allow the samples to infiltrate for 6-12 hours at room temperature on a rotator.[8][10][18]
-
Replace the embedding medium with a fresh change and allow it to infiltrate for at least another 2 hours.[18]
-
3.2.4 Embedding and Curing
-
Embedding: Transfer each sample into a dry embedding capsule or mold and fill it with fresh embedding medium.[8][18]
-
Curing: Place the filled capsules in an oven and cure according to one of the schedules in Table 6. A common method is to cure overnight at 60°C.[8][9][10] For some tissues, extending the curing time to 24-48 hours may improve sectioning quality.[8][9][10]
-
Cooling: After curing, allow the blocks to cool to room temperature before trimming and sectioning.[8]
Figure 2. Workflow for embedding biological samples in this compound® 502.
Factors Influencing Curing
Several factors can affect the curing process and the final properties of the this compound block. It is crucial to control these variables to ensure reproducible results.
-
Temperature: Higher temperatures accelerate the curing reaction. However, excessively high temperatures can lead to a rapid, uncontrolled exothermic reaction, which may cause internal stresses or even degradation of the resin. For some applications, a step-wise curing at increasing temperatures is recommended for a more uniform polymerization.[11]
-
Time: The curing time is inversely related to the temperature. Incomplete curing due to insufficient time will result in a soft block with poor mechanical properties.[19] Conversely, prolonged curing at high temperatures may not significantly improve properties and could lead to embrittlement.
-
Mixing Ratio: The correct ratio of resin to hardener is critical. An incorrect ratio can lead to an incomplete cure, resulting in a tacky or soft block.[15]
-
Thorough Mixing: The resin and hardener must be mixed thoroughly to ensure a uniform cure throughout the block. Incomplete mixing can result in soft spots.[8][15]
-
Moisture: Moisture can interfere with the curing process of some epoxy systems and can also be absorbed by the cured resin, acting as a plasticizer and reducing the glass transition temperature and mechanical properties.[19] It is important to use dry equipment and work in a low-humidity environment where possible.
Safety Precautions
This compound resins and hardeners are chemicals and should be handled with appropriate safety precautions.
-
Work in a well-ventilated area to avoid inhaling vapors.[15]
-
Wear personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Avoid skin contact with the uncured components. If contact occurs, wash the affected area thoroughly with soap and water.[4]
-
Consult the Safety Data Sheet (SDS) for each component for detailed safety information.
By following these application notes and protocols, researchers, scientists, and drug development professionals can achieve consistent and reliable results when working with this compound epoxy resins.
References
- 1. viba.nl [viba.nl]
- 2. wellmid.com [wellmid.com]
- 3. scribd.com [scribd.com]
- 4. static.rapidonline.com [static.rapidonline.com]
- 5. evochem.gr [evochem.gr]
- 6. freemansupply.com [freemansupply.com]
- 7. evochem.gr [evochem.gr]
- 8. emsdiasum.com [emsdiasum.com]
- 9. laddresearch.com [laddresearch.com]
- 10. This compound 502 [scienceservices.de]
- 11. 2spi.com [2spi.com]
- 12. agarscientific.com [agarscientific.com]
- 13. backoffice.hoyermotors.com [backoffice.hoyermotors.com]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. FAQ | this compound [go-araldite.com]
- 16. intertronics.co.uk [intertronics.co.uk]
- 17. bitesizebio.com [bitesizebio.com]
- 18. emsdiasum.com [emsdiasum.com]
- 19. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Notes and Protocols: Sectioning of Araldite-Embedded Specimens Using a Glass Knife
Audience: Researchers, scientists, and drug development professionals.
Introduction: The use of Araldite, an epoxy resin, as an embedding medium is a foundational technique in electron microscopy for achieving high-quality ultrathin sections of biological specimens.[1][2][3][4][5] Epoxy resins are favored because they polymerize uniformly with minimal shrinkage, providing excellent structural preservation of cellular details.[1][2][3][4][5] While diamond knives offer superior durability, freshly made glass knives are a cost-effective and highly effective alternative for producing ultrathin sections suitable for transmission electron microscopy (TEM).[6][7] This document provides a comprehensive guide to the entire workflow, from specimen preparation and embedding in this compound to the fabrication of glass knives and the subsequent ultramicrotomy process.
Part 1: this compound Embedding Protocol
Proper embedding is critical for successful sectioning. The protocol involves fixation, dehydration, infiltration with resin, and polymerization. The goal is to replace all water within the tissue with a liquid polymer that can be hardened to support the specimen during sectioning.[8]
Experimental Protocol: Specimen Preparation and Embedding
-
Primary Fixation: Fix small tissue samples (≤1mm³) in a primary fixative, such as 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate (B84403) buffer), for 2 hours to overnight.[9] This step cross-links proteins and preserves cellular structure.
-
Post-Fixation: After washing with buffer, post-fix the samples in 1% osmium tetroxide for 1.5 to 2 hours.[7][10] This step fixes lipids and adds electron density, enhancing contrast.
-
Dehydration: Dehydrate the specimens through a graded series of ethanol (B145695) or acetone (B3395972) to remove all water. Incomplete dehydration will result in poor resin infiltration and soft, mushy blocks.[11]
-
Infiltration: Use a transitional solvent like propylene (B89431) oxide, as epoxy resins are highly soluble in it.[12] Gradually introduce the this compound mixture, starting with a 1:1 solution of propylene oxide to resin, to ensure complete penetration.[12][13]
-
Embedding and Polymerization: Transfer the infiltrated specimens into embedding molds or capsules, fill with fresh, complete this compound mixture, and orient the tissue as required.[13][14] Polymerize the resin in an oven.
Data Presentation: this compound Formulations and Processing Schedules
The hardness of the final this compound block can be adjusted by altering the ratio of hardeners and the addition of plasticizers to suit the specific tissue type.[1][2][3][4][5][15]
Table 1: Standard this compound Resin Formulations
| Component | This compound CY 212 / M[15] | This compound 502[12] | Epon-Araldite Mixture[13] | Purpose |
|---|---|---|---|---|
| Epoxy Resin | This compound CY 212: 20 ml | This compound 502: 20 ml | This compound 502: 450g | Primary polymer matrix |
| Epoxy Resin 2 | - | - | Eponate 12™: 450g | Modifies block properties |
| Hardener (Anhydride) | DDSA: 22 ml | DDSA: 22 ml | DDSA: (as per formula) | Cross-linking agent |
| Accelerator | BDMA: 1.1 ml | BDMA: 1.0 - 1.2 ml | DMP-30 or BDMA | Catalyst for polymerization |
| Plasticizer (Optional) | Dibutyl Phthalate: 1.0 ml | - | - | To create softer blocks |
| Hardener (Optional) | MNA: 0.5 ml (replaces 1.0 ml DDSA) | NMA: 0.5 ml (replaces 1.0 ml DDSA) | NMA (replaces DDSA) | To create harder blocks |
Note: DDSA (Dodecenyl Succinic Anhydride), BDMA (Benzyldimethylamine), DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol), MNA (Methyl Nadic Anhydride), NMA (Nadic Methyl Anhydride). Components should be warmed to 60°C before mixing to reduce viscosity.[12][15]
Table 2: Typical Dehydration and Infiltration Schedule
| Step | Solution | Duration | Notes |
|---|---|---|---|
| Dehydration | 70% Ethanol | 10 minutes | Begin graded dehydration series.[12] |
| 100% Ethanol | 10 minutes | ||
| 100% Ethanol | 15 minutes | Ensure final changes are anhydrous.[8] | |
| Transitional Solvent | 100% Propylene Oxide | 15 minutes | [12] |
| 100% Propylene Oxide | 15 minutes | ||
| Infiltration | 1:1 Propylene Oxide:this compound Mix | 1 hour | Use a specimen rotator for best results.[12] |
| 100% this compound Mix (without accelerator) | 6-12 hours or overnight | [1][12] | |
| Embedding | 100% this compound Mix (with accelerator) | 30-60 minutes | Allow remaining solvent to evaporate.[13] |
| Polymerization | Filled Molds in Oven | 16-48 hours | At 60°C. Longer times can improve sectioning properties.[15][16] |
Part 2: Glass Knife Preparation
A high-quality glass knife is paramount for obtaining smooth, uniform ultrathin sections.[17] The "balanced break" method, facilitated by a mechanical knifemaker, is the standard for producing straight, sharp cutting edges.[17][18][19]
Experimental Protocol: Making a Glass Knife
-
Glass Strip Preparation: Start with a clean, high-quality glass strip (typically 6-8 mm thick).[18][20] Ensure the strip is free of dust, grease, and fingerprints.[19]
-
Scoring and Breaking Squares: Use a knifemaker to score the glass strip precisely. The "balanced break" concept requires applying equal pressure to each side of the score to create a clean fracture with plane surfaces.[18][19] Continue this process to break the strip into perfect squares.
-
Final Diagonal Break: Place a glass square in the knifemaker. Score the square diagonally from corner to corner. The length of the score (a "long free break") can influence the sharpness of the edge.[17]
-
Breaking the Knife: Apply controlled pressure to break the square along the score line. This action produces two glass knives from one square.[19]
-
Evaluation: Examine the knife edge under a stereomicroscope with backlighting. A good knife edge will appear as a straight, fine white line, free of nicks, stress marks, or saw-tooth patterns in the central cutting area.[8][19]
-
Trough Attachment: Attach a trough (or "boat") made of Mylar tape or plastic to the knife. Seal the edges with wax or nail polish to create a waterproof reservoir for floating sections.[8]
Data Presentation: Glass Knife Specifications
Table 3: Recommended Glass Knife Angles and Characteristics
| Knife Angle | Application | Characteristics |
|---|---|---|
| 45° | Routine ultramicrotomy, cryosectioning | Provides a very sharp edge, ideal for hard frozen blocks or when minimal compression is required.[17] |
| 50° | Routine ultramicrotomy for epoxy resins | Offers a longer usable cutting edge compared to a 45° knife, making it highly efficient for most this compound-embedded specimens.[17] |
Visualization: Glass Knife Preparation Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. bakerlab.ucsd.edu [bakerlab.ucsd.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
- 11. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. tedpella.com [tedpella.com]
- 14. researchgate.net [researchgate.net]
- 15. agarscientific.com [agarscientific.com]
- 16. tedpella.com [tedpella.com]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. leica-microsystems.com [leica-microsystems.com]
- 19. Brief Introduction to Glass Knifemaking for Electron and Light Microscope Applications | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. research.fit.edu [research.fit.edu]
Application Notes and Protocols for Ultramicrotomy of Hard Araldite Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful ultramicrotomy of hard Araldite-embedded samples. These guidelines are designed to assist in obtaining high-quality ultrathin sections for transmission electron microscopy (TEM) and other advanced imaging applications.
Introduction
This compound is a common epoxy resin used for embedding biological and material science samples for electron microscopy. When fully polymerized, this compound blocks can be particularly hard, presenting unique challenges during ultramicrotomy. Proper technique is crucial to avoid artifacts such as chatter, compression, and tearing, which can obscure ultrastructural details. These notes provide a comprehensive guide to mastering the sectioning of these challenging samples.
Data Presentation: Recommended Parameters
Successful ultramicrotomy of hard this compound blocks is dependent on a precise combination of parameters. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Recommended Value/Range | Notes |
| Trimming | ||
| Final Block Face Shape | Trapezoid or Square | The top and bottom edges of a trapezoid must be parallel.[1][2] |
| Final Block Face Size | 0.5 x 0.5 mm to 1-2 mm in diameter | A smaller block face reduces cutting stress and the likelihood of wrinkles.[1][3] |
| Sectioning | ||
| Knife Type | Diamond Knife | Essential for hard materials to prevent cracking and tearing.[4] Glass knives can be used for initial trimming.[1][5] |
| Diamond Knife Angle | 35° - 55° | A 55° angle is recommended for harder materials like bone or metals, while a 35° angle can reduce compression.[6][7] A standard 45° knife is also commonly used.[6] |
| Clearance Angle | 4° - 6° | This is the angle between the back facet of the knife and the block face.[5][6] It can be adjusted between 2° and 10° to optimize for specific materials.[6] |
| Cutting Speed | 0.1 - 1.5 mm/s | A slower speed (0.1 - 0.5 mm/s) is often necessary to minimize tearing, distortion, and chatter.[1][4] |
| Section Thickness | 50 - 100 nm for TEM | Thicker sections (up to 1 µm) can be cut for light microscopy analysis.[5][8] |
Experimental Protocols
This section outlines the detailed methodology for preparing and sectioning hard this compound blocks.
Block Preparation and Trimming
Proper trimming is a critical first step to ensure successful sectioning.
-
Initial Trimming: After polymerization, remove the this compound block from the embedding mold. Excess resin can be carefully removed using a jeweler's saw or a razor blade.[1]
-
Mounting: Securely mount the block in the ultramicrotome specimen holder.
-
Mesa Trimming: The goal is to create a small, manageable block face.
-
Using a sharp, clean razor blade or a dedicated trimming tool, carefully shave away excess resin from the sides of the block to create a pyramid or "mesa" shape with the sample of interest at the apex.[1][8]
-
The final block face should be a trapezoid or a square, with the top and bottom edges parallel to each other.[1][2] The dimensions should ideally be between 0.5 x 0.5 mm and 1 x 1 mm.[3]
-
-
Facing the Block:
-
Insert a glass knife or an old diamond knife into the knife holder for rough trimming.
-
Carefully advance the knife to the block face and begin taking thick sections (1-2 µm) to create a smooth, flat surface. This is known as "facing" the block.
-
Continue facing until the tissue or area of interest is just exposed.
-
Ultramicrotomy Sectioning
-
Knife Installation:
-
Alignment:
-
Water Bath:
-
Approach and Sectioning:
-
Section Retrieval:
-
Observe the sections floating on the water. They should appear as a ribbon of uniform thickness and interference color.
-
Use a perfect loop or fine forceps to carefully pick up the sections from the water surface and transfer them onto a TEM grid.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ultramicrotomy of hard this compound blocks.
Troubleshooting Common Problems
Caption: Troubleshooting common issues in hard block ultramicrotomy.
Concluding Remarks
The ultramicrotomy of hard this compound blocks, while challenging, can be routinely successful with careful attention to detail and adherence to optimized protocols. The key to high-quality sections lies in meticulous block trimming, the use of a high-quality diamond knife, and the precise control of sectioning parameters. By following the guidelines and troubleshooting advice provided in these application notes, researchers can consistently obtain the ultrathin sections necessary for high-resolution imaging and analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. tedpella.com [tedpella.com]
- 3. zmb.uzh.ch [zmb.uzh.ch]
- 4. cntech.co.uk [cntech.co.uk]
- 5. Thick Sectioning | SynapseWeb [synapseweb.clm.utexas.edu]
- 6. microstartech.com [microstartech.com]
- 7. agarscientific.com [agarscientific.com]
- 8. cntech.co.uk [cntech.co.uk]
- 9. diatomeknives.com [diatomeknives.com]
Application Notes and Protocols for Staining 1-Micron Thick Araldite Sections for Light Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for staining 1-micron thick Araldite-embedded sections for high-resolution light microscopy. These "semithin" sections offer excellent morphological detail, bridging the gap between conventional paraffin (B1166041) histology and ultrastructural analysis with transmission electron microscopy (TEM). The provided protocols are optimized for tissues fixed and embedded for electron microscopy and are suitable for a variety of research and drug development applications where precise cellular and subcellular visualization is critical.
The primary challenge in staining resin-embedded sections is that the embedding medium is not typically removed, requiring stains that can penetrate the polymerized resin.[1][2] The methods detailed below utilize common, effective stains that provide excellent contrast and cellular detail in this compound sections.
I. Overview of Common Staining Methods
Several staining methods are effective for this compound sections. The choice of stain depends on the specific tissue and the features of interest.
-
Toluidine Blue: A widely used metachromatic dye that stains nuclei and cytoplasm in varying shades of blue and purple.[1][3] It is a simple, rapid, and reliable method for general morphological assessment.[3][4]
-
Richardson's Stain: A polychromatic stain combining Methylene (B1212753) Blue and Azure II, which provides excellent differentiation of cellular components.[5][6] Basophilic structures stain blue, while metachromatic structures appear red-violet.[6]
-
Methylene Blue and Basic Fuchsin: This combination offers a vibrant polychromatic stain, with cytoplasm staining blue and nuclei a darker blue. Collagen, mucus, and elastin (B1584352) stain pink to red, providing excellent contrast for connective tissues.[7]
II. Data Presentation: Staining Solution Parameters
The following tables summarize the preparation of common staining solutions for 1-micron this compound sections.
Table 1: Toluidine Blue Staining Solution
| Reagent | Concentration/Amount | Solvent |
| Toluidine Blue O | 0.1% - 1% | Distilled Water |
| Sodium Carbonate (Na₂CO₃) | 2.5% | Distilled Water |
| or Sodium Borate (Borax) | 1% - 2% | Distilled Water |
Note: The addition of an alkaline agent like sodium carbonate or borax (B76245) raises the pH (e.g., to 11.1), which aids in stain penetration of the epoxy resin.[1][3]
Table 2: Richardson's Staining Solution
| Component | Stock Solution A | Stock Solution B | Working Solution |
| Dye | 1.0% Methylene Blue | 1.0% Azure II | Mix equal volumes of Stock A and B |
| Solvent | 1% Sodium Borate in Distilled Water | Distilled Water | - |
| Preparation | Dissolve 1.0g Methylene Blue and 1.0g Sodium Borate in 100ml distilled water. | Dissolve 1.0g Azure II in 100ml distilled water. | Filter before use to remove precipitates.[5] |
Table 3: Methylene Blue & Basic Fuchsin Staining Solutions
| Solution | Dye | Concentration | Solvent |
| 1 | Methylene Blue & Azure B/II | 0.5% - 0.75% Methylene Blue, 0.25% - 0.5% Azure B/II | 0.5% aqueous Borax |
| 2 | Basic Fuchsin | 0.1% | 5% aqueous Ethanol (B145695) |
III. Experimental Protocols
A. General Preparation of Sections
-
Using an ultramicrotome, cut 1-micron thick sections of the this compound-embedded tissue block with a glass knife.
-
Transfer the sections to a drop of distilled water on a clean, albuminized glass slide.[1]
-
Gently heat the slide on a hot plate (around 60°C) to flatten the sections and evaporate the water, causing the sections to adhere to the slide.[3][5] Be careful not to overheat, as this can cause steam bubbles to form under the sections.[5]
-
Allow the slides to cool completely before proceeding with staining.
B. Protocol 1: Toluidine Blue Staining
This protocol is a simple and rapid method for general morphological assessment.
-
Place the slide with the adhered section on the hot plate.
-
Cover the section with a few drops of filtered 1% Toluidine Blue in 2% Borax solution.[3]
-
Heat the slide until the stain begins to dry at the edges (typically 1-2 minutes).[8] The staining time can be adjusted based on the desired intensity.
-
Remove the slide from the heat and gently rinse off the excess stain with a stream of distilled water from a wash bottle.[3]
-
Allow the slide to air dry completely.
-
Apply a coverslip using a synthetic mounting medium.
C. Protocol 2: Richardson's Stain
This method provides excellent polychromatic staining.
-
Place the slide with the section on a warm hot plate.
-
Cover the section with the working Richardson's stain solution (equal parts Methylene Blue and Azure II solutions).
-
Heat for 30 to 60 seconds.[5]
-
Gently rinse the excess stain with distilled water or 70% ethanol.[5] A brief rinse with 70% ethanol can help reduce background staining.[5]
-
Dry the slide on the hot plate.
-
Cool the slide and apply a coverslip with a suitable mounting medium.
D. Protocol 3: Methylene Blue and Basic Fuchsin Staining
This protocol is ideal for differentiating connective tissue components.
-
Heat the slide on a hot plate and cover the section with the Methylene Blue/Azure solution for 8-10 seconds.[7]
-
Rinse thoroughly with distilled water.
-
Cover the section with the 0.1% Basic Fuchsin solution and heat for a few seconds.
-
Rinse again with distilled water.
-
Air dry the slide completely.
-
Mount a coverslip.
IV. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Sections float off the slide | Poor adhesion of the section to the slide. | Ensure slides are clean and properly albuminized. Alternatively, slides can be pre-coated with a thin layer of epoxy resin and polymerized before mounting the sections.[1] |
| Stain precipitate on section | The staining solution was not filtered or has aged. | Always filter the staining solution immediately before use.[5] |
| Uneven staining | Incomplete drying of the section before staining or uneven heating. | Ensure the section is completely dry before applying the stain. Apply gentle, even heat. |
| Weak or no staining | Staining time is too short, or the stain has poor penetration. | Increase the staining time or gently increase the heat. Ensure the pH of alkaline stains is correct. |
| Overstaining | Staining time is too long, or the stain is too concentrated. | Reduce the staining time. A brief rinse with 70% ethanol can help differentiate and remove some excess stain.[5] |
V. Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: General workflow for staining 1-micron this compound sections.
Caption: Preparation of Richardson's stain from stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Toluidine Blue Staining Protocol for Plastic Sections or Electron Microscopy (TEM) Thick (Semithin) Sections - IHC WORLD [ihcworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Richardson's Stain for Plastic Sections [depts.washington.edu]
- 6. HistoNet 2000 [histonet2000.com]
- 7. A polychromatic staining method for epoxy embedded tissue: a new combination of methylene blue and basic fuchsine for light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]
Application Notes and Protocols for Serial Block-Face Scanning Electron Microscopy (SBF-SEM) with Araldite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Serial Block-Face Scanning Electron Microscopy (SBF-SEM) with Araldite-based resins for high-resolution, three-dimensional imaging of biological samples.
Application Notes
Introduction to Serial Block-Face Scanning Electron Microscopy (SBF-SEM)
Serial Block-Face Scanning Electron Microscopy (SBF-SEM) is a powerful volume electron microscopy (vEM) technique that generates high-resolution 3D reconstructions of biological specimens.[1][2] The system integrates an ultramicrotome within the vacuum chamber of a scanning electron microscope (SEM).[3][4] This automated process involves repeatedly slicing a thin section from the surface of a resin-embedded sample and then imaging the newly exposed block-face with a backscattered electron detector.[3][4] The resulting stack of serially-aligned images can be used to create detailed 3D models of cells, tissues, and organelles.[5]
The primary advantages of SBF-SEM include its high automation, the ability to image large sample volumes (up to 10^7 µm³), and the generation of perfectly aligned image stacks, which simplifies 3D reconstruction.[1][6] This technique is particularly valuable for studying complex biological structures like neural networks, the organization of organelles within cells, and the microanatomy of tissues.[2][6]
The Role of this compound in SBF-SEM
The choice of embedding resin is critical for successful SBF-SEM. The resin must provide structural rigidity to the sample for ultramicrotomy within the SEM's high-vacuum environment, withstand electron beam damage, and allow for uniform sectioning.[1][2] this compound, an epoxy resin, is widely used for SBF-SEM due to its excellent properties.[7][8][9]
Key advantages of using this compound include:
-
Stability: this compound blocks are stable under the electron beam, which is crucial for preventing damage and distortion during repeated scanning.[7]
-
Sectioning Quality: It allows for smooth and consistent sectioning, which is essential for generating a high-quality image stack.[10]
-
Good Infiltration: this compound has good penetration properties, ensuring complete embedding of the tissue.[7][8][10]
-
Hardness Control: The hardness of the final block can be adjusted by modifying the resin mixture, allowing for optimization for different tissue types.[8][9]
This compound 502 is a common variant used in SBF-SEM protocols.[7] It can be used alone or in combination with other resins like Eponate 12™ to leverage the best qualities of each, such as thermal stability from this compound and high image contrast from Epon.[10][11]
Key Applications in Research and Drug Development
SBF-SEM with this compound embedding is a versatile technique with broad applications in biomedical research and drug development:[6]
-
Neuroscience: Reconstructing neuronal circuits and studying synaptic connections in the brain.[2]
-
Cell Biology: Visualizing the 3D organization of organelles, such as mitochondria and the endoplasmic reticulum, to understand cellular function in health and disease.[1]
-
Pathophysiology: Investigating ultrastructural changes in tissues associated with diseases like Alzheimer's or cancer.[6][12]
-
Drug Development: Assessing the morphological effects of drug candidates on cells and tissues at the ultrastructural level.
-
Hard Tissue Research: SBF-SEM protocols have been developed for imaging bone tissue, enabling the simultaneous 3D visualization of both the mineralized matrix and the enclosed cells like osteocytes.[3]
Experimental Workflows and Protocols
Overall Experimental Workflow
The entire process, from sample collection to 3D reconstruction, requires careful execution. The following diagram outlines the major steps involved in a typical SBF-SEM experiment.
Caption: SBF-SEM Experimental Workflow Diagram.
Protocol 1: Sample Preparation and this compound Embedding
This protocol is a synthesis of standard procedures for preparing biological samples for SBF-SEM.
1.1 Fixation
-
Objective: To preserve the ultrastructure of the biological sample.[1][2]
-
Procedure:
-
Immediately after dissection, immerse small tissue samples (approx. 1 mm³) in a primary fixative solution. A common fixative is 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.2-7.4).[13][14][15]
-
Fix for at least 2 hours at room temperature or overnight at 4°C.[15]
-
After fixation, wash the samples three times for 10 minutes each in 0.1 M sodium cacodylate buffer.[7]
-
1.2 En Bloc Staining
-
Objective: To impregnate the tissue with heavy metals to enhance contrast and conductivity, which is crucial for backscattered electron imaging and reducing charging artifacts.[3]
-
Procedure (based on a modified Hua et al. method): [12]
-
Post-fix and stain in 2% osmium tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer for 1.5 hours at room temperature.[12]
-
Wash samples extensively with distilled water (dH₂O) (5 changes over 5 minutes).[12]
-
Incubate in freshly prepared 1% thiocarbohydrazide (B147625) (TCH) solution for 45 minutes at 40°C.[12]
-
Wash again in dH₂O (5 changes over 25 minutes).[12]
-
Incubate in 2% aqueous OsO₄ for 1.5 hours at room temperature.[12]
-
Wash again in dH₂O.[12]
-
Incubate in 1% uranyl acetate (B1210297) overnight at 4°C.
-
Incubate in a lead aspartate solution for 2 hours at 50°C.[12]
-
Wash finally in dH₂O.[12]
-
1.3 Dehydration
-
Objective: To remove water from the sample, which is immiscible with the epoxy resin.
-
Procedure:
-
Dehydrate the samples in a graded series of ice-cold ethanol or acetone: 50%, 70%, 90%, and 100% (3 times), for 10 minutes at each step.
-
If using ethanol, a transition solvent like propylene (B89431) oxide is recommended as this compound is more soluble in it.[16] Perform two 15-minute changes in propylene oxide.
-
1.4 this compound Infiltration
-
Objective: To gradually replace the solvent with liquid this compound resin.
-
Procedure:
-
Incubate samples in a 1:1 mixture of this compound embedding medium and propylene oxide (or pure acetone) for at least 1 hour at room temperature on a rotator.[10][16]
-
Remove the mixture and replace it with 100% this compound embedding medium. Infiltrate for 6-12 hours at room temperature, preferably on a rotator.[10][16]
-
Replace with a fresh change of 100% this compound medium and infiltrate for another 2-4 hours.
-
1.5 Embedding and Polymerization
-
Objective: To encase the sample in a solid block of this compound for sectioning.
-
Procedure:
Protocol 2: SBF-SEM Data Acquisition
2.1 Sample Trimming and Mounting
-
Objective: To shape the resin block for mounting in the microtome and expose the region of interest (ROI).
-
Procedure:
-
Carefully trim the polymerized block into a pyramid shape with a square or rectangular block face (typically 0.5 - 1.0 mm wide). The ROI should be at the tip of the pyramid.
-
Mount the trimmed block onto an SBF-SEM specimen pin using conductive silver epoxy.[13] This is critical for grounding the sample and reducing charge buildup.[13]
-
Sputter coat the block with a thin layer of gold or carbon (10-12 nm) to further enhance conductivity.[7]
-
2.2 Imaging Parameters
-
Objective: To acquire a high-quality, high-resolution image stack.
-
Procedure:
-
Load the mounted pin into the SBF-SEM.
-
Set the imaging parameters. These will vary depending on the sample and the specific microscope, but typical starting points are:
-
Accelerating Voltage: 1.5 - 2.5 keV. Lower voltages reduce sample damage but may provide less signal.
-
Pixel Dwell Time: 1 - 4 µs. Longer dwell times improve the signal-to-noise ratio but increase scan time and potential beam damage.
-
Section Thickness (Z-resolution): 25 - 100 nm. Thinner sections provide higher axial resolution but require more imaging time.[3]
-
Pixel Size (X-Y Resolution): 5 - 20 nm. Higher resolution requires smaller pixel sizes.[18]
-
-
Begin the automated slicing and imaging cycle. The system will repeatedly cut a section and scan the block face until the desired volume is acquired.[4]
-
Quantitative Data and Formulations
Table 1: Typical SBF-SEM Imaging Parameters
| Parameter | Typical Range | Notes |
| Lateral Resolution (X, Y) | 5 – 30 nm | Limited by beam spot size and pixel resolution.[18] |
| Axial Resolution (Z) | 20 – 100 nm | Determined by the microtome section thickness.[18] |
| Accelerating Voltage | 1.5 – 5.0 keV | Lower voltages are used to minimize beam penetration and damage.[3] |
| Pixel Dwell Time | 1 – 10 µs | A balance between signal-to-noise ratio and acquisition speed/damage. |
| Field of View | 20 x 20 µm to 800 x 800 µm | SBF-SEM allows for relatively large fields of view compared to FIB-SEM.[3][13] |
| Max Volume | Up to 1 mm³ | A key advantage of the technique is the ability to image large volumes.[17] |
Table 2: this compound Resin Formulations
| Formulation | Component | Amount | Reference |
| This compound 502 (Medium Hardness) | This compound 502 Resin | 20 ml | [7] |
| Dodecenyl succinic anhydride (B1165640) (DDSA) | 22 ml | [7] | |
| DMP-30 (Accelerator) | 0.8 ml | [7] | |
| Epon-Araldite (Mollenhauer) | Eponate 12™ | 25 ml | [10] |
| This compound 502 | 15 ml | [10] | |
| DDSA | 60 ml | [10] | |
| DMP-30 or BDMA (Accelerator) | 2 ml (DMP-30) or 3 ml (BDMA) | [10] | |
| This compound-EMbed 812 | EMbed-812 | 25 ml | [7] |
| This compound 502 | 15 ml | [7] | |
| DDSA | 55 ml | [7] | |
| DMP-30 | 1.9 ml | [7] |
Note: Resin components are toxic and potentially carcinogenic and should be handled with appropriate safety precautions.[11] Thoroughly mix components to ensure proper polymerization.[11]
Troubleshooting
Common issues in SBF-SEM often relate to sample preparation. The following diagram provides a guide to identifying and solving these problems.
Caption: SBF-SEM Troubleshooting Guide.
References
- 1. Sample preparation and data collection for serial block face scanning electron microscopy of mammalian cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation and data collection for serial block face scanning electron microscopy of mammalian cell monolayers | PLOS One [journals.plos.org]
- 3. Development of protocols for the first serial block-face scanning electron microscopy (SBF SEM) studies of bone tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial Block-Face SEM | Application Examples [zeiss.com]
- 5. Serial block-face scanning electron microscopy - Oxford Brookes University [brookes.ac.uk]
- 6. Serial Block Face-Scanning Electron Microscopy as a Burgeoning Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMbedding and Backscattered Scanning Electron Microscopy: A Detailed Protocol for the Whole-Specimen, High-Resolution Analysis of Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tedpella.com [tedpella.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Post-Fixation Heavy Metal Staining and Resin Embedding for Electron Microscopy (EM) [protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. Sample preparation and data collection for Serial Block Face Scanning Electron Microscopy of Mammalian Cell... [protocols.io]
- 15. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 16. emsdiasum.com [emsdiasum.com]
- 17. Minimal resin embedding of SBF-SEM samples reduces charging and facilitates finding a surface-linked region of interest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Embedding Cutaneous Punch Biopsies in Araldite for Histology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Araldite, an epoxy resin, is a widely used embedding medium for biological tissues, including cutaneous punch biopsies, intended for light and electron microscopy.[1][2] Its utility lies in its ability to produce blocks of uniform hardness that allow for the sectioning of very thin sections (0.5-2.0 microns), preserving cellular detail that is often lost with traditional paraffin (B1166041) embedding.[1] This enhanced preservation is critical for the detailed morphological analysis required in research and drug development. This compound embedding is particularly advantageous for ultrastructural studies requiring electron microscopy.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the embedding of cutaneous punch biopsies in this compound resin. The protocols outlined below cover the critical steps of fixation, dehydration, infiltration, and polymerization.
Data Presentation
The following tables summarize the key quantitative parameters for each stage of the this compound embedding process. These values are derived from established protocols and should be optimized based on specific tissue characteristics and experimental requirements.
Table 1: Fixation Solutions for Cutaneous Biopsies
| Fixative Component | Concentration | Purpose |
| Glutaraldehyde (B144438) | 2.5% | Primary fixative, cross-links proteins.[4][5] |
| Formaldehyde | 2.0% - 4.0% | Primary fixative, cross-links proteins.[4][6] |
| Osmium Tetroxide | 1.0% | Secondary fixative, preserves lipids and enhances contrast.[5][7] |
| Sodium Cacodylate Buffer | 0.1 M, pH 7.4 | Maintains physiological pH.[4] |
Table 2: Dehydration and Infiltration Schedules
| Step | Reagent | Concentration/Ratio | Duration |
| Dehydration | Ethanol (B145695) | 70% | 10-20 minutes[5][7] |
| 100% | 2 changes, 10-20 minutes each[5][7] | ||
| Transitional Solvent | Propylene (B89431) Oxide | 100% | 2 changes, 15 minutes each[5][7] |
| Infiltration | Propylene Oxide:this compound Mixture | 1:1 | 1 hour to overnight[5][6] |
| 100% this compound Mixture | 100% | 6-12 hours or overnight[5][8] |
Table 3: this compound Resin Mixture Formulations
| Component | This compound 502 Kit (Volume) | This compound 502 Kit (Weight) |
| This compound 502 Resin | 20 ml | 10.0 g |
| DDSA (Dodecenyl Succinic Anhydride) | 22 ml | 7.8 g |
| DMP-30 (Accelerator) | 0.63 - 0.84 ml | 0.27 g |
| BDMA (Accelerator Alternative) | 1.0 - 1.2 ml | 0.45 g |
Note: The ratio of resin to hardener (DDSA) and the amount of accelerator can be adjusted to alter the hardness and polymerization time of the final block.[5][7] Warming the resin and hardener to 60°C before mixing is recommended to reduce viscosity.[5][9]
Table 4: Polymerization (Curing) Conditions
| Temperature | Duration | Notes |
| 60°C | 12-48 hours | A common single-step method.[5][8] |
| 35°C -> 45°C -> 60°C | Overnight at each temperature | A graded temperature protocol can result in more uniform curing.[7] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the this compound embedding process.
Protocol 1: Fixation of Cutaneous Punch Biopsy
-
Specimen Handling: Immediately after excision, handle the cutaneous punch biopsy gently to avoid mechanical damage. For punch biopsies 4 mm or greater, it is recommended to bisect them longitudinally. Smaller biopsies can be embedded whole.[10]
-
Primary Fixation: Immerse the tissue in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.4). The volume of fixative should be at least 10 times the volume of the tissue.[11] Fix for a minimum of 2-4 hours at room temperature or overnight at 4°C.
-
Washing: After primary fixation, wash the tissue in several changes of the buffer (e.g., 0.1 M sodium cacodylate) to remove excess fixative.
-
Secondary Fixation (for Electron Microscopy): For ultrastructural analysis, post-fix the tissue in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step should be performed in a fume hood as osmium tetroxide is highly toxic.
-
Final Washing: Wash the tissue again in several changes of buffer to remove excess osmium tetroxide.
Protocol 2: Dehydration and Infiltration
-
Dehydration: Dehydrate the fixed tissue through a graded series of ethanol to remove water.
-
Transitional Solvent: Transfer the tissue to a transitional solvent, such as propylene oxide, which is miscible with both ethanol and the this compound resin.[5][7]
-
Infiltration: Gradually introduce the this compound resin mixture.
-
Prepare the this compound mixture according to the manufacturer's instructions (see Table 3). Thoroughly mix the components to ensure a uniform block.[5]
-
Infiltrate the tissue in a 1:1 mixture of propylene oxide and the complete this compound mixture for at least 1 hour, or overnight, on a rotator.[5][6]
-
Remove the mixture and replace it with 100% this compound mixture. Infiltrate for 6-12 hours or overnight at room temperature on a rotator to ensure complete penetration of the resin into the tissue.[5][8]
-
Protocol 3: Embedding and Polymerization
-
Embedding:
-
Place a drop of fresh this compound mixture into the bottom of an embedding mold or capsule.
-
Carefully orient the infiltrated tissue sample in the resin at the bottom of the mold. For cutaneous biopsies, it is critical to orient the tissue so that the epidermis is perpendicular to the cutting face.[10][12]
-
Fill the mold completely with the this compound mixture.
-
-
Polymerization (Curing):
-
Transfer the embedding molds to an oven for polymerization.
-
Cure at 60°C for 24-48 hours.[5][8] Alternatively, a stepped polymerization protocol can be used (e.g., 35°C overnight, then 45°C for a day, and finally 60°C overnight).[7]
-
After polymerization is complete, allow the blocks to cool to room temperature before trimming and sectioning.
-
Mandatory Visualization
Caption: Experimental workflow for embedding cutaneous punch biopsies in this compound.
References
- 1. Plastic embedding of cutaneous specimens for light microscopy using this compound epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 5. emsdiasum.com [emsdiasum.com]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. 2spi.com [2spi.com]
- 8. laddresearch.com [laddresearch.com]
- 9. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]
- 10. rcpath.org [rcpath.org]
- 11. droracle.ai [droracle.ai]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Araldite Resin Embedding
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of brittle Araldite resin blocks during their experiments.
Troubleshooting Guide: How to Avoid Brittle this compound Resin Blocks
Brittle this compound resin blocks can fracture during trimming or sectioning, leading to sample loss and significant delays in research. The following guide details the common causes of brittleness and provides systematic solutions to achieve optimally polymerized blocks.
Problem: The cured this compound block is too brittle and fractures easily.
Root Cause Analysis and Solutions:
A common reason for brittle blocks is an imbalance in the resin formulation, particularly an excess of accelerator, or improper curing conditions.[1][2][3][4] The high crosslink density inherent to epoxy resins also contributes to their brittleness.[5][6][7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for brittle this compound blocks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of brittle this compound blocks?
The most common cause is an excessive amount of accelerator (e.g., DMP-30 or BDMA).[1][2][3] Even slight variations in the accelerator concentration can drastically increase the brittleness of the final block.[2] A faster polymerization, promoted by more accelerator, does not allow for uniform curing, leading to internal stresses.[1]
Q2: How can I adjust the hardness of my this compound block?
You can modify the hardness by altering the proportions of the resin components.[8][9]
-
Hardener-to-Resin Ratio: The proportion of the hardener (e.g., DDSA) to the this compound resin can be adjusted.[1]
-
Plasticizer/Flexibilizer: Incorporating a plasticizer, such as Dibutyl Phthalate (DBP), will result in a softer, more flexible block.[4][10] Conversely, reducing the amount of plasticizer will yield a harder block.
Q3: What is the optimal curing temperature and time?
The ideal curing protocol aims for slow and uniform polymerization. While a common method is curing at 60°C for at least 16-48 hours, a more gradual approach can yield better results.[1][2] An alternative procedure involves heating at 35°C overnight, followed by 45°C the next day, and finally 60°C overnight.[1] It is important to note that for some this compound formulations, such as this compound 2011, the highest strength and stiffness are achieved with curing temperatures between 40°C and 60°C.[11] Exceeding the optimal temperature can lead to thermal degradation and reduced mechanical properties.[11]
Q4: Can residual solvents from dehydration affect the block?
Yes, residual solvents like ethanol (B145695) can adversely affect the sectioning quality of the block.[1] It is crucial to use a transitional solvent, such as propylene oxide, to ensure all traces of the dehydration agent are removed before infiltration with the resin.[1][2][12] Incomplete infiltration can also be caused by the presence of water in the tissue or solvents.[12][13]
Q5: How does thorough mixing impact the final block?
Thorough and uniform mixing of all components is imperative to achieve homogenous blocks.[2] Inadequate mixing can lead to unevenly cured blocks with areas that are too soft or too brittle.[13] It is recommended to mix the resin and hardener for at least 20 minutes.[1] Warming the resin and anhydride (B1165640) to about 60°C before mixing can reduce their viscosity, making them easier to combine.[2]
Quantitative Data Summary
The properties of the final this compound block are highly dependent on the formulation. The following table summarizes the effects of key components on block hardness and brittleness.
| Component | Variable | Effect on Block Properties | Reference |
| Accelerator (DMP-30/BDMA) | Concentration | Increasing concentration leads to faster polymerization, but significantly increases brittleness and can cause a darker color. | [1][2][3][4] |
| Hardener (DDSA) | Ratio to this compound | The final hardness can be varied by changing this proportion. | [1] |
| Plasticizer (Dibutyl Phthalate) | Concentration | Increasing concentration increases flexibility and reduces hardness (softens the block). | [4][8][9][10] |
| Curing Temperature | Temperature & Duration | Higher temperatures accelerate curing. Optimal ranges exist for different this compound types to maximize strength and stiffness. Excessively high temperatures can degrade the resin. | [11][14][15][16] |
Experimental Protocols
Standard Protocol for Embedding Biological Samples in this compound 502
This protocol provides a general workflow for embedding fixed biological samples. Note that timings may need to be optimized for specific sample types.
1. Fixation:
-
Fix tissue in a suitable fixative such as glutaraldehyde (B144438) followed by osmium tetroxide.[2]
2. Dehydration:
-
Dehydrate the sample through a graded ethanol series. A typical schedule is:
-
70% Ethanol for 10 minutes
-
100% Ethanol for 10 minutes
-
100% Ethanol for 15 minutes[2]
-
3. Transition to Solvent:
-
To ensure complete removal of ethanol, use a transitional solvent.
-
100% Propylene Oxide for 15 minutes
-
100% Propylene Oxide for 15 minutes[2]
-
4. Infiltration:
-
Gradually introduce the resin mixture to the sample. It is recommended to use a specimen rotator during these steps.
-
Drain most of the propylene oxide from the tissue.
-
Replace with a 1:1 solution of propylene oxide and this compound embedding medium. Infiltrate for at least 1 hour at room temperature.[2]
-
Remove the mixture and replace it with 100% embedding medium. Infiltrate for 6-12 hours at room temperature.[2]
-
This compound Embedding Workflow
Caption: A typical experimental workflow for embedding samples in this compound resin.
5. Embedding and Curing:
-
Transfer each sample to a dry capsule or mold.
-
Fill the mold with fresh, thoroughly mixed embedding medium.
-
Cure in an oven at 60°C. Curing time can range from 16 to 48 hours; longer times may improve sectioning properties for some samples.[1][2]
-
Allow blocks to cool to room temperature before trimming and sectioning.[1]
References
- 1. 2spi.com [2spi.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masseyeandear.org [masseyeandear.org]
- 11. tandfonline.com [tandfonline.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. emsdiasum.com [emsdiasum.com]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. tandfonline.com [tandfonline.com]
- 16. Investigating the effect of curing temperature on the corrosion resistance of epoxy-based composite coatings for aluminium alloy 7075 in artificial seawater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Araldite® Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for common issues encountered during the polymerization of Araldite® epoxy adhesives.
Frequently Asked Questions (FAQs)
Q1: Why is my cured this compound® still soft or tacky?
An incomplete or soft cure of this compound® can be attributed to several factors:
-
Incorrect Mixing Ratio: One of the most common causes is an improper ratio of resin to hardener. Using too much or too little hardener will disrupt the chemical reaction, preventing a full cure.[1] It is crucial to adhere to the manufacturer's specified mixing ratio.
-
Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a homogenous solution. Unmixed portions will not cure properly, resulting in soft or tacky spots.[1] Scrape the sides and bottom of the mixing container to ensure all components are incorporated.
-
Low Curing Temperature: The curing process is a chemical reaction that is sensitive to temperature. If the ambient temperature is too low, the reaction will slow down significantly or may not complete, leading to a soft cure.[1]
-
Contamination: Contaminants on the bonding surfaces or in the mixing container can interfere with the polymerization process.[2] Ensure all surfaces and tools are clean, dry, and free of grease, oil, or other residues.
-
High Humidity: Excessive humidity can introduce moisture into the epoxy mixture, which can inhibit proper curing and may cause a cloudy appearance or surface tackiness.
-
Expired Product: The chemical components of this compound® can degrade over time. Using an expired product may result in incomplete curing.
Q2: Can I add more hardener to speed up the curing time?
No, you should not add extra hardener to accelerate the curing process.[1] The mixing ratio is a precise chemical formulation. An excess of hardener will not lead to a faster cure but will instead result in a brittle or soft final product due to an imbalanced chemical reaction.
Q3: The surface of my cured this compound® is sticky, but the rest is hard. What should I do?
A sticky surface layer on an otherwise cured epoxy can sometimes be due to a reaction between the hardener and carbon dioxide in the air. This phenomenon, known as "amine blush," can often be removed by wiping the surface with a damp cloth.[1] If the stickiness persists, it may indicate a more significant issue with mixing or curing conditions.
Q4: How can I remove uncured or partially cured this compound®?
If the this compound® is still in a liquid or very soft state, it can often be removed with a solvent like acetone (B3395972) or methylated spirits.[3] For partially cured, tacky residue, warming the area may soften it enough to be scraped off. It is important to avoid damaging the underlying substrate during removal. For fully cured this compound®, removal is more challenging and may require mechanical methods or commercial paint strippers.[1][3]
Data Presentation: this compound® Curing Schedules and Properties
The following tables summarize key quantitative data for various this compound® products to aid in proper application and troubleshooting.
Table 1: Mixing Ratios and Pot Life
| This compound® Product | Resin : Hardener (by weight) | Resin : Hardener (by volume) | Pot Life (at 25°C) |
| This compound® 2011 | 100 : 80 | 100 : 100 | ~100 minutes |
| This compound® 2015 | 100 : 100 | 100 : 100 | 45 - 55 minutes |
| This compound® 2020 | 100 : 30 | 100 : 35 | 40 - 50 minutes |
| This compound® 2021 | 100 : 90 | 100 : 100 | 2 - 3 minutes |
| This compound® Rapid | 100 : 100 | 100 : 100 | 5 - 8 minutes |
| This compound® Standard | Equal Volumes | Equal Volumes | ~90 minutes |
Table 2: Curing Time to Handling Strength (Lap Shear Strength > 1 MPa)
| This compound® Product | at 10°C | at 15°C | at 23°C | at 40°C | at 60°C | at 100°C |
| This compound® 2011 | 24 hours | 12 hours | 7 hours | 2 hours | 30 minutes | 6 minutes |
| This compound® 2015 | 10 hours | 6 hours | 4 hours | 1 hour | 20 minutes | 3 minutes |
| This compound® 2020 | 24 hours | 20 hours | 16 hours | 3 hours | 90 minutes | 15 minutes |
| This compound® 2021 | 20 minutes | 12 minutes | 8 minutes | 2 minutes | - | - |
| This compound® Rapid | - | - | 30 minutes | - | - | - |
| This compound® Standard | - | - | 8 hours | - | - | - |
Note: Data is compiled from various this compound® technical datasheets.[4][5][6][7][8][9][10][11][12][13] Cure times are approximate and can be affected by factors such as bond line thickness and humidity.
Experimental Protocols
Protocol 1: Standard Procedure for this compound® Application
-
Surface Preparation:
-
Thoroughly clean the surfaces to be bonded to remove all traces of oil, grease, dirt, and dust.[2]
-
Use a suitable solvent such as acetone or isopropanol (B130326) for cleaning.[2]
-
For optimal adhesion, mechanically abrade the surfaces with sandpaper or grit blasting, followed by a second degreasing step.[2]
-
Ensure surfaces are completely dry before applying the adhesive.[1]
-
-
Mixing:
-
Dispense the correct proportions of resin and hardener according to the product's technical datasheet (see Table 1).
-
Mix the two components thoroughly for the time specified in the product instructions, typically for at least one minute.
-
Scrape the sides and bottom of the mixing container multiple times to ensure a homogenous mixture.
-
-
Application and Curing:
-
Apply a thin, even layer of the mixed adhesive to the prepared surfaces.
-
Join the parts and clamp them securely to maintain contact and prevent movement during curing.
-
Allow the assembly to cure at the recommended temperature for the time specified in the product's technical datasheet (see Table 2). Avoid disturbing the assembly during this period.
-
Protocol 2: Troubleshooting Soft or Tacky Polymerization
-
Initial Assessment:
-
Examine the incompletely cured this compound®. Note whether the entire volume is soft or if there are localized tacky spots.
-
Review the mixing ratio and mixing procedure that was followed.
-
Check the expiration date of the this compound® components.
-
Measure the ambient temperature and humidity to ensure they are within the recommended range for curing.
-
-
Remediation for Localized Tacky Spots:
-
If the majority of the epoxy is hard, the issue is likely due to improper mixing.
-
Attempt to remove the tacky material by scraping it off carefully.
-
Clean the affected area with a suitable solvent (e.g., acetone) to remove all residue.
-
Prepare a fresh, small batch of this compound®, ensuring meticulous mixing.
-
Apply the new batch to the cleaned area and allow it to cure under optimal conditions.
-
-
Remediation for Uniformly Soft this compound®:
-
If the entire application is soft, it indicates a systemic issue such as incorrect mixing ratio or low curing temperature.
-
If the cause is low temperature, try gently warming the assembly with a heat gun or in a low-temperature oven to the recommended curing temperature to see if the polymerization will proceed to completion. Monitor carefully to avoid overheating.
-
If the cause is an incorrect mixing ratio, the uncured epoxy must be completely removed. This can be a challenging process and may require a combination of scraping and solvent use.
-
Once the uncured material is removed, thoroughly clean and prepare the surfaces again before reapplying a fresh, correctly mixed batch of this compound®.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for soft or tacky this compound.
References
- 1. FAQ | this compound [go-araldite.com]
- 2. generaladhesivos.com [generaladhesivos.com]
- 3. How To Remove Dried this compound - Selleys [selleys.com.au]
- 4. viba.nl [viba.nl]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. filzring.de [filzring.de]
- 7. dawex.cz [dawex.cz]
- 8. farnell.com [farnell.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. galindberg.se [galindberg.se]
- 11. static.rapidonline.com [static.rapidonline.com]
- 12. freemansupply.com [freemansupply.com]
- 13. evochem.gr [evochem.gr]
Technical Support Center: Optimizing Araldite Resin Mixtures for Hard Specimens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Araldite resin mixtures for embedding hard specimens for analysis, such as electron microscopy.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound 502 and this compound 6005?
A1: this compound 6005 is known to produce slightly harder blocks than this compound 502, making it a suitable choice for very hard specimens where deep penetration of the resin into the tissue is not a primary concern.[1][2][3] Due to its higher viscosity, this compound 6005 has slower penetration characteristics.[4][5]
Q2: How can I adjust the hardness of my this compound block?
A2: The hardness of the final resin block can be customized to your specimen's needs. Here are the primary methods:
-
Varying the Hardener to Resin Ratio: The proportion of the hardener, typically dodecenyl succinic anhydride (B1165640) (DDSA), to the this compound resin is a key determinant of block hardness.[6] For harder blocks, you can replace a small amount of DDSA with a harder hardener like methyl nadic anhydride (MNA).[7]
-
Adding a Plasticizer: The inclusion of a plasticizer, such as dibutyl phthalate (B1215562) (DBP), will result in a softer, less brittle block.[8][9][10]
-
Accelerator Concentration: While the primary role of the accelerator (e.g., DMP-30 or BDMA) is to control the rate of polymerization, slight variations can also affect the brittleness of the block.[6][11]
Q3: My resin block is too soft or tacky. What went wrong?
A3: A soft or tacky block is a common issue and usually points to one of the following:
-
Incomplete Mixing: Thorough mixing of all components is critical for proper polymerization. If the resin, hardener, and accelerator are not completely and uniformly mixed, the resin will not harden correctly.[11] It is recommended to mix the components for about 20 minutes.[6]
-
Moisture Contamination: Residual moisture in the specimen or from the embedding capsules can inhibit polymerization. Ensure gelatin capsules are thoroughly dried in an oven before use.[6]
-
Incorrect Component Ratios: Double-check your measurements and calculations for each component of the resin mixture.
Q4: My resin block is too brittle. How can I fix this?
A4: Brittle blocks can shatter during sectioning and are often caused by:
-
Excessive Accelerator: Too much accelerator (DMP-30 or BDMA) can lead to a rapid polymerization reaction, resulting in a more brittle block.[6][8]
-
Inappropriate Hardener Ratio: An incorrect ratio of hardener to resin can also contribute to brittleness. Consider adding a plasticizer like dibutyl phthalate to make the block less brittle.[8]
Q5: What is the purpose of a transitional solvent like propylene (B89431) oxide?
A5: When dehydrating specimens with ethanol (B145695) or methanol, a transitional solvent such as propylene oxide is necessary.[6] Epoxy resins are more soluble in propylene oxide, which helps to ensure complete infiltration of the resin into the tissue and displacement of the dehydrating agent.[4][5] Residual alcohol can negatively impact the quality of the final block.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the embedding process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Soft or Tacky Blocks | Incomplete mixing of resin components.[11] | Mix components thoroughly by hand for at least 20 minutes, avoiding the introduction of air bubbles.[6] |
| Moisture contamination. | Ensure specimens are fully dehydrated and use pre-dried embedding capsules.[6] | |
| Incorrect proportions of resin components. | Carefully re-measure and verify the quantities of resin, hardener, and accelerator. | |
| Brittle Blocks | Excessive amount of accelerator (DMP-30 or BDMA).[6] | Reduce the concentration of the accelerator. Slight variations can significantly affect brittleness.[6][11] |
| Incorrect hardener-to-resin ratio. | Adjust the hardener ratio or add a plasticizer like dibutyl phthalate to increase flexibility.[7][8] | |
| Poor or Incomplete Infiltration | High viscosity of the this compound resin.[6][12] | Warm the individual resin components (resin and hardener) to approximately 60°C to reduce their viscosity before mixing.[4][7] Increase infiltration times.[8][9][10] |
| Insufficient time in the transitional solvent. | Ensure adequate time in propylene oxide to facilitate complete resin penetration.[13] | |
| Presence of Air Bubbles in the Block | Aggressive mixing of the resin.[11] | Mix the resin components gently by inverting the container or stirring slowly to avoid incorporating air.[11] Allow the mixture to stand for a few minutes to let bubbles rise and dissipate before embedding.[8] |
| Polymerization is Too Fast or Too Slow | Incorrect accelerator concentration. | The amount of accelerator critically determines the setting time.[8] Increase the accelerator for a faster cure and decrease it for a slower, more uniform polymerization.[6] |
| Curing temperature is too high or too low. | The recommended curing temperature is typically 60°C.[6][7] A staged curing process (e.g., 35°C, then 45°C, then 60°C) can result in more uniform curing.[6] |
Experimental Protocols
Standard this compound 502 Mixture for Hard Specimens
This protocol provides a starting point for embedding hard tissues. Adjustments may be necessary based on the specific characteristics of your specimen.
Components and Ratios:
| Component | Amount (by weight) |
| This compound 502 Resin | 10.0 g |
| DDSA (Dodecenyl succinic anhydride) | 7.8 g |
| DMP-30 (Accelerator) | 0.27 g |
| OR | |
| BDMA (Accelerator) | 0.45 g |
Source:[6]
Procedure:
-
Preparation: Pre-warm the this compound 502 resin and DDSA hardener to 60°C to reduce their viscosity.[7]
-
Mixing: In a clean, dry container, combine the pre-warmed this compound 502 and DDSA. Mix thoroughly by hand for several minutes until the mixture is homogenous.
-
Adding Accelerator: Add the DMP-30 or BDMA to the mixture. Continue to mix gently for a few more minutes to ensure even distribution.[11]
-
Dehydration and Infiltration:
-
Dehydrate the specimen through a graded series of ethanol (e.g., 50%, 75%, 100%).[6]
-
Transfer the specimen to propylene oxide for at least two changes of 15 minutes each.[6]
-
Infiltrate with a 1:1 solution of propylene oxide and the complete this compound mixture for at least one hour.[13]
-
Infiltrate with 100% this compound mixture for 6-12 hours.[13] For harder specimens, longer infiltration times may be necessary.[8]
-
-
Embedding and Curing:
Visualized Workflows and Logic
Caption: A generalized workflow for embedding hard specimens in this compound resin.
Caption: Troubleshooting logic for addressing soft or tacky this compound blocks.
References
- 1. proscitech.com.au [proscitech.com.au]
- 2. laddresearch.com [laddresearch.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. emsdiasum.com [emsdiasum.com]
- 5. laddresearch.com [laddresearch.com]
- 6. 2spi.com [2spi.com]
- 7. agarscientific.com [agarscientific.com]
- 8. scispace.com [scispace.com]
- 9. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. scispace.com [scispace.com]
- 13. emsdiasum.com [emsdiasum.com]
Preventing air bubbles in Araldite resin mixtures.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of air bubbles in Araldite resin mixtures during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of air bubbles in this compound resin mixtures?
A1: Air bubbles in this compound resin are primarily introduced through three main mechanisms:
-
Air Trapped During Mixing: Vigorous or improper mixing of the resin and hardener can fold air into the mixture.[1][2] This is especially true for high-viscosity resins.
-
Temperature Fluctuations: Sudden changes in temperature can alter the resin's viscosity, making it harder for any trapped air to escape.[1] Warming the resin can lower its viscosity, facilitating bubble release.[3]
-
Moisture Contamination: Moisture on working surfaces or within the sample can react with the epoxy, leading to bubble formation.[1] It is crucial to ensure all materials and equipment are dry.
Q2: How can I minimize the introduction of air bubbles during the mixing process?
A2: To minimize air entrapment while mixing:
-
Stir Gently and Deliberately: Mix the components slowly and with a smooth, circular motion.[3][4] Avoid lifting the stirring rod in and out of the mixture.
-
Scrape Sides and Bottom Thoroughly: Ensure all components are well blended, as unmixed resin can cure improperly and contribute to defects.[2]
-
Avoid Over-Mixing: While thorough mixing is crucial, excessive mixing, especially at high speeds with mechanical mixers, can introduce a significant amount of air.[2][4]
Q3: What is degassing, and why is it important for bubble-free this compound mixtures?
A3: Degassing is the process of removing dissolved or trapped gases (like air) from a liquid. For this compound resins, this is a critical step to ensure a bubble-free final product. The most common method is vacuum degassing, where the mixed resin is placed in a vacuum chamber. The reduced pressure causes the air bubbles to expand and rise to the surface where they can be removed.[3][5] Pre-degassing the individual resin and hardener components before mixing can also be effective.[3]
Q4: Can temperature be used to help remove air bubbles?
A4: Yes, temperature plays a significant role. Gently warming the this compound resin before or after mixing can lower its viscosity, which allows air bubbles to escape more easily.[3][6] After pouring the resin, a heat gun or propane (B168953) torch can be passed carefully over the surface to break surface tension and pop bubbles.[1][2][3][4] However, be cautious to not overheat the resin, as this can accelerate curing and potentially cause other defects.[2][4]
Q5: Are there any additives that can help prevent bubbles?
A5: Yes, specialized defoamers or surfactants designed for epoxy systems can be incorporated into the mixture to help break up bubbles.[3] It is essential to ensure that any additive is compatible with your specific this compound formulation and experimental application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Numerous small bubbles throughout the cured resin. | Air incorporated during mixing. | Mix components slowly and deliberately. Scrape the sides and bottom of the mixing container thoroughly. Consider vacuum degassing the mixture before pouring.[2][3][5] |
| Bubbles appearing at the interface of the embedded sample. | Air trapped in a porous sample or on its surface. | Ensure the sample is properly infiltrated with the resin. Applying a thin seal coat of resin to the sample before the main pour can help.[2] For microscopy, ensure complete dehydration and infiltration with a transitional solvent like propylene (B89431) oxide.[6][7] |
| Large, isolated bubbles in the final casting. | Air introduced during pouring. | Pour the resin mixture slowly and from a low height to minimize turbulence.[4] Pouring in thinner layers can also help bubbles escape more effectively.[3][4] |
| Surface bubbles on the cured resin. | Bubbles that rose to the surface but did not pop. | After pouring, briefly and carefully pass a heat gun or propane torch over the surface to eliminate surface bubbles before the resin begins to gel.[1][2][3][4] |
| Cloudy appearance or soft spots in the cured resin. | Incomplete mixing or incorrect mix ratio. | Ensure the resin and hardener are mixed in the precise ratio specified by the manufacturer. Mix thoroughly until the mixture is homogenous.[2][8] |
Experimental Protocols
Protocol 1: Standard Preparation of Bubble-Free this compound 502 for Embedding Biological Samples
This protocol is adapted for researchers preparing samples for electron microscopy.
Materials:
-
This compound 502 Resin
-
DDSA (Dodecenyl Succinic Anhydride) - Hardener
-
DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) or BDMA (Benzyldimethylamine) - Accelerator
-
Propylene Oxide (or Acetone) - Transitional Solvent[7]
-
Dehydrated biological sample
-
Mixing vessels and stirring rods
-
Vacuum desiccator
-
Embedding molds (e.g., BEEM capsules)[8]
-
Oven
Methodology:
-
Component Preparation: Gently warm the this compound 502 resin and DDSA hardener to approximately 40-50°C to reduce their viscosity. This makes them easier to measure and mix.
-
Mixing:
-
In a clean, dry mixing vessel, combine the this compound 502 resin and DDSA hardener according to the manufacturer's recommended weight ratio (a common starting point is 10g of this compound 502 to 7.8g of DDSA).[6]
-
Mix the resin and hardener slowly and thoroughly for at least 15-20 minutes, ensuring a homogenous mixture.[6] Scrape the sides and bottom of the container multiple times.
-
Add the accelerator (e.g., 0.27g of DMP-30 for the above quantities) and continue to mix gently for another 5 minutes.[6]
-
-
Degassing:
-
Place the mixing vessel containing the complete resin mixture into a vacuum desiccator.
-
Gradually apply a vacuum of at least 29 inches of Hg (approximately -70 kPa).[5][9] The resin will foam and rise; use a container at least five times the volume of the resin to prevent overflow.[5]
-
Continue to apply the vacuum until the bubbling subsides, which typically takes 10-30 minutes.[9]
-
-
Sample Infiltration:
-
Transfer the dehydrated sample through a graded series of transitional solvent and resin mixtures (e.g., 2:1, 1:1, 1:2 propylene oxide to this compound mixture), with each step lasting 1-2 hours.[10]
-
Finally, infiltrate the sample with 100% degassed this compound mixture for several hours or overnight to ensure complete penetration.[10]
-
-
Embedding and Curing:
-
Place the infiltrated sample into an embedding mold and fill it with fresh, degassed this compound mixture.
-
Cure the embedded samples in an oven at the recommended temperature, typically around 60°C for 24-48 hours.[8]
-
Quantitative Data Summary
The following tables provide key quantitative data for various this compound formulations, which can influence bubble formation and removal.
Table 1: Viscosity and Pot Life of Common this compound Resins
| This compound Product | Resin Viscosity (at 25°C, Pa·s) | Hardener Viscosity (at 25°C, Pa·s) | Mixed Viscosity (at 25°C, Pa·s) | Pot Life (100g at 25°C, minutes) |
| This compound Rapid[11] | 30-75 | 20-40 | 25-50 | 5 - 8 |
| This compound 2011[12][13] | 30-50 | 20-35 | 30-45 | ~100 |
| This compound 2019[14] | 200-250 | 15-25 | Thixotropic | 100-120 |
| This compound 2020[15][16] | 0.1-0.2 | 0.07-0.17 | ~0.15 | 40-50 |
Note: Lower viscosity generally allows for easier bubble release.
Table 2: Curing Time to Reach Minimum Shear Strength at Different Temperatures
| This compound Product | Temperature | Time to LSS > 1 MPa | Time to LSS > 10 MPa |
| This compound Rapid[11] | 23°C | 30 minutes | 4 hours |
| This compound 2011[12] | 23°C | 7 hours | 10 hours |
| This compound 2011[12] | 40°C | 2 hours | 3 hours |
| This compound Crystal[17] | 23°C | 20 minutes | 60 minutes |
| This compound 2020[15][16] | 23°C | 16 hours | 25 hours |
| This compound 2020[15][16] | 40°C | 3 hours | 7 hours |
LSS = Lap Shear Strength. Understanding curing times is crucial as bubble removal techniques are only effective before the resin gels.
Visual Workflows and Logic Diagrams
Caption: Workflow for preparing bubble-free this compound resin.
Caption: Troubleshooting guide for air bubbles in cured this compound.
References
- 1. Troubleshooting Epoxy Resin Bubbles: Temperature and Mixing Solutions - Fiberglass Manufacturer - Guangri FRP [lightsunfrp.com]
- 2. bestbartopepoxy.com [bestbartopepoxy.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Avoid Air Bubbles in Resin - Btektech [btektech.com]
- 5. epotek.com [epotek.com]
- 6. 2spi.com [2spi.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. laddresearch.com [laddresearch.com]
- 9. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.rapidonline.com [static.rapidonline.com]
- 12. docs.rs-online.com [docs.rs-online.com]
- 13. freemansupply.com [freemansupply.com]
- 14. mavom.be [mavom.be]
- 15. viba.nl [viba.nl]
- 16. galindberg.se [galindberg.se]
- 17. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
Technical Support Center: Araldite Infiltration in Dense Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Araldite infiltration, particularly in dense biological tissues. The information is tailored for researchers, scientists, and drug development professionals to optimize their tissue embedding protocols for microscopic analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the infiltration of this compound resin into dense tissue samples.
Q1: What are the common signs of poor this compound infiltration in my tissue block?
A1: Poor infiltration can manifest in several ways, often becoming apparent during sectioning or imaging:
-
Holes in the section: This is a classic sign that the resin has not fully penetrated the tissue.[1]
-
Brittle or soft and "gummy" blocks: Improperly polymerized resin, which can result from incomplete infiltration or incorrect mixing ratios, leads to difficulty in sectioning.[1][2]
-
Chatter or compression during sectioning: Uneven hardness within the block due to pockets of poorly infiltrated tissue can cause these artifacts.
-
Poor morphological preservation: Inadequate support from the resin can lead to the collapse or distortion of cellular structures under the electron beam.
Q2: My tissue is very dense (e.g., tendon, cartilage, skin). What are the primary causes of poor this compound infiltration?
A2: Dense tissues present a significant barrier to resin penetration. The primary causes of poor infiltration include:
-
High Viscosity of this compound: this compound resins, particularly this compound 6005, are known for their high viscosity, which can impede their movement into the small intercellular spaces of dense tissues.[3][4][5][6] Heating the resin can help to reduce its viscosity.[5][7]
-
Incomplete Dehydration: Residual water in the tissue after incomplete dehydration is a major cause of poor infiltration and can lead to incomplete polymerization.[1]
-
Insufficient Infiltration Time: Dense tissues require significantly longer infiltration times to allow the viscous resin to fully penetrate.[3][4][6]
-
Inadequate Transitional Solvent Use: A transitional solvent, such as propylene (B89431) oxide, is crucial when using ethanol (B145695) for dehydration, as epoxy resins are more soluble in it.[5][7][8] Residual ethanol can interfere with polymerization.[7]
-
Component Separation: The different components of the this compound mixture may not penetrate the tissue at the same rate due to differences in molecular size and viscosity, leading to improper polymerization.[9]
Q3: How can I improve the infiltration of this compound into my dense tissue samples?
A3: Several modifications to the standard embedding protocol can significantly improve infiltration in dense tissues:
-
Extend Infiltration Times: This is one of the most critical adjustments. For dense tissues, soaking times in both the resin/solvent mixtures and pure resin should be extended, sometimes overnight or even longer.[3][4][6]
-
Use a Graded Resin Infiltration Series: Instead of moving directly from the transitional solvent to 100% resin, use a series of increasing resin concentrations (e.g., 1:1 solvent:resin, then 1:3, then pure resin). This gradual change helps to ensure complete solvent replacement.
-
Employ a Specimen Rotator: Using a rotator during the dehydration and infiltration steps ensures gentle and continuous mixing, which facilitates the exchange of solvents and resin.[5][10]
-
Vacuum Infiltration: After the initial infiltration with 100% resin, placing the samples under a vacuum can help to remove trapped air bubbles from the tissue, thereby improving resin penetration.[11][12]
-
Reduce Resin Viscosity by Warming: Gently warming the this compound components (e.g., to 60°C) before mixing can lower their viscosity and aid in penetration.[5][7] However, be cautious as this can also accelerate polymerization.
Q4: What is the optimal dehydration protocol for dense tissues prior to this compound infiltration?
A4: A thorough and gradual dehydration process is essential.
-
Graded Ethanol Series: Use a graded series of ethanol (e.g., 50%, 70%, 95%, and multiple changes of 100%) to slowly remove water and minimize tissue shrinkage.[7][10]
-
Transitional Solvent: Following dehydration with ethanol, use a transitional solvent like propylene oxide. It is recommended to have at least two changes of 100% propylene oxide.[5][7] Acetone can also be used as a transitional fluid.[2]
-
Ensure Anhydrous Solvents: Use fresh, anhydrous (water-free) 100% ethanol and propylene oxide, as these solvents can absorb moisture from the air, which will compromise dehydration.
Q5: Can I adjust the this compound mixture itself to improve infiltration or sectioning of dense tissue?
A5: Yes, the properties of the final block can be modified by altering the component ratios.
-
Hardness Adjustment: The hardness of the final block can be varied by changing the proportion of the hardener (e.g., DDSA).[7] For harder blocks, which can be beneficial for sectioning dense tissue, the amount of flexibilizer can be decreased.[10] Conversely, if blocks are too hard and brittle, the percentage of flexibilizer can be increased.[1]
-
Accelerator Concentration: The amount of accelerator (e.g., DMP-30 or BDMA) affects the polymerization time and the brittleness of the block.[2][7] Slight variations can drastically alter the block's properties. More accelerator leads to faster polymerization but a more brittle block.[7]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound components and curing parameters.
Table 1: Viscosity of Common this compound Resins and Components
| Component/Resin | Viscosity at 25°C (cP or Pa·s) | Notes |
| This compound 502 | 2100-3600 cP | High viscosity, may require warming.[13] |
| This compound 6005 | Very viscous | Should only be used for hard samples where infiltration is not an issue.[1][5] |
| This compound 2011 | 30-45 Pa·s (mixed) | Multipurpose adhesive, data for comparison.[14] |
| This compound 2020 | Low viscosity | Water-white adhesive, good for glass bonding. |
| Spurr's Resin | Low viscosity | An alternative low-viscosity epoxy resin.[10] |
Table 2: Recommended Curing Times and Temperatures for this compound
| This compound Formulation | Temperature | Time | Notes |
| This compound 502 | 60°C | At least 16 hours (or overnight) | A slower, staged polymerization (35°C, then 45°C, then 60°C) can result in more uniform curing.[7] |
| Epon-Araldite | 70°C | 6-8 hours or overnight | |
| This compound 2011 | 23°C | 7 hours to reach LSS > 1MPa | Data from adhesive applications, provides a general idea of curing time.[14] |
| This compound 2020 | 23°C | 16 hours to reach LSS > 1N/mm² | Data from adhesive applications.[15] |
LSS = Lap Shear Strength
Experimental Protocols
Protocol 1: Standard this compound 502 Embedding Protocol (Modified for Dense Tissue)
This protocol incorporates modifications to improve infiltration into dense biological samples.
Materials:
-
Fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
0.1 M Cacodylate buffer
-
Graded ethanol series (50%, 75%, 95%, 100%)
-
Propylene oxide (or acetone)
-
This compound 502 Resin Kit (this compound 502, DDSA, DMP-30 or BDMA)
-
Embedding capsules or molds
-
Specimen rotator
-
Vacuum desiccator
-
Oven
Methodology:
-
Fixation: Fix small pieces of tissue (no more than 1-2 mm³) in a suitable fixative (e.g., 2.5% glutaraldehyde) for at least 2 hours at room temperature, or overnight at 4°C.
-
Washing: Wash the tissue in 0.1 M cacodylate buffer (3 changes, 15 minutes each).
-
Post-fixation (Optional but Recommended): Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at room temperature to enhance contrast and preserve lipids.
-
Washing: Rinse thoroughly with distilled water (3 changes, 10 minutes each).
-
Dehydration:
-
50% ethanol: 20 minutes
-
75% ethanol: 20 minutes
-
95% ethanol: 20 minutes
-
100% ethanol: 3 changes of 20 minutes each
-
For very dense tissue, extend each step to 30-60 minutes.
-
-
Transitional Solvent:
-
100% propylene oxide: 2 changes of 15 minutes each.[7]
-
For very dense tissue, extend each step to 30 minutes.
-
-
Infiltration (on a rotator):
-
1:1 propylene oxide:this compound mixture: 2-4 hours (or overnight for extremely dense tissue).
-
100% this compound mixture: 2-6 hours.
-
100% this compound mixture (fresh): Overnight.
-
-
Vacuum Infiltration: Place the samples in fresh 100% this compound mixture in an uncapped vial inside a vacuum desiccator. Apply a vacuum for 1-2 hours to remove any trapped air.[12]
-
Embedding:
-
Place the tissue at the bottom of a dry embedding capsule or mold.
-
Fill the capsule with fresh, thoroughly mixed this compound mixture.
-
-
Polymerization:
-
Cooling and Sectioning: Allow the blocks to cool to room temperature before trimming and sectioning.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting poor this compound infiltration.
Caption: A logical workflow for troubleshooting poor this compound infiltration.
Caption: An optimized workflow for this compound embedding of dense tissues.
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2spi.com [2spi.com]
- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 9. Image contrast in sections of epoxy resin-embedded biological material: maintenance of a proper anhydride-epoxy ratio during tissue impregnation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydration and Embedding (Chapter 2) - Practical Electron Microscopy [resolve.cambridge.org]
- 11. EMbedding and Backscattered Scanning Electron Microscopy: A Detailed Protocol for the Whole-Specimen, High-Resolution Analysis of Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 13. tedpella.com [tedpella.com]
- 14. docs.rs-online.com [docs.rs-online.com]
- 15. galindberg.se [galindberg.se]
Araldite Block Hardness Adjustment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for adjusting the hardness of Araldite blocks by varying the ratio of Dodecenyl Succinic Anhydride (B1165640) (DDSA) to Nadic Methyl Anhydride (NMA).
Frequently Asked Questions (FAQs)
Q1: How does the DDSA to NMA ratio affect the hardness of the final this compound block?
A1: The ratio of the two hardeners, DDSA and NMA, is the primary factor in determining the final hardness of the polymerized this compound block. DDSA is a flexibilizer, and increasing its proportion relative to NMA will result in a softer, more flexible block. Conversely, NMA is a hardening agent; increasing its proportion will yield a harder, more rigid block suitable for sectioning dense or hard tissues.[1]
Q2: Is there a general rule for substituting DDSA with NMA to increase hardness?
A2: Yes, a common guideline is to replace 1.0 ml of DDSA with 0.5 ml of NMA.[2][3] This substitution ratio accounts for the higher anhydride content of NMA. Following this rule helps to maintain a balanced anhydride-to-epoxy ratio, which is crucial for proper polymerization.[3]
Q3: Can other components in the this compound mixture affect block hardness?
A3: While the DDSA/NMA ratio is the main determinant of hardness, other components can influence the final block properties. The concentration of the accelerator (e.g., DMP-30 or BDMA) can affect the brittleness and color of the block.[2] Slight variations in the accelerator can have a significant impact.[2] Additionally, the inclusion of plasticizers like Dibutyl phthalate (B1215562) (DBP) can be used to create softer blocks.
Q4: What is the recommended accelerator, and how does it impact the process?
A4: Both DMP-30 and BDMA are common accelerators. BDMA is often preferred as it has a lower viscosity, which allows for more rapid and thorough diffusion into tissues and the resin mixture.[3] Variations in the amount of accelerator can drastically affect the block's brittleness.[2]
Q5: Why is it important to warm the resin and hardeners before mixing?
A5: this compound resins and DDSA can be quite viscous at room temperature. Warming these components to approximately 60°C before mixing significantly reduces their viscosity.[2][3] This makes them easier to measure and ensures a more thorough and uniform mixture, which is critical for consistent polymerization and block hardness.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Block is too soft or tacky | 1. Incorrect DDSA/NMA Ratio: Too much DDSA relative to NMA. 2. Inadequate Mixing: The resin, hardeners, and accelerator were not mixed thoroughly, leading to incomplete polymerization. 3. Moisture Contamination: Moisture in the components can interfere with the curing process. 4. Insufficient Curing: The curing time was too short, or the temperature was too low. | 1. Adjust Ratio: Increase the proportion of NMA in your formulation. Use the 1.0 ml DDSA to 0.5 ml NMA substitution rule as a starting point. 2. Improve Mixing: Ensure all components are mixed thoroughly. Warming the resin and hardeners to 60°C can facilitate this.[2] 3. Use Dry Components: Ensure all resins and hardeners are anhydrous and that fresh reagents are used. 4. Optimize Curing: Extend the curing time (e.g., from 24 to 48 hours) or ensure the oven temperature is stable at the recommended 60°C. |
| Block is too hard or brittle | 1. Incorrect DDSA/NMA Ratio: Too much NMA relative to DDSA. 2. Excess Accelerator: Too much DMP-30 or BDMA was added, which can lead to increased brittleness.[2] | 1. Adjust Ratio: Increase the proportion of DDSA in your formulation to increase flexibility. 2. Reduce Accelerator: Carefully measure and slightly reduce the amount of accelerator in your next preparation. |
| Inconsistent hardness within the block | 1. Incomplete Mixing: Pockets of unmixed components result in uneven polymerization. | 1. Thorough Mixing: Mix the components until the solution is completely homogenous. A magnetic stirrer or vigorous manual mixing is recommended. Warming the components prior to mixing is also beneficial. |
| Blocks are dark or discolored | 1. Excess Accelerator: High concentrations of accelerator can sometimes lead to darker blocks. | 1. Review Accelerator Amount: Ensure the accelerator concentration is within the recommended range for your specific protocol. |
Data Presentation: Adjusting Block Hardness
The following tables provide formulations for achieving different block hardness levels. Table 1 is based on a standard this compound 502 formulation and the established substitution principle. Table 2 provides quantitative hardness data from studies on Epon-equivalent resins, which demonstrates the direct relationship between the NMA/DDSA ratio and Vickers hardness (HV). This data is transferable in principle to this compound formulations.
Table 1: this compound 502 Formulation Guide for Varying Hardness
| Hardness Level | This compound 502 | DDSA | NMA | Accelerator (BDMA) |
| Soft | 20 ml | 25 ml | 0 ml | 1.0 - 1.2 ml |
| Medium | 20 ml | 22 ml | 0 ml | 1.0 - 1.2 ml |
| Medium-Hard | 20 ml | 16 ml | 2 ml | 1.0 - 1.2 ml |
| Hard | 20 ml | 10 ml | 5 ml | 1.0 - 1.2 ml |
| Very Hard | 20 ml | 4 ml | 8 ml | 1.0 - 1.2 ml |
Note: These formulations are starting points and may require minor adjustments based on specific tissue types and experimental conditions.
Table 2: Quantitative Hardness for Different NMA/DDSA Ratios (Data from EMbed 812) [4]
| NMA:DDSA Ratio | Hardness Level | Vickers Hardness (HV) |
| 1.34 | Medium-Hard | ~15.5 |
| 2.44 | Hard | ~17.0 |
| NMA only | Very Hard | ~18.0 |
Experimental Protocols
Protocol 1: Preparation of a Medium-Hard this compound 502 Block
This protocol outlines the steps for preparing a standard, medium-hard this compound 502 block, which is suitable for a wide range of biological tissues.
Materials:
-
This compound 502 Resin
-
DDSA (Dodecenyl Succinic Anhydride)
-
NMA (Nadic Methyl Anhydride)
-
BDMA (Benzyldimethylamine)
-
Disposable beakers and stirring rods
-
Graduated cylinders or a top-loading balance
-
Oven capable of maintaining 60°C
Methodology:
-
Pre-warm Components: Place the this compound 502, DDSA, and NMA in a 60°C oven for at least 15 minutes to reduce their viscosity.[2]
-
Measure Components: In a disposable beaker, combine the following:
-
This compound 502: 20 ml
-
DDSA: 16 ml
-
NMA: 2 ml
-
-
Thorough Mixing: Mix the resin and hardeners vigorously for at least 5 minutes to ensure a homogenous mixture.
-
Add Accelerator: Just before use, add 1.0 - 1.2 ml of BDMA to the mixture.
-
Final Mix: Mix for an additional 2-3 minutes until the accelerator is fully incorporated.
-
Infiltration: Proceed with your standard tissue infiltration protocol. A common procedure involves a graded series of ethanol (B145695) for dehydration, followed by a transitional solvent like propylene (B89431) oxide, and then gradual infiltration with the resin mixture.
-
Embedding and Curing: Place the tissue in embedding molds, fill with the final resin mixture, and cure in a 60°C oven for 24-48 hours.
Visualizations
Caption: Experimental workflow for preparing this compound embedded blocks.
Caption: Relationship between hardener ratio and block hardness.
References
Technical Support Center: Sectioning Araldite Embedded Tissues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties when sectioning tissues embedded in Araldite resin.
Troubleshooting Guide
This section addresses common problems encountered during the sectioning of this compound-embedded tissues, offering potential causes and solutions in a question-and-answer format.
Problem: The this compound block is too brittle and crumbles during trimming or sectioning.
Possible Causes and Solutions:
-
Improper Polymerization: Overheating during curing can lead to brittle blocks. A slower, more uniform polymerization process often results in a better consistency. Consider a staged curing process, for example, heating to 35°C overnight, then 45°C the next day, and finally 60°C overnight.[1]
-
Incorrect Resin Mixture: The ratio of resin, hardener, and accelerator is crucial for the final block hardness. An excess of accelerator (like DMP-30) can cause the block to become brittle.[1] The hardness can be adjusted by varying the proportion of the hardener (e.g., DDSA) to the this compound resin.[1]
-
Incomplete Infiltration: Residual ethanol (B145695) or acetone (B3395972) in the tissue can interfere with proper polymerization, leading to brittleness.[1][2] Ensure a transitional solvent like propylene (B89431) oxide is used after dehydration with ethanol.[1] Prolonged infiltration times may be necessary for dense tissues to ensure complete resin penetration.[3][4][5][6][7]
Problem: The sections show "chatter" or periodic thick and thin variations.
Possible Causes and Solutions:
-
Vibrations: External vibrations from equipment in the lab or an unstable microtome can cause chatter. Ensure the microtome is on a stable, vibration-dampening surface.
-
Block Hardness: A block that is too hard or not uniformly polymerized can lead to chatter.[8] Adjusting the resin-to-hardener ratio can modify the block's hardness.[3][4][6][7]
-
Dull Knife: A dull glass or diamond knife can cause chatter.[8] It's important to use a fresh, sharp knife for sectioning.
-
Cutting Speed and Angle: An inappropriate cutting speed or knife angle can contribute to chatter. Slower, more controlled cutting speeds (e.g., 0.1 to 0.5 mm/s) and adjusting the knife angle can often resolve this issue.[8]
Problem: The sections have wrinkles or folds.
Possible Causes and Solutions:
-
Section Compression: A dull knife or a warm block can cause compression, leading to wrinkles.[9] Ensure the knife is sharp and consider chilling the block on ice before sectioning.[9][10][11][12]
-
Water Bath Temperature: The temperature of the water bath is critical for flattening sections. If the water is too cold, sections may not spread properly, while water that is too hot can cause the paraffin (B1166041) to melt.[11][13] An ideal temperature is typically between 40-45°C.[13]
-
Improper Section Handling: Gently laying the sections onto the water bath surface can prevent the formation of wrinkles.[9] Using a fine brush to guide the section onto the slide can also help.[13] For persistent wrinkles, a vacuum drying technique after sectioning may be effective.[14]
-
Incomplete Infiltration: Tissues that are not fully infiltrated with resin may absorb water unevenly on the water bath, causing waves or wrinkles.[9] Increasing infiltration times can help ensure complete embedding.[3][4][5][6][7]
Problem: There are knife marks or scratches on the sections.
Possible Causes and Solutions:
-
Damaged Knife Edge: Nicks or defects in the knife edge are a common cause of scratches. Using a new, clean blade is the most straightforward solution.[15]
-
Hard Particles in the Block: Debris or crystallized components within the tissue or resin can damage the knife and cause streaks. Ensure all solutions are filtered and the work area is clean.
-
Incorrect Knife Angle: An improper knife clearance angle can lead to scraping instead of clean cutting. Adjust the angle according to the microtome manufacturer's instructions.
This compound Resin Formulations
The composition of the this compound mixture can be adjusted to achieve the desired block hardness for different tissue types. Below are some suggested formulations.
| Component | Formulation 1 (American this compound)[16] | Formulation 2 (British this compound)[16][17] | Formulation 3 (this compound 502 Kit)[1] |
| Casting Resin | This compound 6005: 5.0 ml | This compound M: 5.0 ml | This compound 502: 10.0 g |
| Hardener | DDSA: 3.5 ml | Hardener 964 B: 5.0 ml | DDSA: 7.8 g |
| Accelerator | Accelerator B: 0.12 ml | Accelerator 964 C: 0.25 ml | DMP-30: 0.27g or BDMA: 0.45 g |
| Plasticizer | Not specified (can be added to soften) | Dibutyl phthalate (B1215562) (can be added)[3][4][6] | Not specified |
Experimental Protocols
Standard this compound Embedding Workflow
A typical protocol for embedding biological tissues in this compound for electron microscopy involves several key steps:
-
Primary Fixation: Tissues are fixed, for example, in 2.5% glutaraldehyde (B144438) and 4% formaldehyde (B43269) in a suitable buffer for 2 hours.[18]
-
Washing: The fixative is washed out with a buffer solution.
-
Post-Fixation: Tissues are post-fixed in 1% osmium tetroxide for 1 hour to enhance contrast.[18]
-
Dehydration: The tissue is dehydrated through a graded series of ethanol (e.g., 50%, 70%, 80%, 90%, 95%, 100%).[18]
-
Transitional Solvent: A transitional solvent like propylene oxide is used to bridge the gap between the dehydrating agent and the resin.[1][19]
-
Infiltration: The tissue is infiltrated with a mixture of the transitional solvent and this compound, with gradually increasing concentrations of this compound.[2][18] Longer soaking times are recommended due to the viscosity of this compound.[3][4][5][6][7]
-
Embedding and Curing: The tissue is placed in fresh this compound in a mold and cured in an oven, typically at 60°C for 48-72 hours.[18][19]
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q1: What is the ideal consistency for an this compound block for sectioning?
A1: The ideal block should be hard enough to support the tissue during sectioning but not so hard that it becomes brittle. The consistency should be such that it allows for smooth, thin sectioning without crumbling or causing excessive compression. The hardness can be adjusted by altering the proportions of the resin components.[3][4][6][7]
Q2: Can I reuse an this compound mixture that has been prepared but not used?
A2: It is generally not recommended to use this compound mixtures that have been stored for an extended period after mixing the components, especially after the accelerator has been added, as the polymerization process will have already begun.[5] For best results, always use a freshly prepared mixture.
Q3: Why is a transitional solvent like propylene oxide necessary?
A3: When using ethanol for dehydration, residual amounts can interfere with the polymerization of this compound, adversely affecting the sectioning quality.[1] A transitional solvent that is miscible with both ethanol and this compound, such as propylene oxide, is used to ensure complete removal of the dehydrating agent before infiltration with the resin.[1][19]
Q4: What are the main advantages of using this compound over other embedding media like paraffin?
A4: this compound, as an epoxy resin, offers several advantages for high-resolution microscopy. It provides excellent preservation of cellular detail, hardens uniformly with minimal shrinkage, and is stable under the electron beam.[3][4][6][7][20] This allows for the cutting of very thin sections (ultrathin sections) suitable for transmission electron microscopy (TEM).
Q5: How can I vary the hardness of my this compound block?
A5: The hardness of the final block can be controlled by adjusting the proportions of the various constituents.[3][4][6][7] Adding a plasticizer, such as dibutyl phthalate (DBP), will result in a softer block.[3][4][6][7] The ratio of the hardener (e.g., DDSA) to the resin also plays a significant role in determining the final hardness.[1]
References
- 1. 2spi.com [2spi.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. scite.ai [scite.ai]
- 5. scispace.com [scispace.com]
- 6. This compound as an embedding medium for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as an Embedding Medium for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cntech.co.uk [cntech.co.uk]
- 9. histobiolab.com [histobiolab.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Tips and Tricks for Better Histology Results | Penn Center for Musculoskeletal Disorders | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 12. reddit.com [reddit.com]
- 13. app.studyraid.com [app.studyraid.com]
- 14. Tech Notes: Elimination of Wrinkles in Semi-Thin Sections [scienceservices.eu]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Embedding in Epoxy Resins for Ultrathin Sectioning in Electron Microscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. prometheusprotocols.net [prometheusprotocols.net]
- 19. TEM protocol [cyanosite.bio.purdue.edu]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Araldite Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling crystallization in Araldite blocks during their experiments.
Troubleshooting Guide
Issue: My this compound resin component appears cloudy, milky, or has solidified.
This is a common issue known as crystallization, where the liquid epoxy resin begins to revert to its natural solid state. This process is reversible and does not damage the properties of the this compound.[1][2]
Step 1: Identify the Crystallized Component
Crystallization primarily affects the this compound resin component (Part A).[3][4] The hardener is typically not affected.[5] Inspect your this compound resin container for any signs of cloudiness, white granules, or solidification.[1]
Step 2: Re-liquefy the Crystallized Resin
The standard and effective method to reverse crystallization is by heating the resin.[1][2][3][6][7][8]
Recommended Heating Protocol:
-
Pre-heat: Set a water bath or a laboratory oven to a temperature between 50°C and 65°C (122°F to 149°F).[1][6][7][8]
-
Loosen the Cap: Slightly loosen the cap of the this compound resin container to allow for pressure equalization during heating.[8]
-
Heating: Place the sealed container in the pre-heated water bath or oven. Ensure the water level in a water bath is below the cap to prevent contamination.[6]
-
Monitor: Periodically and gently agitate or stir the container to ensure even heat distribution and to check the progress of de-crystallization.[1][6] The time required will depend on the volume of the resin and the extent of crystallization. It can range from 30 minutes to several hours.[6][7]
-
Complete Dissolution: Continue heating until the resin is completely clear and free of all crystals. It is crucial that all crystals, including microscopic ones, are melted to prevent re-crystallization, which can otherwise occur within days.[2][9]
-
Cool Down: Once the resin is clear, remove it from the heat source and allow it to cool down to room temperature before use.[1][7]
Frequently Asked Questions (FAQs)
Q1: What causes this compound to crystallize?
A1: Crystallization in this compound and other epoxy resins is a natural phenomenon influenced by several factors:
-
Temperature Fluctuations: Repeated cycles of cooling and warming are a primary cause.[9][10]
-
Low Temperatures: Storage at temperatures below the recommended range can initiate crystallization.[9][11]
-
High Purity: High-purity resins, like those often used in microscopy, can be more prone to crystallization.[9][11]
-
Contamination: The presence of "seed" crystals from dust or other particulates can trigger the process.[9]
Q2: Will heating the this compound resin affect its performance or the final block quality?
A2: No, heating the this compound resin as recommended to dissolve crystals will not negatively impact its chemical properties or the quality of the polymerized block.[1][8] The process is a reversible physical change, similar to melting sugar.
Q3: Can I use a microwave to heat the crystallized this compound?
A3: While some general-purpose epoxy guides mention using a microwave, it is not recommended for laboratory-grade resins like this compound used for embedding. Microwaving can cause uneven heating and potential degradation of the resin. A controlled water bath or oven is the preferred and safer method.[6]
Q4: My this compound block has already polymerized and it's not usable. What can I do?
A4: If the final this compound block is unusable due to issues that may have been caused by crystallization (e.g., improper curing, brittleness), you may need to re-embed your tissue sample. This involves carefully extracting the tissue from the polymerized block and embedding it in a fresh, properly prepared this compound mixture.
Q5: How can I prevent this compound from crystallizing in the future?
A5: To minimize the chances of crystallization, follow these storage and handling best practices:
-
Stable Temperature: Store this compound components at a consistent room temperature, as recommended by the manufacturer.[6]
-
Avoid Cold: Protect the resin from exposure to cold drafts or storage in unheated areas.
-
Cleanliness: Keep the container threads and cap clean to prevent seed crystal formation.[12]
Data and Protocols
Quantitative Data Summary
| Parameter | Value/Range | Source(s) |
| De-crystallization Temperature | 50°C - 65°C (122°F - 149°F) | [1][6][7][8] |
| This compound Polymerization Temperature | 60°C | [9][10][13][14] |
| This compound Polymerization Time | 16 - 48 hours | [9][10][14] |
Experimental Protocols
Protocol 1: De-crystallization of this compound Resin
-
Objective: To revert crystallized this compound resin to its liquid state.
-
Materials: Crystallized this compound resin container, water bath or laboratory oven, thermometer.
-
Procedure:
-
Loosen the cap of the this compound container.
-
Place the container in the heating apparatus.
-
Heat for 30-60 minutes, checking every 15 minutes. For larger volumes, longer heating times may be necessary.[6][7]
-
Gently swirl the container to mix and ensure all crystals are dissolved.
-
Once the resin is completely clear, remove it from the heat.
-
Allow the resin to cool to room temperature before mixing with the hardener and accelerator.[1][7]
Protocol 2: Re-embedding Tissue from a Polymerized this compound Block
-
Objective: To rescue a tissue sample from a poorly polymerized or otherwise unusable this compound block.
-
Materials: Unusable this compound block with embedded tissue, new embedding mold, fresh this compound embedding mixture, scalpel or razor blade, fine-tipped forceps, fume hood.
-
Procedure:
-
Carefully trim away excess this compound from around the tissue sample using a scalpel or razor blade.
-
Gently and meticulously chip away the this compound immediately surrounding the tissue. Be extremely careful not to damage the tissue.
-
Once the tissue is freed, inspect it for any remaining resin fragments and carefully remove them.
-
Prepare a fresh this compound embedding mixture according to the standard protocol.[13][14]
-
Place the extracted tissue into a new embedding mold.
-
Infiltrate the tissue with the fresh this compound mixture.
-
Polymerize the new block in an oven at 60°C for 24-48 hours.[9][13]
-
Visual Guides
Caption: Troubleshooting workflow for crystallized this compound resin.
References
- 1. fastfix-it.com [fastfix-it.com]
- 2. Epoxy Resins & Adhesives - Gurit [gurit.com]
- 3. How to Reverse Crystallisation in Epoxy Resins! [vistaresin.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. greenlightsurfsupply.com [greenlightsurfsupply.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. gracoroberts.com [gracoroberts.com]
- 9. laddresearch.com [laddresearch.com]
- 10. 2spi.com [2spi.com]
- 11. This compound® Crystal 2x15ml | Invisible Strong Adhesive [go-araldite.com]
- 12. Transmission electron microscopy | Basicmedical Key [basicmedicalkey.com]
- 13. emsdiasum.com [emsdiasum.com]
- 14. 2spi.com [2spi.com]
- 15. emsdiasum.com [emsdiasum.com]
Validation & Comparative
Araldite vs. Epon 812: A Comparative Guide to Ultrastructural Preservation
For researchers, scientists, and drug development professionals relying on transmission electron microscopy (TEM), the choice of embedding resin is a critical determinant of experimental success. The resin must ensure optimal ultrastructural preservation, be amenable to high-quality sectioning, and provide excellent image contrast. Among the myriad of options, Araldite and Epon 812 have long been staples in electron microscopy laboratories. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable resin for your research needs.
Performance Characteristics at a Glance
This compound and Epon 812, both epoxy resins, offer distinct advantages and disadvantages. The selection between them often hinges on the specific requirements of the tissue being examined and the experimental goals. Epon 812 is favored for its low viscosity, which facilitates easier infiltration into dense tissues, while this compound is renowned for its minimal shrinkage and stability under the electron beam.
| Performance Metric | This compound 502 | Epon 812 (or equivalent) | Key Considerations |
| Viscosity at 25°C | High (~3000 cps)[1] | Low (150-220 cps)[1] | Lower viscosity of Epon 812 allows for better and more rapid penetration into tissue samples.[2] |
| Volumetric Shrinkage | Very low (~2%)[1] | Low (~2%)[1] | Both resins exhibit minimal shrinkage during polymerization, crucial for maintaining tissue architecture.[1][3][4] |
| Cured Block Hardness | Adjustable; can be varied by altering the resin/hardener ratio.[1] | Adjustable (Vickers Hardness: ~13-18 HV); can be precisely titrated by varying the ratio of DDSA and NMA hardeners.[5][6] | Epon 812 offers a well-documented range of hardness that can be tailored to the tissue type for optimal sectioning.[5][6] |
| Sectioning Quality | Can be more challenging due to higher viscosity and potential for brittleness.[3][7] | Generally easier to section, producing smooth and uniform sections.[3][7][8] | Epon 812's lower viscosity and adjustable hardness often lead to superior sectioning outcomes.[3][7][8] |
| Image Contrast | Good | Excellent; sections typically show greater contrast than this compound sections.[1][8] | Epon 812 often provides inherently better contrast, which can be advantageous for visualizing fine ultrastructural details.[1][8] |
| Electron Beam Stability | Excellent[1] | Good | This compound resins are noted for their exceptional stability under electron bombardment.[2] |
Experimental Protocols
The following are detailed, generalized protocols for embedding biological samples in this compound 502 and Epon 812 for transmission electron microscopy. It is important to note that specific timings may need to be optimized based on the tissue type and size.
This compound 502 Embedding Protocol
This protocol is adapted from standard laboratory procedures for this compound 502.
Materials:
-
This compound 502 resin
-
Dodecenyl succinic anhydride (B1165640) (DDSA) hardener
-
Benzyldimethylamine (BDMA) or 2,4,6-Tri(dimethylaminomethyl)phenol (DMP-30) accelerator
-
Ethanol (graded series: 50%, 70%, 90%, 100%)
-
Propylene (B89431) oxide
-
Embedding capsules or molds
Procedure:
-
Fixation: Fix the tissue in an appropriate fixative (e.g., glutaraldehyde (B144438) followed by osmium tetroxide).
-
Dehydration:
-
50% Ethanol: 20 minutes
-
75% Ethanol: 20 minutes
-
100% Ethanol: 2 x 20 minutes
-
100% Propylene oxide: 2 x 15 minutes
-
-
Infiltration:
-
Prepare the this compound 502 mixture: 10.0 g this compound 502 resin, 7.8 g DDSA. Mix thoroughly.
-
Immerse the tissue in a 1:1 solution of propylene oxide and this compound 502 mixture for 1 hour at room temperature.
-
Transfer the tissue to a 1:3 solution of propylene oxide and this compound 502 mixture and leave for 3-6 hours at room temperature.
-
Transfer the tissue to 100% this compound 502 mixture and leave for 12-18 hours at room temperature to ensure complete infiltration.
-
-
Embedding and Polymerization:
-
Add the accelerator (0.27g DMP-30 or 0.45g BDMA to the above resin mixture) and mix thoroughly.
-
Place the infiltrated tissue in an embedding capsule and fill it with the complete this compound 502 mixture.
-
Polymerize in an oven at 60°C for at least 16 hours. A slower, staged polymerization (35°C overnight, then 45°C for a day, and finally 60°C overnight) can also be used.
-
Epon 812 Embedding Protocol
This protocol is a standard procedure for Epon 812 or its modern equivalent, EMbed 812.
Materials:
-
Epon 812 (or EMbed 812)
-
Dodecenyl succinic anhydride (DDSA)
-
Nadic methyl anhydride (NMA)
-
Benzyldimethylamine (BDMA) or 2,4,6-Tri(dimethylaminomethyl)phenol (DMP-30) accelerator
-
Ethanol (graded series: 70%, 100%)
-
Propylene oxide
-
Embedding capsules or molds
Procedure:
-
Fixation: Fix the tissue as required for your experiment (e.g., glutaraldehyde and osmium tetroxide).
-
Dehydration:
-
70% Ethanol: 10 minutes
-
100% Ethanol: 2 x 10-15 minutes
-
100% Propylene oxide: 2 x 15 minutes
-
-
Infiltration:
-
Prepare two stock mixtures:
-
Mixture A: 62 ml Epon 812 + 100 ml DDSA
-
Mixture B: 100 ml Epon 812 + 89 ml NMA
-
-
To achieve a desired hardness, combine Mixtures A and B in a specific ratio (e.g., a 1:1 ratio of A:B provides a medium hardness block).
-
Immerse the tissue in a 1:1 solution of propylene oxide and the final Epon mixture (without accelerator) for at least 1 hour at room temperature.
-
A second change to a 1:2 ratio of propylene oxide to Epon mixture for 2 hours to overnight is recommended.
-
Transfer the tissue to 100% Epon mixture for 2 changes of 1-2 hours each.
-
-
Embedding and Polymerization:
-
Add the accelerator (1.5-2% DMP-30 or 2.5-3% BDMA) to the final Epon mixture and mix thoroughly.
-
Place the infiltrated tissue in an embedding capsule and fill with the complete Epon mixture.
-
Cure in an oven at 60°C for 24-48 hours.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams, generated using Graphviz, illustrate the general workflow for tissue preparation and a comparative experimental design.
Conclusion
Both this compound and Epon 812 are excellent embedding media for the ultrastructural preservation of biological samples. The choice between them should be guided by the specific characteristics of the tissue under investigation and the desired outcomes of the study. Epon 812, with its lower viscosity and adjustable hardness, is often the preferred choice for routine applications and for tissues that are difficult to infiltrate. This compound, on the other hand, may be advantageous in situations where minimal shrinkage and maximum beam stability are paramount. For challenging specimens, a mixture of this compound and Epon can sometimes provide the combined benefits of both resins, offering a balance of good penetration, sectioning ease, and excellent preservation. Ultimately, empirical testing with the specific tissue and experimental conditions is the most reliable way to determine the optimal embedding strategy.
References
- 1. EMBEDDING MEDIA [ou.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quantitative evaluation of embedding resins for volume electron microscopy [frontiersin.org]
- 7. Epoxy Resins in Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Araldite and LR White for Immunoelectron Microscopy
For researchers, scientists, and drug development professionals venturing into the realm of immunoelectron microscopy, the choice of embedding resin is a critical determinant of experimental success. The two most common classes of resins, epoxy-based and acrylic-based, offer distinct advantages and disadvantages. This guide provides an in-depth comparison of Araldite, a widely used epoxy resin, and LR White, a popular acrylic resin, to inform the selection process for optimal ultrastructural preservation and immunolabeling.
Fundamental Differences: Chemical Nature and its Implications
This compound is an epoxy resin that polymerizes to form a highly cross-linked, hydrophobic, and electron-dense matrix.[1] This dense network provides excellent support for cellular structures, resulting in exceptional ultrastructural preservation.[2] However, the hydrophobic nature of this compound can impede the penetration of aqueous antibody solutions, and the extensive cross-linking can mask antigenic sites, often necessitating harsh etching procedures to retrieve epitopes.[3][4]
In contrast, LR White is a hydrophilic acrylic resin.[5] Its polymerized form is more permeable to aqueous solutions, facilitating easier access of antibodies to target antigens without the need for aggressive etching techniques.[4][5] This property, combined with a less extensive cross-linking, generally leads to better preservation of antigenicity.[2] However, the ultrastructural detail achieved with LR White may be less refined compared to that obtained with this compound.[2]
Performance Comparison: Ultrastructure vs. Antigenicity
The choice between this compound and LR White often represents a trade-off between morphological detail and labeling efficiency.
Ultrastructural Preservation: this compound is renowned for providing superior resolution of fine cellular details.[2] The robust, cross-linked polymer network minimizes tissue shrinkage and distortion during processing and sectioning, yielding crisp and well-defined membranes, organelles, and cytoskeletal elements.[6][7] While LR White can provide satisfactory morphological preservation, it is generally considered to be less effective than this compound in this regard, particularly with freshly polymerized blocks.[2][8]
Antigenicity Preservation and Immunogold Labeling: LR White typically offers superior preservation of protein antigenicity.[2] Its hydrophilic nature allows for immunolabeling to be performed on the surface of the section with good antibody penetration.[5] This often results in a higher labeling density and a better signal-to-noise ratio compared to epoxy resins. Epoxy resins like this compound can mask antigens, and while etching can expose some sites, it may also damage the ultrastructure and lead to non-specific antibody binding.[3][4]
Quantitative Data Summary
Table 1: Qualitative Comparison of this compound and LR White
| Feature | This compound (Epoxy Resin) | LR White (Acrylic Resin) |
| Primary Application | High-resolution ultrastructural analysis[9] | Immunocytochemistry[9] |
| Ultrastructural Preservation | Excellent, high resolution of fine details[2] | Good, but generally less detailed than this compound[2] |
| Antigenicity Preservation | Moderate to poor; may require etching[3] | Good to excellent[2] |
| Hydrophilicity | Hydrophobic | Hydrophilic[5] |
| Dehydration | Complete dehydration required[2] | Partial dehydration (to 70% ethanol) is possible[5] |
| Infiltration | Slower, due to higher viscosity[6] | Faster, due to lower viscosity |
| Polymerization | Heat-cured (typically ~60°C)[9] | Can be heat-cured (~60°C) or cold-cured with an accelerator[9] |
| Sectioning | Generally produces stable, easy-to-handle sections | Sections can be more sensitive to sectioning artifacts |
| Immunolabeling | Often requires pre-embedding techniques or harsh etching of sections[3] | Post-embedding labeling is straightforward on the section surface[5] |
Table 2: Example of Quantitative Immunogold Labeling Data for LR White
The following data is from a study comparing LR White with Unicryl (another acrylic resin) for the detection of a nuclear antigen (Sm antigen) in HeLa cells. This data is presented to provide an example of the labeling efficiency that can be achieved with LR White. No directly comparable quantitative data for this compound from a similar study was found.
| Resin and Polymerization Method | Labeling Density (gold particles/µm²) | Background Labeling (% of total) | Ratio of Total Label to Background |
| LR White (Heat Cured at 50°C) | ~45 | 1.25% | ~80 |
| LR White (UV Cured at 4°C) | ~53 | 0.74% | ~135 |
Data adapted from Philimonenko et al., European Journal of Histochemistry, 2002.[8] This study demonstrated that for the Sm antigen, LR White provided a significantly higher labeling density compared to Unicryl.[8] Furthermore, UV polymerization at a lower temperature resulted in an 18% increase in labeling density and a higher signal-to-noise ratio for LR White.[8]
Experimental Protocols
The following are generalized protocols for embedding tissues in this compound and LR White for immunoelectron microscopy. Specific details may need to be optimized depending on the tissue and antigen of interest.
This compound Embedding Protocol (for Ultrastructure)
-
Fixation: Tissues are typically fixed in a mixture of glutaraldehyde (B144438) and paraformaldehyde (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4) for 2-4 hours at room temperature.
-
Post-fixation: Tissues are post-fixed in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours on ice to enhance contrast and preserve lipids.
-
Dehydration: The samples are dehydrated through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.
-
Transition: A transitional solvent like propylene (B89431) oxide is used to facilitate infiltration of the epoxy resin. Two changes of 100% propylene oxide for 15 minutes each are typical.
-
Infiltration: The tissue is infiltrated with a 1:1 mixture of this compound resin and propylene oxide for 1-2 hours, followed by several changes of 100% this compound resin, with the final change left overnight.
-
Embedding and Polymerization: The tissue is placed in a mold filled with fresh this compound resin and polymerized in an oven at 60°C for 48 hours.
-
Immunolabeling (Post-embedding): Ultrathin sections are cut and collected on grids. To expose antigenic sites, sections may need to be etched with an oxidizing agent like sodium metaperiodate, followed by standard immunogold labeling procedures.
LR White Embedding Protocol (for Immunocytochemistry)
-
Fixation: A milder fixation is often preferred to preserve antigenicity. A common fixative is 4% paraformaldehyde with 0.1-0.5% glutaraldehyde in 0.1 M phosphate (B84403) buffer (pH 7.4) for 2 hours at room temperature. Osmium tetroxide is generally omitted as it can mask antigens.
-
Dehydration: Dehydration is carried out in a graded series of ethanol. For many applications, dehydration can be stopped at 70% or 90% ethanol, as LR White is miscible with these concentrations.[5]
-
Infiltration: The tissue is infiltrated with a mixture of LR White and ethanol (e.g., 2:1 LR White:70% ethanol) for 1 hour, followed by several changes of 100% LR White resin over several hours to overnight.[5]
-
Embedding and Polymerization: The tissue is placed in gelatin capsules filled with fresh LR White resin and polymerized in an oven at 50-60°C for 24 hours. To prevent oxygen inhibition of polymerization, the capsules should be filled to the brim and tightly capped.[5]
-
Immunolabeling: Ultrathin sections are cut and collected on grids. The grids are then floated on drops of blocking solution, primary antibody, washing buffers, and gold-conjugated secondary antibody according to standard immunolabeling protocols. No etching is typically required.[5]
Visualization of Experimental Workflows
This compound Embedding Workflow
Caption: Workflow for this compound embedding.
LR White Embedding Workflow
Caption: Workflow for LR White embedding.
Conclusion
The selection of an embedding resin for immunoelectron microscopy is a critical decision that should be guided by the primary research question. If the main goal is to resolve the finest ultrastructural details, this compound is an excellent choice. However, if the localization of specific proteins is the priority, the superior antigen preservation offered by LR White makes it the more suitable option. While direct quantitative comparisons are lacking, the qualitative evidence and procedural differences strongly suggest that LR White is generally the preferred medium for post-embedding immunocytochemistry, whereas this compound remains the gold standard for purely morphological studies. Researchers should carefully consider the trade-offs between ultrastructural preservation and antigenicity to select the resin that best fits their experimental needs.
References
- 1. A comparison of different embedding media on the ultrastructure of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Post-embedding Immunogold Methods for the Study of Neuronal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agarscientific.com [agarscientific.com]
- 4. scienceservices.de [scienceservices.de]
- 5. Demonstration of immunoproteins in this compound-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and sectioning of tissues embedded in this compound for electron microscope examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
Epon-Araldite Mixtures: A Superior Choice for High-Resolution Electron Microscopy
In the realm of electron microscopy, the choice of embedding resin is paramount to achieving high-fidelity ultrastructural preservation. While individual epoxy resins like Epon and Araldite have been staples in laboratories for decades, their combination into a precisely formulated mixture offers a synergistic enhancement of properties, leading to superior results for a wide range of biological specimens. This guide provides a comprehensive comparison of Epon-Araldite mixtures against their single-resin counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The primary advantage of an Epon-Araldite mixture lies in its ability to amalgamate the most desirable characteristics of each component resin.[1] Epon, known for its low viscosity and ability to produce high image contrast, is combined with this compound, which imparts excellent thermal stability and improved sectioning qualities.[2][3] This blend results in an embedding medium that is easier to handle, penetrates tissues more effectively, and yields blocks that are more amenable to ultrathin sectioning, ultimately producing higher quality electron micrographs.[4]
Comparative Analysis of Resin Properties
The following table summarizes the key quantitative differences between Epon, this compound, and a typical Epon-Araldite mixture, based on available experimental data.
| Property | Epon 812 | This compound 502 | Epon-Araldite Mixture | Key Advantage of Mixture |
| Viscosity (at 25°C) | 150-220 cps[5] | ~3000 cps[5] | Lower than this compound 502 | Improved tissue infiltration and easier handling.[6] |
| Hardness (Vickers Hardness) | ~14-18 HV (for EMbed 812, an Epon 812 replacement)[7] | Data not directly comparable from the same study | Data not directly comparable from the same study | Easier to section than either resin alone, with reduced chatter.[3][4] |
| Electron Beam Stability | Good | Better than Epon | High | The mixture exhibits excellent stability, with quantifiable but manageable mass loss under typical imaging conditions.[8] |
| Image Contrast | High[9] | Lower than Epon[9] | High | Retains the high contrast characteristic of Epon.[4] |
Synergistic Advantages of the Epon-Araldite Mixture
The combination of Epon and this compound resins results in a synergistic effect where the final mixture is superior to the individual components for high-resolution electron microscopy. This relationship can be visualized as follows:
Caption: Synergistic contributions of Epon and this compound to the mixture's advantages.
Experimental Protocols
A successful embedding process is critical for achieving high-quality results. The following is a detailed protocol for embedding biological tissue in an Epon-Araldite mixture, based on the widely used Mollenhauer formulation.[4]
I. Fixation
-
Primary Fixation: Immerse small tissue blocks (no larger than 1mm³) in a primary fixative solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M sodium cacodylate or phosphate (B84403) buffer, pH 7.2-7.4) for 1-2 hours at room temperature. For larger specimens, perfusion fixation is recommended.
-
Washing: Rinse the tissue blocks three times for 10 minutes each in the same buffer used for fixation.
-
Post-fixation: Transfer the tissue blocks to a 1% osmium tetroxide solution in the same buffer and incubate for 1-2 hours on ice in the dark. This step enhances contrast and preserves lipids.
-
Final Washing: Rinse the tissue blocks thoroughly with distilled water (3 x 10 minutes).
II. Dehydration
Dehydrate the tissue blocks through a graded series of ethanol:
-
50% Ethanol: 1 x 15 minutes
-
70% Ethanol: 1 x 15 minutes
-
95% Ethanol: 1 x 15 minutes
-
100% Ethanol: 2 x 30 minutes
III. Infiltration
-
Transition Solvent: Immerse the dehydrated tissue blocks in propylene (B89431) oxide (or acetone) for 2 x 15 minutes. Propylene oxide acts as a transition solvent as the epoxy resins are not miscible with ethanol.[1]
-
Resin Infiltration:
-
Transfer the tissue to a 1:1 mixture of propylene oxide and the complete Epon-Araldite resin mixture and gently agitate for at least one hour.
-
Replace the 1:1 mixture with 100% complete Epon-Araldite resin mixture and infiltrate for at least 4 hours, or overnight for larger specimens. A second change of 100% resin for 1-2 hours is recommended.
-
IV. Embedding and Polymerization
-
Embedding: Place the infiltrated tissue blocks into embedding molds (e.g., BEEM® capsules) and fill with fresh, complete Epon-Araldite resin mixture.
-
Polymerization: Transfer the molds to an oven and cure at 60°C for 24-48 hours until the resin is fully polymerized. The blocks should be hard and transparent.
The general workflow for tissue preparation and embedding is illustrated in the following diagram:
Caption: A standard workflow for embedding biological samples using an Epon-Araldite mixture.
Conclusion
The use of Epon-Araldite mixtures for embedding biological samples for electron microscopy offers significant advantages over the use of single-component resins. By combining the low viscosity and high contrast of Epon with the thermal stability and superior sectioning properties of this compound, researchers can achieve improved tissue infiltration, easier block trimming and sectioning, and ultimately, higher resolution and quality in their electron micrographs. The provided protocols and comparative data serve as a valuable resource for laboratories aiming to optimize their sample preparation workflows for ultrastructural analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Frontiers | Quantitative evaluation of embedding resins for volume electron microscopy [frontiersin.org]
- 3. This compound, Embed 812 (Epon-812) [scienceservices.de]
- 4. e95e2a0e.delivery.rocketcdn.me [e95e2a0e.delivery.rocketcdn.me]
- 5. EMBEDDING MEDIA [ou.edu]
- 6. tedpella.com [tedpella.com]
- 7. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of beam damage in electron spectroscopic tomography of embedded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Guide to Image Contrast in Araldite and Epon Sections for Electron Microscopy
For researchers, scientists, and professionals in drug development utilizing transmission electron microscopy (TEM), the choice of embedding resin is a critical determinant of image quality. Among the epoxy resins, Araldite and Epon have historically been standards, each presenting distinct characteristics that influence image contrast and ultrastructural preservation. This guide provides a detailed comparison of these two resins, supported by experimental data and protocols to aid in the selection of the most suitable medium for your research needs.
Performance Comparison: this compound vs. Epon
While both this compound and Epon are effective embedding media, they differ in properties that affect image contrast. Epon sections are generally reported to yield higher image contrast compared to this compound sections.[1][2][3] This enhanced contrast with Epon can be advantageous for visualizing fine cellular details. However, Epon is also noted to have an inherent granularity that may become a limiting factor in very high-magnification and high-resolution studies.[2]
A popular strategy to leverage the strengths of both resins is to use an Epon-Araldite mixture. This combination capitalizes on the thermal stability of this compound and the high image contrast provided by Epon, resulting in a blend that is also often easier to section than either resin alone.[2][4]
The following table summarizes the qualitative and semi-quantitative comparisons of image contrast properties between this compound, Epon, and their mixtures.
| Feature | This compound | Epon | Epon-Araldite Mixtures |
| Image Contrast | Lower[1][3] | Higher[1][2][3] | High to Medium[2] |
| Inherent Granularity | Less of a reported issue | Can be a limiting factor at high resolution[2] | Dependent on the specific mixture |
| Beam Stability | High | High | High |
| Sectioning Quality | Can be more challenging | Generally good, but can be prone to "chatter"[1] | Often easier to section than individual resins[2] |
Experimental Protocols
To achieve optimal results, meticulous adherence to established protocols is essential. Below are detailed methodologies for tissue preparation and embedding using this compound 502, Epon 812, and a common Epon-Araldite mixture.
I. General Tissue Preparation (Fixation and Dehydration)
This initial phase is critical for the preservation of cellular ultrastructure and is a common preparatory step for embedding in either this compound or Epon.
-
Primary Fixation: Immerse small tissue blocks (approx. 1 mm³) in a primary fixative solution, such as 2.5% glutaraldehyde (B144438) in a 0.1 M phosphate (B84403) or cacodylate buffer (pH 7.4), for 2-4 hours at 4°C.
-
Buffer Wash: Rinse the tissue blocks thoroughly with the same buffer used for fixation.
-
Post-fixation: Post-fix the tissue in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.[4]
-
Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) concentrations:
-
50% Ethanol (10 minutes)
-
70% Ethanol (10 minutes)
-
95% Ethanol (10 minutes)
-
100% Ethanol (2 changes, 15 minutes each)
-
-
Transition Solvent: Transfer the tissue to a transition solvent, typically propylene (B89431) oxide or acetone, for 2 changes of 15 minutes each. This step is necessary as ethanol is not miscible with these epoxy resins.[4]
II. Embedding Protocols
-
Infiltration:
-
Transfer the dehydrated tissue to a 1:1 mixture of propylene oxide and this compound 502 resin mixture for 1 hour.
-
Transfer to a 1:3 mixture of propylene oxide and this compound 502 resin mixture for 3 hours.
-
Transfer to pure this compound 502 resin mixture and leave overnight at room temperature to ensure complete infiltration.
-
-
Embedding: Place the infiltrated tissues in embedding capsules or molds filled with fresh this compound 502 resin mixture.
-
Polymerization: Polymerize the resin in an oven at 60°C for 48 hours.
This compound 502 Resin Mixture:
-
This compound 502: 27 ml
-
DDSA (Dodecenyl Succinic Anhydride): 23 ml
-
DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol): 0.75-1.0 ml (as accelerator)
-
Infiltration:
-
Transfer the dehydrated tissue to a 1:1 mixture of propylene oxide and Epon 812 resin mixture for 1 hour.
-
Transfer to pure Epon 812 resin mixture and leave for 3 hours to overnight at room temperature.
-
-
Embedding: Place the infiltrated tissues into embedding capsules or molds with fresh Epon 812 resin mixture.
-
Polymerization: Polymerize in an oven at 60°C for 48 hours.
Epon 812 Resin Mixture (Luft's Formulation): This formulation uses two stock mixtures to allow for adjustment of the final block hardness.
-
Mixture A (Soft):
-
Epon 812: 62 ml
-
DDSA: 100 ml
-
-
Mixture B (Hard):
-
Epon 812: 100 ml
-
NMA (Nadic Methyl Anhydride): 89 ml
-
For a medium hardness block, combine Mixture A and Mixture B in a 1:1 ratio. To the final mixture, add DMP-30 accelerator at 1.5-2% (v/v).
This mixture provides a good balance of hardness, sectioning quality, and image contrast.
-
Infiltration:
-
Transfer the dehydrated tissue to a 1:1 mixture of propylene oxide and Epon-Araldite resin for 1-3 hours.
-
Transfer to pure Epon-Araldite resin and infiltrate for 3 hours to overnight.
-
-
Embedding: Embed the tissues in fresh Epon-Araldite resin in appropriate molds.
-
Polymerization: Polymerize at 60°C for 48 hours.
Epon-Araldite Resin Mixture:
-
Epon 812: 25 ml
-
This compound 502: 15 ml
-
DDSA: 55 ml
-
DMP-30: 1.5-2% of the total volume
Experimental Workflow
The following diagram illustrates the general experimental workflow for preparing biological samples for transmission electron microscopy using either this compound or Epon embedding resins.
References
A Comparative Analysis of Polymerization Damage in Araldite and Methacrylate Resins for Biological Embedding
For researchers, scientists, and drug development professionals utilizing electron microscopy, the choice of embedding resin is a critical determinant of sample preservation and data quality. Polymerization, the process by which liquid resin transforms into a solid block, inevitably induces stress and dimensional changes that can compromise the ultrastructure of embedded biological specimens. This guide provides an objective comparison of polymerization damage in two commonly used resin types: Araldite, an epoxy resin, and methacrylate-based resins.
This analysis synthesizes experimental data on key performance indicators of polymerization damage, including volumetric shrinkage, post-polymerization hardness, and stability under an electron beam. Detailed experimental protocols for assessing these parameters are also provided to facilitate reproducible in-house evaluations.
Key Performance Indicators of Polymerization Damage
The ideal embedding resin should polymerize uniformly with minimal volume change, resulting in a block of appropriate hardness for ultramicrotomy while preserving the fine structure of the specimen.[1] Polymerization-induced damage manifests primarily as volumetric shrinkage and internal stress, which can lead to compression, distortion, or even fracturing of the embedded sample.
This compound, an epoxy-based resin, generally exhibits significantly lower polymerization shrinkage compared to methacrylate (B99206) resins.[2] This is a crucial advantage in preserving the three-dimensional integrity of cellular and tissue structures. While methacrylates offer benefits in terms of ease of use and immunocytochemical applications, their considerably higher shrinkage rates present a significant risk of artifacts.[3][4]
Quantitative Data Comparison
The following table summarizes the key quantitative differences in polymerization damage between this compound and methacrylate resins, based on data from various studies.
| Parameter | This compound (Epoxy Resin) | Methacrylate Resins | Significance in Polymerization Damage |
| Volumetric Shrinkage | ~2%[1][2] | 15-20%[2] | Lower shrinkage minimizes compression and distortion of the embedded sample, leading to better morphological preservation. |
| Hardness (Vickers Hardness - HV) | Variable, can be adjusted by formulation. Optimal range for ultramicrotomy is 13-18 HV.[5] | Hardness can be variable and may not be uniform throughout the block, potentially affecting sectioning quality.[6] | Consistent and appropriate hardness is crucial for obtaining thin, uniform sections without chatter or compression. |
| Stability under Electron Beam | Relatively stable, less prone to degradation.[1][7] | Can be unstable and prone to sublimation under electron bombardment. | High stability prevents dimensional changes and loss of mass in the section during imaging, ensuring data accuracy. |
Experimental Protocols for Assessing Polymerization Damage
To empower researchers to quantitatively assess and compare embedding resins, this section provides detailed methodologies for key experiments.
Volumetric Shrinkage Measurement using Gas Pycnometry
Gas pycnometry is a precise method for determining the volume of a solid object by measuring the pressure change of a gas in a calibrated chamber. This protocol is adapted from methodologies used for dental resins and can be applied to embedding media.[8][9]
Principle: The volume of the resin is measured before and after polymerization. The difference in volume, expressed as a percentage of the initial volume, represents the volumetric shrinkage.
Procedure:
-
Initial Volume Measurement:
-
Weigh a sample of the unpolymerized liquid resin in a sample cup.
-
Place the sample cup in the chamber of a gas pycnometer.
-
Pressurize the chamber with an inert gas (e.g., helium) to a known pressure.
-
Expand the gas into a second, calibrated chamber and measure the new pressure.
-
The instrument's software calculates the volume of the sample based on the pressure change. Repeat for a total of 15 cycles and calculate the mean volume.[8][9]
-
-
Polymerization:
-
Polymerize the resin sample according to the manufacturer's instructions (e.g., in an oven at a specific temperature for a set duration).
-
-
Final Volume Measurement:
-
Allow the polymerized resin block to cool to room temperature.
-
Repeat the volume measurement using the gas pycnometer as described in step 1.
-
-
Calculation of Volumetric Shrinkage:
-
Calculate the percentage of volumetric shrinkage using the following formula: % Shrinkage = [(Initial Volume - Final Volume) / Initial Volume] x 100
-
Hardness Testing using Vickers Microhardness Tester
Vickers hardness testing measures the resistance of a material to plastic deformation from a standard source. It is a reliable method for quantifying the hardness of embedding resins, which is a critical factor for successful ultramicrotomy.[5]
Principle: A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the resin block with a specific load for a set duration. The dimensions of the resulting indentation are measured to calculate the hardness.[10][11]
Procedure:
-
Sample Preparation:
-
Prepare a flat, smooth surface on the polymerized resin block by trimming with a microtome or polishing.
-
Mount the block securely on the stage of the Vickers microhardness tester.
-
-
Indentation:
-
Measurement:
-
After the indenter is withdrawn, measure the lengths of the two diagonals of the indentation using the microscope of the hardness tester.
-
-
Calculation of Vickers Hardness (HV):
-
The Vickers hardness is calculated automatically by the instrument's software using the formula: HV = (2 * F * sin(136°/2)) / d² where F is the applied load in kilograms-force and d is the average length of the diagonals in millimeters.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for assessing polymerization damage.
Caption: Workflow for Volumetric Shrinkage Measurement.
Caption: Workflow for Vickers Hardness Testing.
Conclusion
The selection of an appropriate embedding resin is a critical step in preparing biological samples for electron microscopy. The data presented in this guide clearly indicates that this compound, an epoxy resin, offers superior dimensional stability due to its significantly lower polymerization shrinkage compared to methacrylate-based resins. This characteristic is paramount for preserving the ultrastructural integrity of the specimen. While methacrylates have their applications, researchers must be aware of the potential for significant polymerization-induced artifacts.
By utilizing the provided experimental protocols, researchers can perform their own quantitative assessments of different embedding media, ensuring the selection of the most suitable resin for their specific research needs and ultimately leading to higher quality and more reliable electron microscopy data.
References
- 1. EMBEDDING MEDIA [ou.edu]
- 2. scispace.com [scispace.com]
- 3. A comparison of different embedding media on the ultrastructure of the trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. zwickroell.com [zwickroell.com]
- 11. scribd.com [scribd.com]
Stability of Araldite Sections Under the Electron Beam: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing transmission electron microscopy (TEM), the stability of the embedding medium under the electron beam is a critical factor for obtaining high-quality, reliable data. Interaction of the electron beam with the specimen and its surrounding resin can lead to mass loss and structural degradation, compromising the integrity of the ultrastructural information. This guide provides a comparative analysis of the stability of Araldite sections under the electron beam, with a focus on this compound 502, and contrasts its performance with other commonly used epoxy resins, namely Epon and Spurr's resin.
Comparative Analysis of Resin Stability
Epoxy resins are the most widely used embedding media for electron microscopy due to their excellent preservation of cellular fine structure and good sectioning properties.[1] Among these, this compound, Epon, and Spurr's resin are common choices, each with distinct characteristics that influence their stability under electron irradiation.
This compound resins, particularly this compound 502, are known for their superior stability under the electron beam compared to Eponate resins.[2] This stability is attributed to their chemical composition, which is less prone to degradation upon electron bombardment.[3] Epon resins, while offering good ultrastructural preservation and sectioning qualities, are generally considered to be less stable in the electron beam. A substitute for the original Epon 812, EMbed 812, has been studied in detail, providing valuable insights into the mass loss characteristics of this resin type. Spurr's resin is favored for its low viscosity, which facilitates infiltration into dense specimens, but its relative stability under the electron beam is also a key consideration.
Quantitative Data on Mass Loss
The primary metric for evaluating the stability of an embedding resin under the electron beam is the measurement of mass loss upon irradiation. This loss is a direct consequence of the breaking of chemical bonds and the subsequent sublimation of molecular fragments. While direct comparative studies quantifying the mass loss of this compound 502, Epon, and Spurr's resin under identical conditions are limited in the readily available literature, data from individual studies on resins with similar compositions can provide a useful comparison.
The following table summarizes the reported mass loss for EMbed 812, an Epon 812 substitute, at different electron doses. This data serves as a benchmark for understanding the extent of mass loss that can be expected from an Epon-type resin. Qualitative reports suggest that this compound resins would exhibit lower mass loss under similar conditions.
| Embedding Resin | Section Thickness (nm) | Electron Dose (e⁻/nm²) | Remaining Mass (%) |
| EMbed 812 | 30 | 3000 | ~65 |
| EMbed 812 | 100 | 3000 | ~85 |
Data extracted from a study on EMbed 812, an Epon 812 substitute.[4]
It is important to note that various factors can influence the rate of mass loss, including section thickness, the age of the resin block, and the specific parameters of the electron beam (e.g., accelerating voltage, current density).[4] For biological samples, typical electron doses for imaging are kept low, in the range of <5 e⁻/Ų to <20 e⁻/Ų, to minimize radiation damage.[5]
Experimental Protocols
A detailed understanding of the methodologies used to assess resin stability is crucial for interpreting the data and for designing future comparative studies.
Specimen Preparation and Embedding
Standard protocols for tissue fixation, dehydration, and embedding are followed to prepare the resin blocks. For a typical epoxy resin embedding:
-
Fixation: Tissues are fixed with an appropriate fixative, such as a glutaraldehyde-paraformaldehyde mixture, to preserve the ultrastructure.
-
Dehydration: The fixed tissues are dehydrated through a graded series of ethanol (B145695) or acetone.
-
Infiltration: The dehydrated tissues are gradually infiltrated with the chosen epoxy resin (this compound 502, Epon-equivalent, or Spurr's resin) mixed with its corresponding hardeners and accelerator.
-
Polymerization: The infiltrated tissues are embedded in pure resin in molds and polymerized in an oven at a specific temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours).
Measurement of Mass Loss Under the Electron Beam
The following protocol is based on the methodology used for quantifying mass loss in EMbed 812 sections and can be adapted for comparing different resins.[4]
-
Sectioning: Prepare ultrathin sections (e.g., 30-100 nm) of the pure, polymerized resin blocks using an ultramicrotome.
-
Mounting: Mount the sections on a suitable TEM grid (e.g., a grid with a carbon support film).
-
Microscopy: Perform imaging in a scanning transmission electron microscope (STEM) equipped with a detector capable of quantitative imaging.
-
Image Acquisition: Acquire a series of images of the same area of the section at increasing electron doses. The electron dose can be controlled by varying the exposure time or the beam current.
-
Data Analysis:
-
Measure the mean signal intensity in the acquired images.
-
The signal intensity is proportional to the mass thickness of the section.
-
Calculate the remaining mass percentage at each electron dose relative to the initial mass (measured at a very low, non-damaging dose).
-
Plot the remaining mass as a function of the electron dose to determine the mass loss curve.
-
Visualizing Experimental and Logical Relationships
To better understand the workflow of stability testing and the factors influencing it, the following diagrams are provided.
References
- 1. EMBEDDING MEDIA [ou.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Quantitative STEM imaging of electron beam induced mass loss of epoxy resin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution low-dose scanning transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Tissue Antigenicity: A Comparative Guide to Araldite Embedding
For researchers, scientists, and drug development professionals, the choice of embedding medium is a critical step that can significantly impact the preservation of tissue antigenicity and the reliability of immunohistochemical (IHC) staining. While formalin-fixed paraffin-embedding (FFPE) is a widely used standard, epoxy resins like Araldite offer superior morphological preservation, a crucial advantage for ultrastructural analysis. This guide provides an objective comparison of this compound and other embedding alternatives, focusing on the preservation of tissue antigenicity, supported by experimental data and detailed protocols.
Performance Comparison of Embedding Media
The selection of an embedding medium involves a trade-off between morphological preservation and the retention of antigenicity. Epoxy resins, including this compound, are known for providing excellent structural detail, making them a preferred choice for electron microscopy and high-resolution light microscopy.[1][2] However, the chemical nature of epoxy resins can lead to more significant masking of antigenic epitopes compared to paraffin (B1166041) wax or acrylic resins.[3]
One study qualitatively compared immunostaining on cryosections, paraffin-embedded sections, and epoxy resin-embedded sections of the human small intestine.[4] The results indicated that while cryosections showed diffuse staining, both paraffin and epoxy sections allowed for more precise localization of the antigens to the lateral plasma membrane of enterocytes.[4] Notably, antigen retrieval was essential for obtaining a signal in the epoxy-embedded sections.[4]
| Embedding Medium | Morphological Preservation | Antigenicity Preservation | Section Thickness | Primary Application |
| This compound (Epoxy Resin) | Excellent | Moderate to Low (Antigen retrieval is critical) | 0.5 - 2.0 µm | Electron Microscopy, High-Resolution Light Microscopy |
| Paraffin Wax | Good | Good (Antigen retrieval often required) | 3 - 10 µm | Routine Histopathology, Immunohistochemistry |
| Acrylic Resins (e.g., GMA) | Good | High | 1 - 5 µm | Immunohistochemistry, Enzyme Histochemistry |
| Frozen (OCT) | Fair to Good | Excellent (Often no antigen retrieval needed) | 5 - 20 µm | Rapid Diagnostics, Detection of sensitive antigens |
Experimental Protocols
Achieving successful immunostaining in this compound-embedded tissues hinges on a meticulous embedding process and an effective antigen retrieval strategy.
This compound Embedding Protocol for Light Microscopy
This protocol is adapted for light microscopy applications and aims to balance morphological preservation with the accessibility of antigens.
Materials:
-
This compound Resin (e.g., this compound 502)
-
Dodecenyl succinic anhydride (B1165640) (DDSA) - Hardener
-
Dibutyl phthalate (B1215562) (DBP) - Plasticizer
-
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) - Accelerator
-
Ethanol (graded series: 70%, 90%, 100%)
-
Propylene oxide
-
Embedding molds
Procedure:
-
Fixation: Fix tissue in 2.5% glutaraldehyde/1.5% paraformaldehyde in 0.1M phosphate (B84403) buffer.
-
Dehydration:
-
70% Ethanol: 2 changes, 15 minutes each
-
90% Ethanol: 2 changes, 15 minutes each
-
100% Ethanol: 3 changes, 20 minutes each
-
-
Infiltration:
-
Embedding:
-
Prepare the this compound embedding mixture: 50 g this compound, 42.5 g DDSA, 13 g DBP, and 1.5-2.0 g DMP-30. Mix thoroughly.[5]
-
Transfer the tissue to an embedding mold filled with the fresh this compound mixture.
-
Orient the tissue as desired.
-
-
Polymerization: Place the molds in an oven at 60°C for 48 hours.
Antigen Retrieval Protocol for this compound-Embedded Sections
Antigen retrieval is crucial for unmasking epitopes in epoxy resin sections.[4] Heat-Induced Epitope Retrieval (HIER) is a commonly effective method.
Materials:
-
Sodium Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Microwave, pressure cooker, or water bath
-
Coplin jars or slide mailers
Procedure:
-
Deparaffinization and Rehydration (if sections are coated):
-
Xylene: 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 1 change, 3 minutes
-
70% Ethanol: 1 change, 3 minutes
-
Distilled water: 2 changes, 3 minutes each
-
-
Heat-Induced Epitope Retrieval:
-
Preheat the citrate buffer in a microwave-safe container until boiling.
-
Immerse the slides in the hot buffer.
-
Microwave at a high power for 3-5 minutes, then at a lower power for 10-15 minutes. Ensure the sections remain submerged in the buffer.
-
Alternatively, use a pressure cooker or a water bath at 95-100°C for 20-40 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[4]
-
-
Immunohistochemical Staining:
-
Wash the slides in a wash buffer (e.g., TBS with 0.05% Tween 20).
-
Proceed with standard immunohistochemical staining protocols (blocking, primary antibody incubation, secondary antibody incubation, and detection).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams were generated using the Graphviz DOT language.
References
Araldite 502 vs. Araldite 6005: A Comparative Guide for Scientific Applications
For researchers and scientists utilizing epoxy resins for embedding, bonding, or prototyping, the selection of the appropriate Araldite formulation is critical to experimental success. This guide provides a detailed comparison of two commonly used medium-viscosity epoxy resins, this compound 502 and this compound 6005, with a focus on their applications in laboratory settings, particularly for electron microscopy.
Executive Summary
This compound 502 and this compound 6005 are both bisphenol-A based epoxy resins that, when cured, form hard, durable polymers. The primary distinction lies in their formulation and resulting physical properties. This compound 502 is a modified epoxy resin containing a non-reactive diluent, which results in a lower viscosity and a more resilient cured block. In contrast, this compound 6005 is an unmodified, higher viscosity resin that produces a harder cured block. The choice between the two will largely depend on the specific requirements of the application, such as the need for enhanced penetration into a sample or the desired hardness of the final product.
Quantitative Data Comparison
The following table summarizes the key physical properties of this compound 502 and this compound 6005. It is important to note that specific values for pot life, bond strength, and chemical resistance are not consistently available in publicly accessible technical data sheets for these specific products and can be highly dependent on the hardener, accelerator, and curing conditions used.
| Property | This compound 502 | This compound 6005 |
| Resin Type | Modified Bisphenol A Epoxy with non-reactive diluent | Unmodified Bisphenol A Epoxy |
| Viscosity at 25°C | 1250-1600 mPa.s or 2100-3600 cP (conflicting data) | 7500-9500 cP |
| Cured Hardness | Resilient | Harder than this compound 502 |
| Color of Cured Resin | Light gold | Not specified, typically light yellow/amber |
| Typical Cure Time | 16-48 hours at 60°C | 16-48 hours at 60°C |
| Pot Life | Not specified | Not specified |
| Lap Shear Strength | Not specified | Not specified |
| Chemical Resistance | Good (general) | Good (general) |
Key Applications and Performance Differences
This compound 502 is frequently favored for applications requiring good penetration of the resin into porous samples. Its lower viscosity, a result of the included diluent, facilitates infiltration into biological tissues for electron microscopy. The resulting cured block is noted for its resilience, which can be advantageous during sectioning.
This compound 6005 , with its higher viscosity, is often chosen when embedding hard, non-porous samples where deep penetration is not a primary concern. The unmodified nature of the resin leads to a harder cured block, which can be beneficial for achieving very thin sections of certain materials.
Experimental Protocols
The following protocols are standard for the use of this compound 502 and 6005 in the preparation of biological samples for electron microscopy. These protocols can be adapted for other applications requiring precise mixing and curing of the epoxy resin.
Materials:
-
This compound 502 or this compound 6005 resin
-
Dodecenyl succinic anhydride (B1165640) (DDSA) - Hardener
-
Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) - Accelerator
-
Propylene (B89431) oxide - Transitional solvent
-
Ethanol (B145695) (graded series: 70%, 90%, 100%)
-
Biological sample fixed in glutaraldehyde (B144438) and post-fixed in osmium tetroxide
-
Embedding capsules or molds
-
Oven capable of maintaining 60°C
Methodology:
-
Dehydration: The fixed biological sample is dehydrated through a graded series of ethanol concentrations, typically starting from 70% ethanol and progressing to absolute ethanol. This is followed by treatment with a transitional solvent, such as propylene oxide, to ensure miscibility with the epoxy resin.
-
Infiltration: The dehydrated sample is gradually infiltrated with the epoxy resin mixture. This is often done in steps, starting with a 1:1 mixture of propylene oxide and the complete this compound mixture (resin, hardener, and accelerator), followed by infiltration with the pure, complete this compound mixture.
-
Embedding and Curing: The infiltrated sample is placed in an embedding capsule or mold, which is then filled with the complete this compound mixture. The capsule is then placed in an oven at 60°C for 16-48 hours to allow for complete polymerization of the resin.
Standard Resin Mixture Formulations:
-
This compound 502 Mixture:
-
This compound 502: 20 ml
-
DDSA: 22 ml
-
BDMA: 1.0-1.2 ml (or DMP-30: 0.6-0.8 ml)
-
-
This compound 6005 Mixture:
-
This compound 6005: 20 ml
-
DDSA: 27 ml
-
BDMA: 1.4 ml
-
Note: The proportions of hardener and accelerator can be adjusted to modify the hardness and curing time of the final block. It is crucial to thoroughly mix the components before use.
Visualizing the Process
To better understand the experimental workflow and the relationships between the resin components, the following diagrams are provided.
Caption: General workflow for embedding biological samples using this compound resins.
Caption: Logical relationship of components in an this compound epoxy resin system.
Conclusion
Both this compound 502 and this compound 6005 are reliable epoxy resins for various scientific applications, with their primary use being in sample embedding for microscopy. This compound 502's lower viscosity and resulting resilient block make it ideal for delicate and porous samples. Conversely, the higher viscosity and harder cured block of this compound 6005 are well-suited for hard, non-porous specimens. The selection between these two should be made based on a careful consideration of the sample type and the desired final properties of the embedded block. For applications in bonding, the general characteristics of bisphenol-A epoxies suggest good performance, though specific quantitative data for these formulations is limited. Researchers are encouraged to perform small-scale tests to determine the optimal resin and curing conditions for their specific needs.
A Comparative Analysis of DMP-30 and BDMA as Accelerators for Araldite® Epoxy Resins
This guide provides a detailed comparison of two common tertiary amine accelerators, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) and Benzyldimethylamine (BDMA), for use with Araldite® and other epoxy resin systems. This document is intended for researchers, scientists, and professionals in material science and drug development who utilize epoxy resins and require a thorough understanding of how accelerator choice impacts curing performance and final material properties.
Introduction
Epoxy resins, such as the this compound® series, are widely used for their excellent adhesion, chemical resistance, and mechanical properties. The curing process, a cross-linking reaction between the epoxy resin and a hardener, can be slow at ambient temperatures. Accelerators are often added to the formulation to increase the curing rate, reduce curing times, and ensure a complete reaction. DMP-30 and BDMA are two widely used tertiary amine accelerators that function as catalysts in epoxy-amine reactions.[1][2] They facilitate the nucleophilic attack of the curing agent on the epoxide ring, thereby lowering the activation energy of the reaction and speeding up the curing process.[2][3] While both serve a similar purpose, their chemical structures and physical properties lead to notable differences in handling, performance, and impact on the final cured epoxy.
Physical and Chemical Properties
A summary of the key physical and chemical properties of DMP-30 and BDMA is presented in Table 1. A notable difference is the significantly higher viscosity of DMP-30 compared to BDMA.[4][5] This has practical implications for handling and mixing, with the lower viscosity of BDMA allowing for easier and more uniform dispersion within the epoxy resin mixture.[4][5] Additionally, BDMA is often cited as having a longer shelf life than DMP-30.[4][6]
| Property | DMP-30 | BDMA |
| Chemical Name | 2,4,6-Tris(dimethylaminomethyl)phenol | Benzyldimethylamine |
| CAS Number | 90-72-2 | 103-83-3 |
| Molecular Formula | C₁₅H₂₇N₃O | C₉H₁₃N |
| Appearance | Clear, light yellow to amber liquid[7][8] | Clear, colorless to light yellow liquid[2] |
| Viscosity at 25°C (cps) | 120 - 320[7][8] | ~4 (Not explicitly found, but noted to be much lower than DMP-30) |
| Specific Gravity @ 20°C | ~0.97[8] | ~0.90[9] |
| Recommended Usage (%) | 1.5 - 2.0 (of final mixture volume)[4][5] | 2.5 - 3.0 (of final mixture volume)[4][5] |
Performance Comparison in Epoxy Systems
While direct, side-by-side quantitative data for this compound® is limited in the public domain, a qualitative and semi-quantitative comparison can be synthesized from available technical documents and studies on epoxy embedding media.
Curing Performance:
Both DMP-30 and BDMA are effective at accelerating the cure of this compound® resins. DMP-30, with its three tertiary amine groups and a phenolic hydroxyl group, is a highly active catalyst.[10][11] The choice between the two often comes down to a balance between desired pot life, curing speed, and handling characteristics. In some applications, BDMA is considered a better choice due to its lower viscosity, which promotes more uniform mixing and better penetration into substrates, leading to more consistent curing.[4][9]
Mechanical Properties:
The concentration of the accelerator can impact the final mechanical properties of the cured epoxy. While optimal concentrations can lead to improved hardness and tensile strength, excessive amounts of tertiary amine accelerators can potentially lead to brittleness or a reduction in the glass transition temperature (Tg).[12] It is crucial to determine the optimal concentration for a specific this compound® resin and hardener system through empirical testing.
| Performance Metric | DMP-30 | BDMA |
| Curing Efficiency | Highly effective at accelerating cure, even at low concentrations.[1] A technical datasheet notes a gel time of 40 minutes for a 25g mass at 10 phr.[8] | Considered equally efficient in polymerization to DMP-30.[5] A higher concentration is often recommended to achieve optimal results.[4][5] |
| Handling & Mixing | Higher viscosity can make accurate measurement of small quantities and uniform mixing challenging.[5] | Low viscosity is a significant advantage, allowing for easier handling, more accurate measurement, and better dispersion in the resin mixture.[4][5] |
| Penetration | Slower rate of diffusion compared to BDMA.[9] | Better penetration into tissues and other substrates due to its lower viscosity.[4][9] |
| Shelf Life | Generally has a shorter shelf life compared to BDMA.[4][6] | Longer shelf life is a noted advantage.[4][6] |
| Uniformity of Cure | Inadequate distribution due to high viscosity can lead to uneven hardness in the cured block.[9] | Promotes more uniform embedding and curing due to easier mixing.[4] |
Experimental Protocols
To conduct a direct comparative study of DMP-30 and BDMA in a specific this compound® system, the following experimental protocols are suggested.
4.1 Materials:
-
This compound® Epoxy Resin (specify grade, e.g., this compound® LY 5052)
-
Amine Hardener (specify, e.g., 4,4'-Diaminodiphenyl sulfone, DDS)
-
DMP-30 Accelerator
-
BDMA Accelerator
-
Acetone (for cleaning)
4.2 Experimental Workflow:
Caption: Experimental workflow for comparing DMP-30 and BDMA.
4.3 Curing Kinetics Analysis (Differential Scanning Calorimetry - DSC):
-
Prepare small samples (5-10 mg) of the uncured, degassed mixtures in hermetically sealed aluminum DSC pans.
-
Perform non-isothermal scans at different heating rates (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to ~250°C to determine the total heat of reaction (ΔH_total) and the temperatures at the onset and peak of the exothermic curing reaction.
-
Perform isothermal scans at various temperatures (e.g., 80, 100, 120°C) to determine the time to gelation and the evolution of the degree of cure over time.
-
Analyze the data to compare the curing kinetics of the DMP-30 and BDMA accelerated systems.
4.4 Mechanical Properties Testing:
-
Cast the degassed mixtures into appropriate molds for tensile and flexural testing according to ASTM standards (e.g., ASTM D638 for tensile "dog-bone" specimens).
-
Cure the samples using a defined curing schedule (e.g., 2 hours at 100°C followed by 2 hours at 150°C). The schedule should be based on the results of the DSC analysis to ensure full cure.
-
After curing and post-curing, allow the samples to cool to room temperature.
-
Perform tensile and flexural tests using a universal testing machine.
-
Determine and compare the tensile strength, Young's modulus, elongation at break, flexural strength, and flexural modulus for both systems.
4.5 Glass Transition Temperature (Tg) Measurement (Dynamic Mechanical Analysis - DMA):
-
Prepare rectangular specimens from the cured samples.
-
Perform a temperature sweep using a DMA instrument, for example, from room temperature to 200°C at a heating rate of 3°C/min.
-
Determine the Tg from the peak of the tan(δ) curve or the onset of the drop in the storage modulus (E').
-
Compare the Tg values for the DMP-30 and BDMA accelerated this compound®.
Curing Mechanism and Signaling Pathway
Both DMP-30 and BDMA act as Lewis base catalysts in the epoxy curing reaction. The tertiary amine functionality is key to their catalytic activity. The general mechanism involves the tertiary amine activating either the epoxy group or the active hydrogen of the curing agent (e.g., an amine or anhydride), thereby facilitating the ring-opening reaction of the epoxide.
Caption: General mechanism of tertiary amine accelerated epoxy curing.
The structure of DMP-30, containing a phenolic hydroxyl group in addition to the tertiary amine groups, can provide an additional acceleration pathway through hydrogen bonding, potentially contributing to its high reactivity.[11] This dual functionality makes it a very efficient accelerator. BDMA, lacking the hydroxyl group, functions solely through its tertiary amine group.
Conclusion
The choice between DMP-30 and BDMA as an accelerator for this compound® resins depends on the specific requirements of the application.
-
DMP-30 is a highly reactive and efficient accelerator, suitable for applications where rapid curing is the primary objective.[1] However, its high viscosity can present challenges in handling and may lead to non-uniform mixing if not done carefully.
-
BDMA offers a significant advantage in terms of its low viscosity, which facilitates easier handling, more accurate dosing, and better mixing, leading to more uniform curing.[4][5] It also has a longer shelf life.[4] While it may require a slightly higher concentration to achieve the same level of acceleration as DMP-30, its handling benefits often make it a preferred choice, particularly in applications like electron microscopy embedding where uniformity is critical.[4][5]
For any given this compound® system, it is strongly recommended to perform experimental evaluations to determine the optimal accelerator and its concentration to achieve the desired balance of processing characteristics and final cured properties.
References
- 1. nbinno.com [nbinno.com]
- 2. hanepoxy.net [hanepoxy.net]
- 3. nbinno.com [nbinno.com]
- 4. Tech Notes: DMP-30 and DMAE VS BDMA [scienceservices.eu]
- 5. Tech Notes: Use of Accelerators for Epoxy Resins [scienceservices.eu]
- 6. emsdiasum.com [emsdiasum.com]
- 7. ohans.cn [ohans.cn]
- 8. 2017erp.com [2017erp.com]
- 9. tedpella.com [tedpella.com]
- 10. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. researchgate.net [researchgate.net]
- 12. polymerinnovationblog.com [polymerinnovationblog.com]
Navigating the Matrix: A Comparative Guide to Embedding Resins for Non-Biological Materials
For researchers, scientists, and drug development professionals, the selection of an appropriate embedding medium is a critical step in sample preparation, ensuring structural integrity for downstream analysis. While Araldite®, an epoxy resin, has long been a staple, a diverse landscape of alternatives offers a range of properties tailored to specific applications. This guide provides an objective comparison of epoxy, acrylic, and polyester (B1180765) resins, supported by experimental data and detailed protocols to inform your selection process.
Performance at a Glance: A Comparative Data Summary
The selection of an embedding resin is often a trade-off between various physical and chemical properties. The following table summarizes key quantitative data for representative epoxy, acrylic, and polyester resins used for embedding non-biological materials.
| Property | Epoxy Resins (this compound® 502/Embed 812 type) | Acrylic Resins (LR White/Technovit® type) | Polyester Resins (Clear Casting type) |
| Viscosity (at 25°C) | 500 - 750 cP[1] | Low (e.g., 8 cP for LR White)[2][3] | 300 - 500 mPa·s[4][5] |
| Curing Time | 16 - 48 hours at 60°C[6] | 24 hours at 50-65°C (Heat); Cold cure also possible[7] | Gel time: 15 mins; Demould: 24-48 hrs at 25°C[4] |
| Hardness (Shore D) | High (data varies with formulation) | Medium to High (e.g., 70-90)[8] | ~70 Shore D[8] |
| Tensile Strength | High (e.g., ~60 MPa for some formulations)[4] | Moderate (data varies) | ~50-60 MPa[4][8] |
In-Depth Performance Analysis
Epoxy Resins
Epoxy resins, including the well-known this compound® and its alternatives like Epon™/Embed 812 and Spurr's resin, are favored for their excellent adhesion, low shrinkage, and high mechanical strength. Their chemical resistance to a wide range of solvents is a significant advantage in many laboratory settings.[9] However, they typically have higher viscosities compared to other resin types, which can sometimes pose challenges for infiltrating intricate structures.[1] Curing times are generally longer and often require elevated temperatures.
Acrylic Resins
Acrylic resins, such as LR White and the Technovit® series, offer the distinct advantage of very low viscosity, facilitating excellent penetration into porous materials.[2][3] Many acrylic formulations are hydrophilic, which can be beneficial for certain applications.[2][3] They generally exhibit good resistance to detergents, inorganic chemicals, and aliphatic hydrocarbons.[10][11] However, their resistance to organic solvents, particularly esters and ketones, is limited.[10]
Polyester Resins
Unsaturated polyester resins are a cost-effective option for embedding. They offer good mechanical properties and resistance to a range of chemicals, including dilute acids, fuels, and some solvents.[12][13] Their curing process is typically faster than that of epoxies at room temperature.[4] However, they are susceptible to attack by strong bases and alkaline environments.[12][13]
Chemical Resistance Profile
The chemical environment to which an embedded sample will be exposed is a critical factor in resin selection. The following table provides a qualitative overview of the chemical resistance of the three resin types to common laboratory chemicals.
| Chemical Class | Epoxy Resins | Acrylic Resins | Polyester Resins |
| Acids (Dilute) | Excellent[9] | Good[10][11] | Good[12][13] |
| Acids (Concentrated) | Good to Fair | Poor to Fair[14][15] | Poor |
| Bases/Alkalis | Excellent[16] | Good[10][11] | Poor[12][13] |
| Alcohols | Good | Good | Good[12] |
| Ketones (e.g., Acetone) | Good to Fair | Not Recommended[10] | Limited |
| Hydrocarbons (e.g., Xylene) | Excellent | Not Recommended[10] | Good[13] |
Experimental Protocols
The following are summaries of the standard methodologies used to determine the key quantitative properties presented in this guide.
Hardness Testing (ASTM D2240)
This test method determines the indentation hardness of a material using a durometer. A specified indenter is forced into the material under specified conditions, and the depth of indentation is measured. The Shore D scale is commonly used for hard resins.
Tensile Strength Testing (ASTM D638)
This test method is used to determine the tensile properties of plastics. A standardized "dog-bone" shaped specimen is pulled apart at a constant rate of extension until it fractures. The maximum stress applied before failure is recorded as the tensile strength.
Viscosity Measurement (ASTM D1084)
This standard covers several methods for determining the viscosity of adhesives and resins. For the viscosity ranges of the resins discussed, a rotational viscometer is often employed. This instrument measures the torque required to rotate a spindle at a constant speed while submerged in the fluid.
Visualizing the Selection Process
The choice of an embedding resin is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate resin for your application.
Caption: A decision-making workflow for selecting an embedding resin.
Logical Relationships in Resin Properties
The interplay between different resin properties is crucial to understand. The following diagram illustrates some of these key relationships.
Caption: Key relationships between physical and chemical properties of embedding resins.
References
- 1. images02.cdn86.net [images02.cdn86.net]
- 2. agarscientific.com [agarscientific.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. easycomposites.cn [easycomposites.cn]
- 5. trojanfibreglass.com.au [trojanfibreglass.com.au]
- 6. emsdiasum.com [emsdiasum.com]
- 7. tedpella.com [tedpella.com]
- 8. cmllcgroup.com [cmllcgroup.com]
- 9. coatingsworld.com [coatingsworld.com]
- 10. industrialspec.com [industrialspec.com]
- 11. industrialspec.com [industrialspec.com]
- 12. rubberandseal.com [rubberandseal.com]
- 13. rfelektronik.se [rfelektronik.se]
- 14. k-mac-plastics.com [k-mac-plastics.com]
- 15. tdiinternational.com [tdiinternational.com]
- 16. content.ampp.org [content.ampp.org]
Safety Operating Guide
Proper Disposal of Araldite: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical products is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of Araldite, a commonly used epoxy adhesive in research and development settings. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.
Safety First: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of skin and eye irritation, which can be caused by the uncured resin and hardener components.[1][2]
Recommended PPE:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use splash-proof goggles or a face shield.[2][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
Work should always be conducted in a well-ventilated area to avoid the inhalation of vapors.[4]
Disposal Procedures: Uncured vs. Cured this compound
The correct disposal method for this compound is entirely dependent on its state: whether it is uncured (liquid resin and hardener) or fully cured (solid).
Disposal of Uncured this compound
Uncured this compound components are considered hazardous waste due to their potential to cause skin sensitization and harm to aquatic life.[5][6] Therefore, they must not be disposed of in regular waste streams or poured down the drain.[5][6][7]
Step-by-Step Disposal for Uncured this compound:
-
Do Not Dispose of Separately: Never dispose of the liquid resin and hardener as separate components in your regular trash or down the sink.
-
Mix Small Quantities: If you have small amounts of leftover resin and hardener, the preferred method is to mix them in the correct ratio.[8] Allow the mixture to fully cure into a solid, inert state.
-
Cure and Dispose: Once the this compound has completely hardened, it is considered non-hazardous and can be disposed of in the general waste.[8][9]
-
Large Quantities: For larger quantities of uncured resin and hardener that cannot be reasonably mixed and cured, they must be treated as hazardous waste.
-
Hazardous Waste Collection: Dispose of the uncured components through a licensed hazardous waste disposal contractor or take them to a designated hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][2][7][10][11]
Disposal of Cured this compound
Fully cured this compound is a stable, inert plastic and is not considered hazardous.
Step-by-Step Disposal for Cured this compound:
-
Confirm it is Cured: Ensure the epoxy has fully hardened and is no longer sticky.
-
General Waste: Dispose of the solid, cured this compound with your normal laboratory or household waste.[8][9]
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: Empty this compound containers may still contain hazardous residues.[5][10] These should be disposed of as hazardous waste in compliance with local regulations.[12] Some guidelines suggest ensuring the container is as empty as possible (e.g., containing no more than 3% of the total capacity) before disposal in normal waste, but it is crucial to check local regulations first.[8]
-
Contaminated Materials: Any materials used to clean up spills of uncured this compound, such as paper towels, gloves, or absorbent materials (e.g., sand, vermiculite), should be placed in a sealed, properly labeled container and disposed of as hazardous waste.[3][4][6][13]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes key temperature resistance data which can be relevant for handling and storage prior to disposal.
| This compound Product Variant | Minimum Temperature Resistance | Maximum Temperature Resistance |
| Most this compound Adhesives | -30°C | 80°C |
| This compound Metal | -30°C | 100°C |
| This compound Repair Putty | -40°C | 120°C |
| Data sourced from this compound's Frequently Asked Questions.[14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Emergency Procedures for Spills
In the event of a spill of uncured this compound:
-
Ensure Area is Well-Ventilated.
-
Wear Appropriate PPE.
-
Contain the Spill: Prevent the product from entering drains or waterways.[5][6]
-
Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, sawdust, or vermiculite.[4][6]
-
Collect and Store: Scoop the absorbed material into a suitable, sealed, and properly labeled container for disposal.[4][6]
-
Dispose as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste.[6]
References
- 1. sdslondon.co.uk [sdslondon.co.uk]
- 2. downloads.consumables.com [downloads.consumables.com]
- 3. go.lupinsys.com [go.lupinsys.com]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. go-araldite.com [go-araldite.com]
- 6. go-araldite.com [go-araldite.com]
- 7. How to Dispose of Resin: 5 Things You Must Know - Resin Obsession [resinobsession.com]
- 8. epoxycraft.com [epoxycraft.com]
- 9. quora.com [quora.com]
- 10. farnell.com [farnell.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. go-araldite.com [go-araldite.com]
- 13. 2spi.com [2spi.com]
- 14. FAQ | this compound [go-araldite.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
